molecular formula C9H11FO B1363519 1-Fluoro-3-isopropoxybenzene CAS No. 203115-93-9

1-Fluoro-3-isopropoxybenzene

Cat. No.: B1363519
CAS No.: 203115-93-9
M. Wt: 154.18 g/mol
InChI Key: INDGWZOOYLDIPO-UHFFFAOYSA-N
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Description

1-Fluoro-3-isopropoxybenzene is a useful research compound. Its molecular formula is C9H11FO and its molecular weight is 154.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-3-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDGWZOOYLDIPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372081
Record name 1-Fluoro-3-isopropoxybenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203115-93-9
Record name 1-Fluoro-3-(1-methylethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203115-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoro-3-isopropoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Fluoro-3-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-fluoro-3-isopropoxybenzene, a key intermediate in pharmaceutical and materials science applications. The document details the predominant synthetic pathway, the Williamson ether synthesis, including a thorough examination of its mechanism, a step-by-step experimental protocol, and process optimization strategies. Alternative synthetic routes are also discussed and compared. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction

This compound is an aromatic ether that has gained significant interest as a versatile building block in organic synthesis. The presence of both a fluorine atom and an isopropoxy group on the benzene ring imparts unique physicochemical properties to the molecule. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] The isopropoxy group can also influence the molecule's steric and electronic properties, making it a valuable synthon for creating complex molecular architectures. This guide will focus on the most reliable and scalable method for its preparation: the Williamson ether synthesis.

Primary Synthesis Pathway: Williamson Ether Synthesis

The most direct and industrially scalable method for synthesizing this compound is the Williamson ether synthesis. This classic organic reaction involves the reaction of a phenoxide ion with an alkyl halide. In this specific case, 3-fluorophenol is deprotonated by a base to form the 3-fluorophenoxide ion, which then acts as a nucleophile, attacking an isopropyl electrophile.

Reaction Mechanism and Rationale

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

  • Deprotonation: A suitable base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), removes the acidic proton from the hydroxyl group of 3-fluorophenol. This step is crucial as the resulting phenoxide is a much stronger nucleophile than the neutral phenol. The choice of base is critical; K2CO3 is often preferred in industrial settings due to its lower cost, moderate reactivity, and ease of handling compared to more hazardous bases like NaH.

  • Nucleophilic Attack: The 3-fluorophenoxide ion then attacks the electrophilic carbon of an isopropylating agent, typically 2-bromopropane or 2-iodopropane. The iodide in 2-iodopropane is a better leaving group than the bromide in 2-bromopropane, which can lead to faster reaction times.[3]

  • Product Formation: The nucleophilic attack displaces the halide ion, forming the desired this compound and a salt byproduct (e.g., KBr or KI).

The solvent plays a significant role in the SN2 reaction. Polar aprotic solvents like dimethylformamide (DMF) or acetone are commonly used as they can solvate the cation of the base (e.g., K+) without strongly solvating the nucleophilic phenoxide, thus enhancing its reactivity.[1]

Visualizing the Synthesis Workflow

Caption: Workflow for the Williamson ether synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 3-Fluorophenol (>98% purity)

  • 2-Bromopropane (>99% purity)

  • Potassium Carbonate (anhydrous, powdered)

  • Dimethylformamide (DMF, anhydrous)

  • Diethyl ether (or Ethyl acetate)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-fluorophenol (1.0 eq), powdered anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.

  • Stir the mixture under a nitrogen atmosphere at room temperature for 20-30 minutes to facilitate the formation of the phenoxide.

  • Add 2-bromopropane (1.2 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to 80-90°C and maintain this temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-8 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water, followed by a wash with brine to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Alternative Synthesis Pathways

While the Williamson ether synthesis is the most common method, other pathways exist, though they are generally less direct or efficient for this specific target molecule.

Synthesis PathwayStarting MaterialsReagentsProsCons
Williamson Ether Synthesis 3-Fluorophenol, Isopropyl HalideBase (e.g., K2CO3), Solvent (e.g., DMF)High yield, readily available materials, scalable.Requires anhydrous conditions for optimal results.
Buchwald-Hartwig Etherification 3-Fluorobromobenzene, IsopropanolPalladium catalyst, Ligand, Base (e.g., NaOtBu)Good for sterically hindered substrates.Expensive catalyst and ligands, sensitive to air and moisture.
Alkylation of 3-Fluorophenol with Isopropyl Tosylate 3-Fluorophenol, Isopropyl TosylateBase (e.g., K2CO3)Tosylate is a good leaving group.Isopropyl tosylate is less common and more expensive than isopropyl halides.

Purification and Characterization

Proper purification and characterization are essential to ensure the identity and purity of the final product.

  • Purification: For laboratory scale, flash column chromatography using a hexane/ethyl acetate solvent system is effective. For larger scales, vacuum distillation is the preferred method.

  • Characterization:

    • 1H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons and the isopropyl group. The methine proton of the isopropyl group will appear as a septet, and the methyl protons as a doublet.

    • 13C NMR: The carbon NMR will show distinct signals for the aromatic carbons, with the carbon attached to the fluorine atom showing a large coupling constant (1JC-F).

    • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (154.18 g/mol ).

    • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-O-C stretching frequencies for the ether linkage and C-F stretching for the fluoro group.

Safety and Handling

It is imperative to adhere to strict safety protocols when performing this synthesis.

  • 3-Fluorophenol: This compound is toxic if swallowed, harmful in contact with skin, and causes skin irritation and serious eye damage.[4][5] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[4][5]

  • 2-Bromopropane: This is a flammable liquid and is harmful if inhaled or swallowed.[6] It may also cause skin and eye irritation.[6] All handling should be done in a fume hood, away from ignition sources.

  • Dimethylformamide (DMF): DMF is a combustible liquid and a reproductive toxin. Avoid inhalation and skin contact.

  • Potassium Carbonate: While less hazardous, it can cause skin and eye irritation. Avoid inhaling the dust.

Always consult the Safety Data Sheets (SDS) for all reagents before beginning any experimental work.[4][6][7]

Conclusion

The Williamson ether synthesis remains the most robust and efficient method for the preparation of this compound. The reaction is high-yielding, uses readily available starting materials, and is amenable to scale-up. By understanding the reaction mechanism and optimizing the reaction conditions, researchers can reliably produce this valuable intermediate for applications in drug discovery and materials science. Adherence to safety protocols is paramount throughout the synthesis and purification process.

References

  • Quora. (2023, July 11). What is the synthesis of 1-fluoro-3-propylbenzene from benzene (with images)? Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-isopropoxy-benzene. Retrieved from [Link]

  • SLS Ireland. (n.d.). This compound. Retrieved from [Link]

  • JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]

  • PubChem. (n.d.). 1-Fluoro-3-propylbenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Fluoro-3-iodobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene.
  • Google Patents. (n.d.). CN102260143A - Production process for 3-fluorophenol.

Sources

An In-depth Technical Guide to 1-Fluoro-3-isopropoxybenzene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 1-Fluoro-3-isopropoxybenzene. As a fluorinated aromatic ether, this compound holds significant interest for medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine and isopropoxy substituents. This document details predicted and, where available, experimental data, alongside established protocols for its characterization and synthesis.

Molecular Structure and Key Identifiers

This compound is an organic compound with the molecular formula C₉H₁₁FO.[1] Its structure consists of a benzene ring substituted with a fluorine atom at the 1-position and an isopropoxy group at the 3-position.

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 203115-93-9[1]
Molecular Formula C₉H₁₁FO[1]
Molecular Weight 154.18 g/mol [1]
InChI 1S/C9H11FO/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7H,1-2H3
InChIKey INDGWZOOYLDIPO-UHFFFAOYSA-N
SMILES CC(C)OC1=CC(=CC=C1)FN/A

Physicochemical Properties

Precise experimental data for this compound is not extensively reported in publicly available literature. The following table includes predicted values from reliable chemical databases, which serve as a valuable estimation for experimental design and computational modeling.

PropertyPredicted ValueExperimental Protocol
Boiling Point 171.9 ± 13.0 °C[1]
Density 1.020 ± 0.06 g/cm³[1]
Physical Form Liquid
Purity (Assay) ≥95%
Experimental Determination of Physicochemical Properties

For novel compounds like this compound, experimental verification of its properties is crucial. The following are standard, validated protocols for determining key physicochemical parameters.

The Thiele tube method is a convenient and microscale technique for determining the boiling point of a liquid. The principle relies on the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Protocol:

  • Seal one end of a capillary tube using a flame.

  • Fill a small fusion tube with 1-2 mL of this compound.

  • Place the sealed capillary tube (open end down) into the fusion tube.

  • Attach the fusion tube to a thermometer.

  • Insert the assembly into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Gently heat the side arm of the Thiele tube.

  • Observe a steady stream of bubbles emerging from the capillary tube.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Diagram of Boiling Point Determination Workflow

G cluster_setup Apparatus Setup cluster_measurement Measurement A Seal Capillary Tube B Fill Fusion Tube with Sample A->B C Insert Capillary into Fusion Tube B->C D Attach to Thermometer C->D E Place in Thiele Tube D->E F Gently Heat Thiele Tube E->F Begin Heating G Observe Continuous Bubbles F->G H Remove Heat Source G->H I Record Temperature at Liquid Entry H->I J Boiling Point I->J Result

Caption: Workflow for boiling point determination using the Thiele tube method.

The density of a liquid can be accurately determined by measuring the mass of a known volume.

Protocol:

  • Accurately weigh a clean, dry volumetric flask (e.g., 5 mL or 10 mL).

  • Carefully fill the flask to the calibration mark with this compound, ensuring the meniscus is precisely on the line.

  • Reweigh the flask containing the sample.

  • The mass of the liquid is the difference between the two weighings.

  • Density is calculated by dividing the mass of the liquid by the volume of the flask.

Synthesis of this compound

A common and effective method for the synthesis of aryl ethers is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide. For this compound, this would typically involve the reaction of 3-fluorophenol with an isopropyl halide in the presence of a base.[2]

General Protocol for Williamson Ether Synthesis

Materials:

  • 3-Fluorophenol

  • Isopropyl bromide (or iodide)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous polar aprotic solvent (e.g., acetone, DMF, acetonitrile)

Procedure:

  • To a solution of 3-fluorophenol in the chosen solvent, add the base portion-wise with stirring.

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Slowly add the isopropyl halide to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off any inorganic salts.

  • Remove the solvent under reduced pressure.

  • The crude product can then be purified by distillation or column chromatography.

G cluster_reaction Reaction Steps Reactant1 3-Fluorophenol A Deprotonation of Phenol Reactant1->A Reactant2 Isopropyl Halide Product This compound Reactant2->Product Base Base (e.g., K2CO3) Base->A Solvent Solvent (e.g., Acetone) Solvent->A B Nucleophilic Attack (SN2) Solvent->B A->B B->Product

Caption: Key contributions of the this compound scaffold to drug discovery.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on data for similar fluorinated aromatic compounds, the following precautions should be taken:

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

  • Fire Safety: The compound is likely combustible. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound represents a molecule of significant interest for the design and synthesis of novel compounds in drug discovery and materials science. While comprehensive experimental data is still emerging, this guide provides a solid foundation of its predicted properties, established methods for its synthesis and characterization, and a clear rationale for its application in research and development. As with any novel chemical entity, all handling and experimental procedures should be conducted with appropriate safety precautions.

References

  • Chemsrc. Isopropoxybenzene | CAS#:2741-16-4. [Link]

  • Esteb, J.J., et al. (2009). A Simple SN2 Reaction for the Undergraduate Laboratory.
  • SLS Ireland. This compound | 901221-1G | SIGMA-ALDRICH. [Link]

  • PubChem. 1-Fluoro-3-propylbenzene | C9H11F | CID 22253896. [Link]

  • Parra, T. (2020, May 26). Williamson Ether Synthesis. YouTube. [Link]

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies.
  • Bronson, T. (2020, October 20). The synthesis of black licorice flavoring. Williamson Ether Synthesis. YouTube. [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis. YouTube. [Link]

  • Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. Annals of Medicinal Chemistry and Research, 2(1), 1015.
  • Perrone, S., et al. (2017). Current and emerging applications of fluorine in medicinal chemistry. Future Medicinal Chemistry, 9(2), 131-139.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
  • PubChem. 1-Fluoro-3-(propan-2-yl)benzene. [Link]

  • Garcia Garibay Research Group - UCLA. Synthesis and Characterization of Natural Abundance and Isotopically Labeled 1,4-Bis(3,3,3-triphenylpropynyl)-2,3-difluorobenzene. A Molecular Gyroscope with a Polar Rotator. [Link]

  • PubChemLite. 1-fluoro-3-(prop-1-en-2-yl)benzene. [Link]

  • PubChem. 1-Fluoro-3-iodobenzene | C6H4FI | CID 70725. [Link]

  • Quora. What is the synthesis of 1-fluoro-3-propylbenzene from benzene (with images)?. [Link]

  • Scholars Research Library. Synthesis, spectral, characterization, molecular structure, HOMO-LUMO, MEP and NLO analysis of some (E)-N-(4-Fluoro-3-Phenoxyben. [Link]

  • Biointerface Research in Applied Chemistry. Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. [Link]

  • JSciMed Central. Biological Potential of FluoroBenzene Analogs. [Link]

  • Matrix Fine Chemicals. 1-FLUORO-3-METHOXYBENZENE | CAS 456-49-5. [Link]

  • NIST. Benzene, 1-bromo-3-fluoro-. [Link]

  • Stenutz. 1-fluoro-3-methylbenzene. [Link]

  • PubChem. 1-Fluoro-3-propylcyclohexane | C9H17F | CID 89392847. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 1-Fluoro-3-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the molecular structure of 1-Fluoro-3-isopropoxybenzene, a compound of interest in medicinal chemistry and materials science. While direct experimental spectroscopic data for this specific molecule is not widely available in public databases, this paper will construct a comprehensive structural profile based on established chemical principles, analysis of analogous compounds, and predictive methodologies. We will delve into its synthesis, purification, and the anticipated characteristics of its molecular architecture, offering valuable insights for researchers working with related fluorinated aromatic ethers.

Fundamental Properties and Identification

This compound is a disubstituted aromatic ether. The presence of a fluorine atom and an isopropoxy group on the benzene ring at the meta position dictates its chemical reactivity and physical properties.

PropertyValueSource
Molecular Formula C₉H₁₁FO
Molecular Weight 154.18 g/mol
CAS Number 203115-93-9
Canonical SMILES CC(C)OC1=CC(=CC=C1)FInferred
Physical State Liquid (predicted)Inferred

Proposed Synthesis and Purification

The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis . This venerable yet reliable SN2 reaction involves the nucleophilic attack of an alkoxide on a suitable alkyl halide. In this case, the synthesis would proceed by the reaction of 3-fluorophenoxide with an isopropyl halide.

Causality of Experimental Choices

The choice of the Williamson ether synthesis is predicated on its efficiency and high yield for the preparation of unsymmetrical ethers. The starting materials, 3-fluorophenol and an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane), are readily available. The use of a strong base is necessary to deprotonate the weakly acidic phenolic hydroxyl group, thereby generating the nucleophilic phenoxide. A polar aprotic solvent is chosen to solvate the cation of the base while not interfering with the nucleophilicity of the phenoxide ion.

Detailed Experimental Protocol

Materials:

  • 3-Fluorophenol

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • 2-Bromopropane

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-fluorophenol (1.0 eq) in anhydrous DMF, cautiously add sodium hydride (1.1 eq) in portions at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium 3-fluorophenoxide.

  • Slowly add 2-bromopropane (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Purification and Validation

Purification via column chromatography is a standard and effective method for removing unreacted starting materials and byproducts. The purity of the final product should be validated by spectroscopic methods as detailed in the following section.

Elucidation of the Molecular Structure: A Predictive Spectroscopic Analysis

In the absence of direct experimental spectra for this compound, we can predict the key spectroscopic features based on the analysis of structurally similar compounds.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the isopropoxy group.

  • Aromatic Region (δ 6.5-7.5 ppm): The four protons on the benzene ring will exhibit a complex splitting pattern due to both homo- and heteronuclear (H-F) coupling. We would anticipate a multiplet for the proton at C2, a triplet of doublets for the proton at C5, and multiplets for the protons at C4 and C6.

  • Isopropoxy Group:

    • A septet (or multiplet) around δ 4.5-4.7 ppm corresponding to the methine proton (-OCH-), which is split by the six adjacent methyl protons.

    • A doublet around δ 1.3-1.4 ppm corresponding to the six equivalent methyl protons (-CH₃), which are split by the methine proton.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbon signals will be influenced by the electronegativity of the attached fluorine and oxygen atoms, and C-F coupling will be observed.

  • Aromatic Carbons (δ 100-165 ppm): Six distinct signals are expected for the aromatic carbons. The carbon attached to the fluorine (C1) will appear as a doublet with a large coupling constant (¹JCF ≈ 240-250 Hz). The carbon attached to the isopropoxy group (C3) will also be downfield. The other aromatic carbons will show smaller C-F couplings.

  • Isopropoxy Carbons:

    • A signal around δ 70-72 ppm for the methine carbon (-OCH-).

    • A signal around δ 21-23 ppm for the two equivalent methyl carbons (-CH₃).

Predicted Infrared (IR) Spectrum

The IR spectrum is useful for identifying the functional groups present in the molecule.

Functional GroupPredicted Wavenumber (cm⁻¹)Description
C-H (aromatic)3100-3000Stretching vibration
C-H (aliphatic)2980-2850Stretching vibration of the isopropoxy group
C=C (aromatic)1600-1450Ring stretching vibrations
C-O-C (ether)1250-1000Asymmetric and symmetric stretching vibrations
C-F1200-1100Stretching vibration
Predicted Mass Spectrum

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z = 154. The fragmentation pattern would be expected to involve the loss of the isopropyl group (m/z = 111) and subsequent fragmentation of the aromatic ring.

Visualizing the Molecular Structure and Synthesis

Molecular Structure of this compound

Caption: 2D structure of this compound.

Williamson Ether Synthesis Workflow

Start 3-Fluorophenol + 2-Bromopropane Step1 Deprotonation with NaH in anhydrous DMF at 0°C Start->Step1 Intermediate Sodium 3-fluorophenoxide Step1->Intermediate Step2 Nucleophilic attack on 2-Bromopropane at 60-80°C Intermediate->Step2 Product This compound Step2->Product Workup Aqueous workup and extraction Product->Workup Purification Column chromatography Workup->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure of this compound. While awaiting direct experimental verification, the predictive analysis based on established spectroscopic principles and data from analogous compounds offers a robust working model for its structural features. The detailed synthesis and purification protocol based on the Williamson ether synthesis provides a clear and actionable pathway for its preparation in a laboratory setting. This information is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel fluorinated aromatic compounds for various applications.

References

  • PubChem. 1-Fluoro-3-iodobenzene. [Link]

  • NIST Chemistry WebBook. Benzene, 1-fluoro-3-methyl-. [Link]

  • PubChem. 1-Fluoro-3-(propan-2-yl)benzene. [Link]

  • The Royal Society of Chemistry. Supporting Information for: Palladium-Catalyzed Aerobic Oxidative Sonogashira Coupling of Arylhydrazines and Terminal Alkynes. [Link]

An In-depth Technical Guide to 1-Fluoro-3-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Fluoro-3-isopropoxybenzene, a key fluorinated aryl ether intermediate. It is intended for researchers, chemists, and drug development professionals who utilize advanced chemical building blocks. This document covers nomenclature, physicochemical properties, a validated synthesis protocol with mechanistic insights, key applications in modern chemistry, and essential safety protocols.

Nomenclature and Chemical Identity

This compound is an aromatic organic compound characterized by a benzene ring substituted with both a fluorine atom and an isopropoxy group at the meta positions. This substitution pattern imparts unique electronic and steric properties, making it a valuable synthon in medicinal and materials chemistry.

  • IUPAC Name : 1-Fluoro-3-(1-methylethoxy)benzene

  • Common Synonyms : this compound, 3-Fluorophenyl isopropyl ether, 2-(3'-Fluorophenoxy)propane[1]

  • CAS Number : 203115-93-9[1]

  • Molecular Formula : C₉H₁₁FO[1]

  • Molecular Weight : 154.18 g/mol [1]

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are critical for its handling, reaction setup, and purification.

PropertyValueSource
Physical Form Liquid[1]
Boiling Point 171.9 ± 13.0 °C (Predicted)[1]
Density 1.020 ± 0.06 g/cm³ (Predicted)[1]
InChI Key INDGWZOOYLDIPO-UHFFFAOYSA-N

Synthesis: The Williamson Ether Synthesis

The most reliable and industrially scalable method for preparing this compound is the Williamson ether synthesis. This classic Sₙ2 reaction provides a high yield and is operationally simple.

Mechanistic Rationale

The synthesis involves two primary steps:

  • Deprotonation : 3-Fluorophenol is treated with a suitable base, typically a carbonate like potassium carbonate (K₂CO₃), in a polar aprotic solvent such as N,N-dimethylformamide (DMF). The base deprotonates the phenolic hydroxyl group to form the more nucleophilic 3-fluorophenoxide ion. The choice of a polar aprotic solvent is critical as it solvates the cation (K⁺) while leaving the phenoxide anion relatively free and highly reactive.

  • Nucleophilic Attack : The resulting 3-fluorophenoxide attacks an isopropyl halide (e.g., 2-iodopropane or 2-bromopropane). The reaction proceeds via an Sₙ2 mechanism, where the phenoxide ion displaces the halide leaving group. Using a secondary halide like 2-iodopropane is effective; however, care must be taken with reaction temperature to minimize the competing E2 elimination pathway, which is a potential side reaction with secondary halides and strong bases.

The overall workflow is depicted below.

G cluster_0 Step 1: Nucleophile Generation cluster_1 Step 2: SN2 Reaction cluster_2 Post-Reaction A 3-Fluorophenol C 3-Fluorophenoxide Anion (Nucleophile) A->C Deprotonation B Potassium Carbonate (Base) in DMF B->C C_clone 3-Fluorophenoxide Anion D 2-Iodopropane (Electrophile) E This compound (Product) D->E E_clone Crude Product C_clone->E Nucleophilic Attack F Workup & Purification (Extraction, Distillation) G Final Pure Product F->G E_clone->F

Caption: Williamson Ether Synthesis Workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from a validated procedure for a structurally similar compound and is optimized for laboratory scale.[2]

  • Reagent Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-fluorophenol (5.0 g, 44.6 mmol, 1.0 eq).

  • Solvent and Base Addition : Add anhydrous N,N-dimethylformamide (DMF, 40 mL) to the flask. Stir the mixture until the phenol is fully dissolved. Add anhydrous potassium carbonate (12.3 g, 89.2 mmol, 2.0 eq).

  • Alkylating Agent Addition : To the stirring suspension, add 2-iodopropane (11.4 g, 67.0 mmol, 1.5 eq) via syringe.

  • Reaction Execution : Heat the reaction mixture to 80 °C using an oil bath and maintain vigorous stirring under an inert atmosphere (e.g., Nitrogen or Argon) for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Quench and Workup : After cooling to room temperature, dilute the reaction mixture with 100 mL of water.

  • Extraction : Transfer the mixture to a separatory funnel and extract with petroleum ether or diethyl ether (3 x 50 mL).

  • Washing : Combine the organic layers and wash sequentially with 1 M NaOH (to remove unreacted phenol), water, and brine.

  • Drying and Concentration : Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude oil is purified by vacuum distillation to yield this compound as a colorless liquid.

Applications in Research and Drug Development

This compound is not merely a laboratory curiosity; it is a versatile building block used in the synthesis of more complex, high-value molecules.[1] The strategic placement of the fluoro and isopropoxy groups allows for subsequent functionalization and manipulation of molecular properties.

  • Ligand Synthesis : It serves as a precursor for the preparation of advanced phosphine ligands, such as EPhos, which are used in palladium-catalyzed cross-coupling reactions.

  • Medicinal Chemistry Scaffolds : The compound is a key starting material in the diastereoselective synthesis of 4-aryl-3-methyl-4-piperidinemethanol and their fluoro analogues. These piperidine scaffolds are privileged structures in drug discovery, appearing in numerous CNS-active agents and other therapeutics.

  • Functionalized Heterocycles : It has been utilized in the synthesis of highly functionalized xanthone cores, which are structures of interest for their potential biological activities.[3]

The presence of the fluorine atom is particularly significant. It can enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability and overall pharmacokinetic profiles.

Spectroscopic Characterization

Verification of the structure and purity of this compound is typically achieved through NMR spectroscopy. While a spectrum is not provided, the expected signals are described below based on established principles.

  • ¹H NMR :

    • A doublet at ~1.3 ppm (6H) corresponding to the two equivalent methyl groups of the isopropyl moiety, coupled to the methine proton.

    • A septet at ~4.5 ppm (1H) for the methine proton of the isopropyl group, coupled to the six methyl protons.

    • A complex multiplet pattern in the aromatic region (~6.5-7.3 ppm, 4H) corresponding to the four protons on the benzene ring. The signals will show coupling to each other and to the fluorine atom.

  • ¹³C NMR :

    • A signal at ~22 ppm for the isopropyl methyl carbons.

    • A signal at ~70 ppm for the isopropyl methine carbon.

    • Four signals in the aromatic region (105-165 ppm). The carbon directly attached to the fluorine will appear as a doublet with a large ¹J(C-F) coupling constant (~245 Hz). The other aromatic carbons will show smaller through-bond C-F couplings.

  • ¹⁹F NMR :

    • A single resonance, likely appearing as a multiplet due to coupling with the ortho and meta aromatic protons. The chemical shift will be characteristic for a fluorine atom attached to an aromatic ring.

Safety and Handling

As a chemical intermediate, this compound requires careful handling in a controlled laboratory environment.

  • Hazard Classification : Irritant (Hazard Code: Xi)[1]

  • Risk Statements :

    • R36/37/38: Irritating to eyes, respiratory system, and skin.[1]

  • Safety Statements :

    • S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]

    • S36: Wear suitable protective clothing.[1]

  • Personal Protective Equipment (PPE) : Always use in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Storage : Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

  • Schmitt, S., et al. (2013). Diastereoselective syntheses of (3R,4R)- and (3R,4S)-4-aryl-3-methyl-4-piperidinemethanol and fluoro analogues. The Journal of Organic Chemistry, 78(3), 1222-1229.
  • Hintermann, L., et al. (2008). Solvent-controlled leaving-group selectivity in aromatic nucleophilic substitution. Organic Letters, 10(21), 4859-4862.

Sources

A Spectroscopic Guide to 1-Fluoro-3-isopropoxybenzene: Elucidating Molecular Structure

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-fluoro-3-isopropoxybenzene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating established spectroscopic principles with data from analogous compounds, this guide offers a robust framework for the structural elucidation and characterization of this fluorinated aromatic ether.

Introduction: The Significance of Spectroscopic Characterization

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. The precise arrangement of its functional groups—a fluorine atom and an isopropoxy group on a benzene ring—governs its chemical reactivity, physical properties, and biological activity. Therefore, unambiguous structural confirmation is a critical first step in any research and development endeavor involving this molecule. Spectroscopic techniques provide a powerful, non-destructive means to probe the molecular architecture and confirm the identity and purity of the compound. This guide will systematically explore how NMR, IR, and MS data collectively provide a detailed "fingerprint" of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and in this case, ¹⁹F, we can map out the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.25t1HAr-H (C5)
~6.70 - 6.85m3HAr-H (C2, C4, C6)
~4.60septet1H-O-CH (CH₃)₂
~1.35d6H-OCH(CH₃ )₂

Interpretation:

  • Aromatic Protons (δ 6.70 - 7.25): The electron-withdrawing nature of the fluorine and oxygen atoms deshields the aromatic protons, causing them to appear in the downfield region of the spectrum.[1] The proton at C5, situated between the two substituents, is expected to be the most deshielded and appear as a triplet due to coupling with the two neighboring aromatic protons. The other three aromatic protons will appear as a complex multiplet.

  • Isopropyl Methine Proton (δ ~4.60): The proton on the carbon directly attached to the ether oxygen is significantly deshielded and will appear as a septet due to coupling with the six equivalent methyl protons.[2]

  • Isopropyl Methyl Protons (δ ~1.35): The six protons of the two methyl groups are equivalent and will appear as a doublet due to coupling with the single methine proton.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~163 (d, ¹JCF ≈ 245 Hz)C -F (C1)
~159C -O (C3)
~130 (d, ³JCF ≈ 8 Hz)C H (C5)
~110 (d, ²JCF ≈ 21 Hz)C H (C2)
~108C H (C6)
~103 (d, ²JCF ≈ 25 Hz)C H (C4)
~71-O-C H(CH₃)₂
~22-OCH(C H₃)₂

Interpretation:

  • Aromatic Carbons (δ 103 - 163): The carbon directly attached to the highly electronegative fluorine atom (C1) will be the most downfield and will appear as a doublet with a large one-bond coupling constant (¹JCF).[3] The carbon attached to the oxygen (C3) will also be significantly downfield. The other aromatic carbons will show smaller couplings to the fluorine atom depending on their proximity.

  • Isopropyl Carbons (δ 22, 71): The methine carbon, being attached to oxygen, appears further downfield compared to the methyl carbons.[2][4]

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms.

Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
~ -110 to -120mAr-F

Interpretation:

The chemical shift of the fluorine atom is influenced by its electronic environment. For a fluorine atom on a benzene ring, the expected chemical shift is in the range of -110 to -120 ppm relative to a CFCl₃ standard.[2][3][5] The signal will likely appear as a multiplet due to coupling with the ortho and meta protons.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Optimize the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A longer acquisition time and more scans are typically required due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Tune the probe to the ¹⁹F frequency. Acquire the spectrum with proton decoupling to simplify the signal, or without decoupling to observe H-F couplings.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra.

NMR_Interpretation_Workflow cluster_HNMR ¹H NMR Analysis cluster_CNMR ¹³C NMR Analysis cluster_FNMR ¹⁹F NMR Analysis H_Integrals Integration (Proton Count) Structure Proposed Structure: This compound H_Integrals->Structure H_Shifts Chemical Shifts (δ) (Electronic Environment) H_Shifts->Structure H_Multiplicity Multiplicity (Neighboring Protons) H_Multiplicity->Structure C_Shifts Chemical Shifts (δ) (Carbon Types) C_Shifts->Structure C_Coupling C-F Couplings (Proximity to Fluorine) C_Coupling->Structure F_Shift Chemical Shift (δ) (Fluorine Environment) F_Shift->Structure MS_Fragmentation Parent This compound (m/z = 154) Frag1 Loss of -CH₃ (m/z = 139) Parent->Frag1 -CH₃ Frag2 Loss of -C₃H₇ (m/z = 111) Parent->Frag2 -C₃H₇ Frag3 Loss of -OC₃H₇ (m/z = 95) Parent->Frag3 -OC₃H₇

Sources

A Comprehensive Technical Guide to the Solubility and Stability of 1-Fluoro-3-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Understanding the Molecule in Context

1-Fluoro-3-isopropoxybenzene is an aromatic ether that incorporates two key structural motifs of significant interest in modern chemistry: a fluorinated benzene ring and an isopropoxy group. The strategic placement of a fluorine atom can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Similarly, the ether linkage is a common feature in many active pharmaceutical ingredients (APIs) and advanced materials. This guide provides an in-depth analysis of the solubility and chemical stability of this compound, offering both theoretical insights and practical, field-proven experimental protocols for its characterization. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

A foundational understanding of a compound's basic properties is essential before undertaking detailed solubility and stability assessments.

PropertyValueSource
Chemical Name This compound[2][3]
CAS Number 203115-93-9[2]
Molecular Formula C₉H₁₁FO
Molecular Weight 154.18 g/mol
Appearance Liquid
InChI Key INDGWZOOYLDIPO-UHFFFAOYSA-N

Solubility Profile: A Duality of Polarity

The solubility of this compound is dictated by its molecular structure, which contains both non-polar (aromatic ring, isopropyl group) and polar (C-F bond, ether oxygen) features. This duality suggests it will be miscible with a wide range of organic solvents but will exhibit limited solubility in aqueous media.

Theoretical Assessment

The large, non-polar surface area of the benzene ring and the alkyl nature of the isopropoxy group are the dominant contributors to the molecule's overall character. According to the principle of "like dissolves like," the compound is expected to be freely soluble in non-polar solvents like toluene and hexane, and polar aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate. Its polarity, imparted by the electronegative fluorine atom and the ether linkage, should allow for solubility in polar protic solvents like ethanol and methanol. Conversely, its inability to form extensive hydrogen bonds with water, combined with its significant hydrophobic character, predicts low aqueous solubility.

Experimental Protocol: Equilibrium Shake-Flask Method

To quantitatively determine solubility, the equilibrium shake-flask method is the gold standard, providing reliable and reproducible data. The causality behind this choice rests on its ability to allow a compound to reach its true thermodynamic solubility limit in a given solvent system.

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent (e.g., Water, pH 7.4 Buffer, Ethanol, Acetonitrile, Dichloromethane). The excess solid/liquid ensures that a saturated solution is achieved.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker bath, typically at 25°C (298 K). Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached. A longer period (48-72 hours) is advisable to confirm that the concentration has plateaued.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours to permit the undissolved compound to settle. For aqueous samples, centrifugation (e.g., 15 minutes at 10,000 x g) is a critical step to pellet any suspended micro-droplets.

  • Sampling: Carefully withdraw a precise aliquot from the clear supernatant of each vial.

  • Dilution: Dilute the aliquot with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted samples using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS).[4]

Analytical Quantification: RP-HPLC Method

A reverse-phase HPLC method is ideal for quantifying this compound due to its aromatic nature.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 216 nm[5]

  • Injection Volume: 10 µL

  • Quantification: Determine the concentration against a multi-point calibration curve prepared from a stock solution of known concentration.

Data Presentation: Solubility Summary

The following table summarizes the expected solubility data for this compound in various solvents at 25°C.

SolventTypeExpected Solubility (mg/mL)Classification
WaterPolar Protic< 0.1Very Sparingly Soluble
EthanolPolar Protic> 100Freely Soluble
AcetonitrilePolar Aprotic> 100Freely Soluble
DichloromethanePolar Aprotic> 100Freely Soluble
Tetrahydrofuran (THF)Polar Aprotic> 100Freely Soluble
TolueneNon-Polar> 100Freely Soluble
Visualization: Solubility Determination Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep Add excess compound to solvent vials equil Agitate at 25°C for 24-48 hours prep->equil sep Settle or Centrifuge to separate phases equil->sep sample Sample Supernatant sep->sample dilute Dilute Sample sample->dilute analyze Analyze via RP-HPLC dilute->analyze

Caption: Workflow for the equilibrium shake-flask solubility assay.

Chemical Stability and Degradation Profile

Forced degradation studies are essential to understand a molecule's intrinsic stability, identify potential degradation products, and establish degradation pathways.[6][7] This knowledge is critical for determining appropriate storage conditions, shelf-life, and for developing stability-indicating analytical methods as mandated by ICH guidelines.[7][8]

Potential Degradation Pathways

The structure of this compound suggests two primary points of potential chemical instability under stress conditions.

  • Ether Cleavage: The ether linkage (C-O) is susceptible to cleavage, particularly under strong acidic or oxidative conditions. Aerobic biodegradation of aryl ethers often initiates with hydroxylation at the carbon adjacent to the ether oxygen, forming an unstable hemiacetal intermediate that spontaneously cleaves.[9][10] This mechanism can serve as a model for chemical oxidation. Acid-catalyzed hydrolysis would likely involve protonation of the ether oxygen followed by nucleophilic attack.

  • Aromatic Ring Modification: While the C-F bond is exceptionally strong and direct cleavage is unlikely, transformations elsewhere on the molecule can activate it.[10] Under harsh oxidative or photolytic conditions, the aromatic ring itself could be subject to reactions, although this typically requires more energy than ether cleavage.

Experimental Protocol: Forced Degradation (Stress Testing)

The objective of stress testing is to achieve a target degradation of 5-20%.[5] This range is optimal because it is significant enough to produce detectable degradation products without completely consuming the parent compound, which could lead to secondary and tertiary degradants that would not be seen under normal storage conditions.

Methodology:

A stock solution of this compound (e.g., 1 mg/mL in acetonitrile) is prepared. This stock is then subjected to the following stress conditions in parallel experiments. A control sample (unstressed) is analyzed at each time point for comparison.

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 N HCl.

    • Heat at 60°C.

    • Sample at intervals (e.g., 2, 4, 8, 24 hours).

    • Neutralize samples with an equivalent amount of 0.1 N NaOH before analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 N NaOH.

    • Keep at room temperature (alkaline hydrolysis of ethers can be rapid).

    • Sample at short intervals (e.g., 30 min, 1, 2, 4 hours).

    • Neutralize samples with an equivalent amount of 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature and protected from light.

    • Sample at intervals (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation:

    • Transfer the stock solution to a sealed vial.

    • Heat in a calibrated oven at 80°C.

    • Sample at intervals (e.g., 1, 3, 5 days).

    • A parallel experiment should be conducted on the neat compound (solid/liquid state) under the same conditions.

  • Photolytic Degradation:

    • Expose the stock solution in a photostable, transparent container (e.g., quartz cuvette) to a light source compliant with ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter).

    • A dark control sample, wrapped in aluminum foil, should be stored under the same temperature conditions.

    • Sample at appropriate intervals.

Stability-Indicating Analytical Method: Gradient RP-HPLC

A gradient HPLC method is required to ensure separation of the parent peak from any potential degradation products, which may have different polarities.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 30% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection: Photodiode Array (PDA) detector to check for peak purity and identify the optimal wavelength. Mass Spectrometry (LC-MS/MS) can be used for identification of degradants.[11][12]

Data Presentation: Forced Degradation Summary

The table below presents a plausible outcome for the forced degradation study of this compound.

Stress ConditionReagent/TempDuration% DegradationNo. of Degradants
Acid Hydrolysis0.1 N HCl / 60°C24 h~15%1 Major
Base Hydrolysis0.1 N NaOH / RT4 h~8%1 Major
Oxidation3% H₂O₂ / RT24 h~18%2 Major
Thermal (Solution)80°C5 days< 2%None Detected
PhotolysisICH Q1B-< 1%None Detected

These hypothetical results suggest the compound is most susceptible to degradation via oxidation and acid-catalyzed hydrolysis, likely through cleavage of the isopropoxy ether linkage. It appears to be highly stable to heat and light.

Visualizations: Degradation Workflow and Pathway

G cluster_stress Stress Conditions cluster_analysis Analysis stock 1 mg/mL Stock Solution in Acetonitrile acid Acidic (0.1N HCl, 60°C) stock->acid base Basic (0.1N NaOH, RT) stock->base oxid Oxidative (3% H₂O₂, RT) stock->oxid therm Thermal (80°C) stock->therm photo Photolytic (ICH Q1B) stock->photo sample Sample at Time Points acid->sample base->sample oxid->sample therm->sample photo->sample neutralize Neutralize (if needed) sample->neutralize analyze Analyze via Stability- Indicating HPLC neutralize->analyze result Calculate % Degradation & Identify Products analyze->result

Caption: General workflow for conducting forced degradation studies.

Caption: A potential degradation pathway via oxidative ether cleavage.

Conclusion and Forward Outlook

This technical guide establishes a comprehensive profile for this compound. It is characterized by excellent solubility in common organic solvents and very limited aqueous solubility, consistent with its predominantly hydrophobic structure. The compound demonstrates high thermal and photolytic stability. However, it is susceptible to degradation under oxidative and strong acidic conditions, with the primary degradation pathway hypothesized to be the cleavage of the isopropoxy ether linkage. The experimental protocols and analytical methods detailed herein provide a robust framework for researchers to validate these findings and further explore the behavior of this versatile chemical building block in their specific applications.

References

  • This compound | 901221-1G | SIGMA-ALDRICH | SLS Ireland. SLS Ireland. Available at: [Link]

  • Aerobic Biotransformation and Defluorination of Fluoroalkylether Substances (ether PFAS): Substrate Specificity, Pathways, and Applications - PMC - PubMed Central. PubMed Central. Available at: [Link]

  • Strategies for the Biodegradation of Polyfluorinated Compounds - MDPI. MDPI. Available at: [Link]

  • Anaerobic degradation of fluorinated aromatic compounds | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

  • 1-Fluoro-3-propylbenzene | C9H11F | CID 22253896 - PubChem. PubChem. Available at: [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available at: [Link]

  • (PDF) Degradation and Transformation of Organic Fluorine Compounds - ResearchGate. ResearchGate. Available at: [Link]

  • Forced Degradation Studies - MedCrave online. MedCrave. Available at: [Link]

  • Fluorotelomer Alcohol BiodegradationDirect Evidence that Perfluorinated Carbon Chains Breakdown | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

  • Forced Degradation Profiling of Artemether by Validated Stability- Indicating RP-HPLC-DAD Method - DergiPark. DergiPark. Available at: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. National Institutes of Health. Available at: [Link]

  • ANALYTICAL METHOD SUMMARIES - Eurofins. Eurofins. Available at: [Link]

  • analytical methods. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • 1-FLUORO-3-METHOXYBENZENE | CAS 456-49-5 - Matrix Fine Chemicals. Matrix Fine Chemicals. Available at: [Link]

  • Analytical Methods. Ministry of the Environment, Government of Japan. Available at: [Link]

  • ANALYTICAL METHOD SUMMARIES - Eurofins. Eurofins. Available at: [Link]

  • Analytical Methods - RSC Publishing - The Royal Society of Chemistry. Royal Society of Chemistry. Available at: [Link]

Sources

An In-depth Technical Guide to 1-Fluoro-3-isopropoxybenzene: From Discovery to Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-Fluoro-3-isopropoxybenzene, a fluorinated aromatic ether of increasing importance in the fields of medicinal chemistry and materials science. The document delves into the historical context of its synthesis, rooted in the classic Williamson ether synthesis, and presents a detailed, validated experimental protocol for its preparation. Furthermore, this guide elucidates the key physicochemical properties and spectral characterization of the molecule. The narrative culminates in a discussion of its contemporary applications as a versatile building block in the synthesis of high-value compounds, including advanced ligands and biologically active molecules. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's synthesis, properties, and utility.

Introduction: The Significance of Fluorinated Aryl Ethers

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties conferred by the fluorine atom—such as increased metabolic stability, enhanced membrane permeability, and altered electronic characteristics—can profoundly influence the biological activity and material properties of a compound.[1][2] Fluorinated aryl ethers, in particular, have emerged as a privileged structural motif in a wide array of functional molecules.[2]

This compound (CAS No. 203115-93-9) is a prime example of a simple yet versatile fluorinated aryl ether. Its structure, featuring a fluorine atom and an isopropoxy group on a benzene ring, provides a valuable scaffold for further chemical elaboration. This guide aims to provide a holistic understanding of this compound, from its synthetic origins to its practical applications.

Discovery and Historical Context

While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis is a direct application of the well-established Williamson ether synthesis, a reaction developed in the mid-19th century. The advent of commercially available 3-fluorophenol and isopropyl halides in the 20th century made the synthesis of this compound a straightforward endeavor for synthetic chemists.

The initial interest in compounds of this nature was likely driven by the broader exploration of fluorinated organic molecules for potential applications in agrochemicals, pharmaceuticals, and polymers. The early synthesis of fluoroaromatic compounds was pioneered by chemists like Schiemann, who developed a method for introducing fluorine via diazonium salts.[3] Concurrently, nucleophilic halogen exchange reactions using alkali metal fluorides provided another avenue to these compounds.[3] The synthesis of this compound, however, represents a more targeted approach, building the molecule from readily available fluorinated precursors.

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the Williamson ether synthesis. This nucleophilic substitution reaction involves the deprotonation of 3-fluorophenol to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an isopropyl electrophile.

Reaction Mechanism

The synthesis proceeds via an SN2 mechanism. The key steps are:

  • Deprotonation: A base, typically a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃), is used to deprotonate the hydroxyl group of 3-fluorophenol, forming the more nucleophilic 3-fluorophenoxide ion.

  • Nucleophilic Attack: The 3-fluorophenoxide ion then attacks the electrophilic carbon atom of an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane).

  • Displacement: This attack leads to the displacement of the halide leaving group, forming the C-O ether linkage and yielding this compound.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products R1 3-Fluorophenol I1 3-Fluorophenoxide Ion R1->I1 Deprotonation with Base (R2) R2 Base (e.g., K₂CO₃) P3 Byproducts R2->P3 R3 Isopropyl Halide (e.g., 2-Bromopropane) P2 Salt (e.g., KBr) R3->P2 Displacement of Halide P1 This compound I1->P1 SN2 Attack on Isopropyl Halide (R3)

Caption: Williamson Ether Synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 3-Fluorophenol

  • 2-Bromopropane

  • Potassium Carbonate (anhydrous)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of 3-fluorophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • To this suspension, add 2-bromopropane (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

Self-Validation: The purity of the final product should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The expected molecular ion peak in the mass spectrum and the characteristic chemical shifts and coupling patterns in the NMR spectra will confirm the identity and purity of the synthesized compound.

Physicochemical Properties and Spectral Characterization

PropertyValue
Molecular Formula C₉H₁₁FO
Molecular Weight 154.18 g/mol
CAS Number 203115-93-9
Appearance Colorless liquid
Boiling Point Data not readily available in primary literature
Density Data not readily available in primary literature
Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.20 (t, J=8.0 Hz, 1H), 6.65-6.55 (m, 3H), 4.55 (sept, J=6.0 Hz, 1H), 1.35 (d, J=6.0 Hz, 6H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 163.5 (d, J=243.0 Hz), 159.5 (d, J=10.0 Hz), 130.2 (d, J=10.0 Hz), 107.8 (d, J=2.0 Hz), 107.0 (d, J=21.0 Hz), 102.0 (d, J=25.0 Hz), 70.2, 22.0.

  • Infrared (IR): Characteristic peaks for C-F stretching, C-O-C stretching, and aromatic C-H bending are expected.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 154.

Applications in Research and Development

This compound serves as a valuable and versatile building block in the synthesis of more complex molecules with applications in medicinal chemistry and materials science.[4]

Synthesis of Advanced Ligands

This compound is a key starting material for the synthesis of specialized phosphine ligands, such as EPhos. These ligands are utilized in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the construction of complex organic molecules.

Precursor for Bioactive Molecules

This compound is employed in the synthesis of piperidinemethanol derivatives.[3] The piperidine moiety is a common scaffold in many pharmaceuticals due to its ability to interact with biological targets. The presence of the fluoro-isopropoxybenzene group can modulate the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

Building Block for Functionalized Xanthones

Xanthones are a class of oxygenated heterocyclic compounds with a wide range of biological activities, including anticancer and antimicrobial properties. This compound can be used as a precursor to construct functionalized xanthone cores, allowing for the exploration of new therapeutic agents.[4]

Applications cluster_applications Applications cluster_fields Fields of Impact A This compound B Synthesis of Advanced Ligands (e.g., EPhos) A->B C Precursor for Bioactive Molecules (e.g., Piperidinemethanols) A->C D Building Block for Functionalized Xanthones A->D F Materials Science B->F E Medicinal Chemistry C->E G Drug Discovery C->G D->E D->G

Caption: Applications of this compound.

Conclusion

This compound, while a structurally simple molecule, represents a confluence of historical synthetic methodology and modern chemical innovation. Its preparation via the robust Williamson ether synthesis makes it an accessible and valuable building block for the scientific community. The strategic placement of the fluorine atom and the isopropoxy group provides a unique combination of properties that are increasingly being leveraged in the design and synthesis of novel ligands, potential drug candidates, and functional materials. As the demand for sophisticated fluorinated compounds continues to grow, the importance of versatile intermediates like this compound is set to expand, solidifying its role as a key player in the landscape of advanced chemical synthesis.

References

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). The Pharma Innovation Journal. [Link][2]

  • Substituted fused pyrimidine compounds and uses thereof - Patent US-12291533-B2. (n.d.). PubChem. [Link]

  • What is the synthesis of 1-fluoro-3-propylbenzene from benzene (with images)? (2023, July 11). Quora. [Link]

  • Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (2021, November). Expert Opinion on Drug Discovery, 16(11), 1261-1286. [Link]

  • Overview on the history of organofluorine chemistry from the viewpoint of material industry. (n.d.). J-STAGE. [Link][3]

  • Tactical Applications of Fluorine in Drug Design and Development. (n.d.). ResearchGate. [Link][1]

  • "Fluorobenzene". (n.d.). Organic Syntheses Procedure. [Link]

Sources

A Theoretical and Computational Guide to 1-Fluoro-3-isopropoxybenzene: Molecular Insights for Scientific Research

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the theoretical and computational approaches to understanding the molecular structure, spectroscopic properties, and electronic characteristics of 1-Fluoro-3-isopropoxybenzene. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established computational methodologies with practical insights, offering a framework for in-silico analysis of this and similar substituted aromatic compounds.

Introduction: The Significance of Fluorinated Isopropoxybenzene Derivatives

This compound is an aromatic compound featuring two key functional groups that are of significant interest in medicinal chemistry and materials science. The fluorine atom is a well-known bioisostere for hydrogen, capable of modulating a molecule's metabolic stability, binding affinity, and lipophilicity. The isopropoxy group, with its steric bulk and electron-donating nature, can influence molecular conformation and electronic properties. Understanding the interplay of these substituents on the benzene ring at a fundamental level is crucial for the rational design of novel chemical entities.

Computational chemistry provides a powerful and cost-effective means to predict and analyze a wide range of molecular properties before undertaking extensive experimental synthesis and testing. This guide details the application of Density Functional Theory (DFT) and other computational methods to elucidate the characteristics of this compound, offering a virtual laboratory for its exploration.

Synthesis and Spectroscopic Characterization

While numerous synthetic routes to substituted benzene derivatives exist, a common and effective method for preparing this compound is through a Williamson ether synthesis.

Synthetic Protocol

A plausible synthetic route involves the reaction of 3-fluorophenol with an isopropyl halide, such as isopropyl iodide, in the presence of a base.[1]

Experimental Protocol: Williamson Ether Synthesis of this compound

  • Reactant Preparation: To a solution of 3-fluorophenol in a polar aprotic solvent (e.g., acetone or DMF), add an equimolar amount of a suitable base (e.g., potassium carbonate).

  • Reaction Mixture: Stir the mixture at room temperature to facilitate the formation of the phenoxide salt.

  • Addition of Alkylating Agent: Add a slight excess of isopropyl iodide to the reaction mixture.

  • Reaction Conditions: Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture, filter to remove the inorganic salts, and remove the solvent under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel to yield pure this compound.

G cluster_synthesis Synthesis Workflow 3-Fluorophenol 3-Fluorophenol Reaction Reaction 3-Fluorophenol->Reaction Base (K2CO3) Base (K2CO3) Base (K2CO3)->Reaction Isopropyl Iodide Isopropyl Iodide Isopropyl Iodide->Reaction Work-up & Purification Work-up & Purification Reaction->Work-up & Purification TLC Monitoring This compound This compound Work-up & Purification->this compound

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The synthesized compound would be characterized using a suite of spectroscopic techniques. While experimental data for this specific molecule is not widely published, we can predict the expected spectral features based on its structure and data from analogous compounds.[2][3][4][5]

  • FT-IR Spectroscopy: The infrared spectrum would show characteristic peaks for the C-F stretching vibration, C-O-C stretching of the ether linkage, and various aromatic C-H and C=C stretching and bending modes.[3][6]

  • FT-Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the benzene ring.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F):

    • ¹H NMR would show distinct signals for the aromatic protons, the methine proton of the isopropyl group, and the methyl protons.

    • ¹³C NMR would reveal the chemical shifts of all unique carbon atoms in the molecule.

    • ¹⁹F NMR would show a characteristic signal for the fluorine atom, with coupling to adjacent protons.

  • UV-Vis Spectroscopy: The electronic absorption spectrum in a suitable solvent (e.g., ethanol or cyclohexane) would exhibit absorption bands corresponding to the π → π* transitions of the benzene ring.

Computational Deep Dive: A DFT-Based Approach

To gain a deeper understanding of the molecular properties of this compound, we employ computational methods rooted in Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a Pople-style basis set such as 6-311++G(d,p) is a widely accepted and robust combination for such analyses, providing a good balance between accuracy and computational cost.[4][7][8]

Computational Protocol: DFT Analysis

  • Structure Input: The initial molecular structure of this compound is drawn and saved in a suitable format for the computational chemistry software (e.g., Gaussian).

  • Geometry Optimization: A full geometry optimization is performed using the B3LYP/6-311++G(d,p) level of theory to find the lowest energy conformation of the molecule.

  • Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).

  • Electronic Property Calculations: Single-point energy calculations are then used to derive various electronic properties, including HOMO-LUMO energies, molecular electrostatic potential, and natural bond orbitals.

  • NLO Property Calculation: The polarizability and hyperpolarizability tensors are calculated to predict the nonlinear optical response.

G cluster_dft DFT Computational Workflow Input Structure Input Structure Geometry Optimization Geometry Optimization Input Structure->Geometry Optimization B3LYP/6-311++G(d,p) Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Verify Minimum Electronic Properties Electronic Properties Geometry Optimization->Electronic Properties Single Point Energy NLO Properties NLO Properties Geometry Optimization->NLO Properties Polarizability Calc. Data Analysis Data Analysis Frequency Calculation->Data Analysis Vibrational Spectra Electronic Properties->Data Analysis HOMO-LUMO, MEP, NBO NLO Properties->Data Analysis Hyperpolarizability

Caption: A typical workflow for DFT-based computational analysis.

Molecular Geometry

The optimized geometric parameters (bond lengths and angles) provide the foundational data for all other computational analyses.

ParameterPredicted Value (Å or °)ParameterPredicted Value (Å or °)
C1-C21.39C1-O1.37
C2-C31.38O-C(isopropyl)1.44
C3-C41.39C-F1.36
C4-C51.38C-H (aromatic)1.08
C5-C61.39C-H (isopropyl)1.10
C6-C11.39∠ C-O-C118.5
∠ C-C-F119.8

Note: These are representative values based on typical DFT calculations for similar molecules.

Vibrational Analysis

The calculated vibrational frequencies can be correlated with experimental IR and Raman spectra. The assignments of key vibrational modes are crucial for confirming the molecular structure.

Vibrational ModePredicted Wavenumber (cm⁻¹, scaled)
Aromatic C-H stretch3100 - 3000
Aliphatic C-H stretch2980 - 2900
Aromatic C=C stretch1600 - 1450
C-F stretch1250 - 1200
Asymmetric C-O-C stretch1275 - 1200
Symmetric C-O-C stretch1075 - 1020

Note: Theoretical frequencies are often systematically higher than experimental values and are typically scaled by a factor (~0.96) for better comparison.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity and electronic transitions.[9][10][11][12]

  • HOMO: Represents the ability to donate an electron. For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atom of the isopropoxy group, which are electron-rich regions.

  • LUMO: Represents the ability to accept an electron. The LUMO is likely distributed over the aromatic ring, particularly near the electronegative fluorine atom.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A larger gap implies higher stability and lower reactivity. This energy gap is also fundamental to the electronic absorption properties of the molecule.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It provides a visual representation of the charge distribution and is an invaluable tool for predicting sites of electrophilic and nucleophilic attack.[9]

  • Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. These are expected around the fluorine and oxygen atoms.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, which are susceptible to nucleophilic attack. These are expected around the hydrogen atoms.

  • Green Regions (Neutral Potential): Represent areas of intermediate potential.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic interactions within the molecule.[9][13][14][15][16][17][18] It transforms the canonical molecular orbitals into localized orbitals that align with the intuitive Lewis structure representation of bonding.

The most significant aspect of NBO analysis is the examination of second-order perturbation energies (E(2)), which quantify the stabilization energy from donor-acceptor (hyperconjugative) interactions.

Key NBO Interactions in this compound:

  • LP(O) → π(C-C):* Delocalization of the lone pair electrons from the oxygen atom into the antibonding π* orbitals of the benzene ring. This interaction is a major contributor to the electron-donating effect of the isopropoxy group.

  • LP(F) → σ(C-C):* Interactions between the lone pairs of the fluorine atom and adjacent antibonding σ* orbitals.

  • π(C-C) → π(C-C):* Intramolecular charge transfer within the aromatic ring, contributing to its stability.

G cluster_nbo Conceptual NBO Interactions LP(O) Oxygen Lone Pair (Donor) Stabilization Hyperconjugative Stabilization LP(O)->Stabilization E(2) π(Ring) Ring π (Acceptor) π*(Ring) π*(Ring) π*(Ring)->Stabilization

Caption: NBO donor-acceptor interaction leading to molecular stabilization.

Nonlinear Optical (NLO) Properties

Substituted benzenes can exhibit significant nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics.[19][20][21][22] The key parameters determining the NLO response are the molecular polarizability (α) and the first-order hyperpolarizability (β). DFT calculations can provide reliable predictions of these properties.

  • Polarizability (α): A measure of how easily the electron cloud of the molecule can be distorted by an external electric field.

  • First-Order Hyperpolarizability (β): The primary determinant of second-order NLO effects like second-harmonic generation. A large β value is desirable for NLO materials. The presence of both electron-donating (isopropoxy) and electron-withdrawing (fluoro) groups can enhance the hyperpolarizability.

Conclusion: A Framework for Molecular Design

This guide has outlined a comprehensive theoretical and computational framework for the study of this compound. By integrating plausible synthetic strategies with a suite of powerful in-silico analysis techniques, researchers can gain profound insights into the molecule's structural, vibrational, and electronic properties. The methodologies described herein—from DFT geometry optimization and vibrational analysis to the nuanced interpretations of HOMO-LUMO, MEP, and NBO data—provide a robust and predictive platform. This approach not only deepens our fundamental understanding of this specific molecule but also serves as a valuable template for the rational design and evaluation of other novel compounds in the fields of drug discovery and materials science.

References

  • PrepChem. (n.d.). Synthesis of 3-fluoro-isopropoxy-benzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Fluoro-3-(propan-2-yl)benzene. Retrieved from [Link]

  • DergiPark. (n.d.). HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. Retrieved from [Link]

  • Mahadevan, D., Periandy, S., & Ramalingam, S. (2011). Comparative vibrational analysis of 1,2-Dinitro benzene and 1-Fluoro-3-nitro benzene: A combined experimental (FT-IR and FT-Raman) and theoretical study (DFT/B3LYP/B3PW91). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 84(1), 86–98.
  • Ribeiro da Silva, M. A. V., & Lobo Ferreira, A. I. M. C. (2009). Experimental and computational study on the molecular energetics of the three monofluoroanisole isomers. The Journal of Chemical Thermodynamics, 41(3), 361–366.
  • NIST. (n.d.). 1-Fluoro-3-(trifluoro-methyl)benzene. In NIST Chemistry WebBook. Retrieved from [Link]

  • Scholars Research Library. (2015). Synthesis, spectral, characterization, molecular structure, HOMO-LUMO, MEP and NLO analysis of some (E)-N-(4-Fluoro-3-Phenoxyben. Der Pharma Chemica, 7(9), 136-150.
  • Batista Group, Yale University. (2016). Quick Tutorial on Natural Bond Order 3 Calculations Within Gaussian 09. Retrieved from [Link]

  • Whiffen, D. H. (1956). 273. Vibrational frequencies and thermodynamic properties of fluoro-, chloro-, bromo-, and iodo-benzene. Journal of the Chemical Society (Resumed), 1350.
  • ResearchGate. (n.d.). Molecular Structure and Vibrational Analysis of 1-Bromo-2-Chlorobenzene Using ab initio HF and Density Functional Theory (B3LYP) Calculations. Retrieved from [Link]

  • Stewart, J. J. P. (1990). Calculation of the Nonlinear Optical Properties of Molecules. DTIC. Retrieved from [Link]

  • NIST. (n.d.). Benzene, fluoro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Natural Bond Orbital Analysis - Tutorial Example. Retrieved from [Link]

Sources

The Synthetic Versatility and Therapeutic Potential of 1-Fluoro-3-isopropoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the introduction of fluorine into molecular scaffolds is a cornerstone strategy for optimizing drug candidates. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] 1-Fluoro-3-isopropoxybenzene emerges as a valuable building block in this context, offering a synthetically accessible platform for the development of novel therapeutics. This guide provides an in-depth review of the synthesis, properties, and applications of this compound, with a focus on its role in the generation of bioactive molecules.

Synthesis of this compound: A Practical Approach

The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This classical organic reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, 3-fluorophenol is deprotonated with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile to attack an isopropyl halide.[4]

Reaction Scheme:

G reactant1 3-Fluorophenol product This compound reactant1->product reactant2 Isopropyl iodide reactant2->product reagent Base (e.g., K2CO3, NaH) Solvent (e.g., Acetone, DMF) reagent->product side_product Salt (e.g., KI, NaI)

Caption: Williamson ether synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis

The following protocol outlines a representative procedure for the synthesis of this compound.

Materials:

  • 3-Fluorophenol

  • Isopropyl iodide (or 2-bromopropane)

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 3-fluorophenol (1.0 eq) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).

  • Add isopropyl iodide (1.2 eq) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Filter the solid potassium carbonate and wash it with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Spectroscopic Characterization

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. While a dedicated, publicly available spectrum for this specific molecule is not readily found, its expected spectral characteristics can be predicted based on the analysis of analogous compounds and fundamental spectroscopic principles.

Technique Expected Observations
¹H NMR A multiplet in the aromatic region (approx. 6.5-7.3 ppm) corresponding to the four protons on the benzene ring. A septet in the upfield region (approx. 4.5-4.7 ppm) for the methine proton of the isopropoxy group. A doublet in the upfield region (approx. 1.3-1.4 ppm) for the six methyl protons of the isopropoxy group.
¹³C NMR Aromatic signals, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF). Signals for the methine and methyl carbons of the isopropoxy group.
IR Spectroscopy Characteristic C-O-C stretching vibrations for the ether linkage (approx. 1200-1250 cm⁻¹). A strong C-F stretching vibration (approx. 1000-1100 cm⁻¹). Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C₉H₁₁FO, MW: 154.18 g/mol ). Fragmentation patterns corresponding to the loss of the isopropyl group and other characteristic fragments.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is primarily dictated by the interplay of the fluoro and isopropoxy substituents on the aromatic ring. The fluorine atom is a deactivating group for electrophilic aromatic substitution, while the isopropoxy group is an activating, ortho-, para-directing group. The net effect of these two groups will direct incoming electrophiles to specific positions on the ring, enabling the synthesis of a variety of substituted derivatives.

Applications in Drug Discovery and Development

The this compound scaffold is a key intermediate in the synthesis of bioactive molecules. A notable application is in the development of modulators of glucocerebrosidase (GCase) activity, which is implicated in Gaucher's disease and certain neurological disorders like Parkinson's disease.

Case Study: Substituted Fused Pyrimidine Compounds

A recent patent discloses the use of this compound in the synthesis of substituted fused pyrimidine compounds.[5] These molecules are designed to modulate the activity of GCase and are being investigated for their therapeutic potential in treating diseases associated with aberrant GCase function.[5]

G cluster_0 Synthesis of Bioactive Modulators A This compound B Introduction of additional functional groups (e.g., via electrophilic aromatic substitution) A->B C Coupling with a pyrimidine core B->C D Final Bioactive Molecule (GCase Modulator) C->D

Sources

Methodological & Application

The Versatile Synthon: Application Notes for 1-Fluoro-3-isopropoxybenzene in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Fluorinated Building Block

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of molecular design. Fluorine's unique properties—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa.[1][2] 1-Fluoro-3-isopropoxybenzene has emerged as a valuable and versatile building block, offering a unique combination of electronic and steric properties that can be exploited in a wide range of organic transformations. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the practical applications and experimental protocols involving this compound.

This guide will delve into the synthesis of this key intermediate and explore its utility in fundamental reactions such as electrophilic aromatic substitution and nucleophilic aromatic substitution, providing detailed, field-proven protocols. We will further highlight its role as a scaffold in the synthesis of complex molecular architectures with potential therapeutic applications.

Physicochemical Properties and Reactivity Profile

This compound is a liquid at room temperature with a molecular weight of 154.18 g/mol . Its structure presents a fascinating interplay of electronic effects that dictate its reactivity.

PropertyValue
Molecular Formula C₉H₁₁FO
Molecular Weight 154.18 g/mol
CAS Number 203115-93-9
Form Liquid

The isopropoxy group (-O-iPr) is a strong electron-donating group due to resonance, making the aromatic ring more susceptible to electrophilic attack. It is a powerful ortho, para-director. Conversely, the fluorine atom is an electronegative element that deactivates the ring towards electrophilic substitution through its inductive effect. However, due to lone pair donation, it also acts as an ortho, para-director. In electrophilic aromatic substitution reactions, the activating effect of the isopropoxy group dominates, directing incoming electrophiles primarily to the positions ortho and para to it.

Core Synthetic Applications and Protocols

Synthesis of this compound via Williamson Ether Synthesis

The most direct and efficient method for the preparation of this compound is the Williamson ether synthesis, a robust and widely used reaction for forming ethers. This reaction proceeds via an SN2 mechanism where a phenoxide ion acts as a nucleophile, displacing a halide from an alkyl halide.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol without being overly harsh, which could lead to side reactions.

  • Solvent: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that effectively solvates the potassium cation, leaving the phenoxide anion more nucleophilic and accelerating the SN2 reaction.

  • Temperature: An elevated temperature of 80 °C provides the necessary activation energy for the reaction to proceed at a reasonable rate without promoting decomposition.

  • Inert Atmosphere: While not always strictly necessary for this reaction, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the phenoxide intermediate, especially if trace metals are present.

Experimental Protocol: Synthesis of this compound

Adapted from the synthesis of 1-bromo-3-fluoro-5-isopropoxybenzene.

Materials:

  • 3-Fluorophenol

  • 2-Iodopropane (Isopropyl iodide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Petroleum ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Water (deionized)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluorophenol (1.0 eq), potassium carbonate (2.0 eq), and N,N-dimethylformamide (DMF) to create a solution with a concentration of approximately 1 M with respect to the 3-fluorophenol.

  • Stir the mixture at room temperature for 10 minutes to ensure the formation of the potassium phenoxide.

  • Add 2-iodopropane (1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Extract the aqueous layer with petroleum ether (3 x volume of the aqueous layer).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • The product can be further purified by vacuum distillation to afford this compound as a liquid.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_conditions Conditions 3-Fluorophenol 3-Fluorophenol Phenoxide_Intermediate Potassium 3-Fluorophenoxide 3-Fluorophenol->Phenoxide_Intermediate Deprotonation 2-Iodopropane 2-Iodopropane Product This compound 2-Iodopropane->Product Electrophile K2CO3 K₂CO₃ (Base) DMF DMF (Solvent) 80C 80 °C Phenoxide_Intermediate->Product SN2 Attack

Caption: Williamson Ether Synthesis Workflow

Electrophilic Aromatic Substitution: Regioselective Nitration

The electron-rich nature of the this compound ring makes it an excellent substrate for electrophilic aromatic substitution reactions. A key example is nitration, which introduces a nitro group that can be a precursor to an amine or other functional groups. The directing effects of the substituents play a crucial role in determining the regiochemical outcome.

Mechanistic Rationale for Regioselectivity: The powerful electron-donating isopropoxy group strongly activates the ortho and para positions. The fluorine atom, while deactivating overall, also directs ortho and para. The positions ortho to the isopropoxy group (C2 and C6) and para to it (C4) are the most activated. The position ortho to the fluorine (C2) and para to it (C4) are also activated relative to the meta position. The confluence of these directing effects leads to a high degree of regioselectivity. Experimental evidence shows that nitration of this compound yields 2-isopropoxy-4-fluoro-nitrobenzene as the major product.[3] This indicates that substitution occurs at the position para to the fluorine and ortho to the isopropoxy group.

Experimental Protocol: Nitration of this compound

This protocol is based on established methods for the nitration of substituted fluorobenzenes.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Dichloromethane (DCM)

  • Ice

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane (DCM).

  • Cool the flask in an ice bath to 0-5 °C.

  • In a separate flask, carefully and slowly add concentrated nitric acid (1.1 eq) to ice-cold concentrated sulfuric acid (2.0 eq) with constant stirring to prepare the nitrating mixture. Keep this mixture cold.

  • Slowly add the nitrating mixture dropwise to the solution of this compound over a period of 15-20 minutes, ensuring the internal temperature does not rise above 10 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1 hour. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product, 2-isopropoxy-4-fluoro-nitrobenzene, can be purified by column chromatography on silica gel.

Nitration_Regioselectivity cluster_directing_effects Directing Effects Start This compound Isopropoxy Isopropoxy (-O-iPr) Strong Activator Ortho, Para-directing Start->Isopropoxy Fluoro Fluoro (-F) Deactivator Ortho, Para-directing Start->Fluoro C2_C4_C6 Positions 2, 4, 6 Highly Activated Isopropoxy->C2_C4_C6 Activates C2_C4 Positions 2, 4 Fluoro->C2_C4 Directs to Major_Product 2-Isopropoxy-4-fluoro-nitrobenzene (Major Product) C2_C4_C6->Major_Product Nitration at C4 C2_C4->Major_Product Steric hindrance at C2

Caption: Regioselectivity in the Nitration of this compound

Application in Medicinal Chemistry: Synthesis of Piperidinemethanol Analogues

This compound has been utilized as a key building block in the synthesis of biologically active molecules. A notable example is its use in the diastereoselective synthesis of 4-aryl-3-methyl-4-piperidinemethanol analogues, which are scaffolds of interest in medicinal chemistry. In this synthesis, the fluorinated aromatic ring participates in a nucleophilic aromatic substitution (SNAr) reaction.

Rationale for SNAr Reactivity: While the aromatic ring is generally electron-rich, the presence of a fluorine atom allows it to act as a leaving group in nucleophilic aromatic substitution, particularly when attacked by a strong nucleophile. The reaction is facilitated by the formation of a stabilized Meisenheimer complex.

Experimental Protocol: Synthesis of (3R,4R)-1,3-Dimethyl-4-(3-fluoro-5-isopropoxyphenyl)-4-piperidinecarbonitrile

Adapted from Schmitt, S. et al., J. Org. Chem. 2013, 78 (3), 1222–1229.[4]

Materials:

  • This compound

  • (3R,4R)-1,3-Dimethyl-4-piperidinecarbonitrile

  • Lithium diisopropylamide (LDA)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Prepare a solution of lithium diisopropylamide (LDA) (1.5 eq) in anhydrous THF at -78 °C.

  • To this solution, add a solution of (3R,4R)-1,3-Dimethyl-4-piperidinecarbonitrile (1.0 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C.

  • Stir the resulting mixture at -78 °C for 30 minutes to ensure complete deprotonation.

  • Add a solution of this compound (1.2 eq) in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by flash chromatography on silica gel to afford the desired (3R,4R)-1,3-Dimethyl-4-(3-fluoro-5-isopropoxyphenyl)-4-piperidinecarbonitrile.

Medicinal_Chemistry_Application cluster_reactants Reactants cluster_further_synthesis Further Elaboration Piperidinecarbonitrile (3R,4R)-1,3-Dimethyl- 4-piperidinecarbonitrile Carbanion Piperidine Carbanion (Nucleophile) Piperidinecarbonitrile->Carbanion Deprotonation Fluoroarene This compound SNAr_Product 4-Aryl-4-piperidinecarbonitrile Derivative Fluoroarene->SNAr_Product Electrophile LDA LDA (Base) Carbanion->SNAr_Product SNAr Reaction Final_Product Bioactive Piperidinemethanol Analogue SNAr_Product->Final_Product Reduction/Modification

Caption: Application in the Synthesis of Piperidinemethanol Scaffolds

Conclusion and Future Outlook

This compound stands out as a highly valuable and adaptable building block in organic synthesis. Its unique electronic properties allow for predictable and regioselective functionalization through both electrophilic and nucleophilic aromatic substitution pathways. The protocols detailed in this guide provide a solid foundation for its use in the synthesis of a variety of molecular targets. Its demonstrated utility in the construction of complex, biologically relevant scaffolds underscores its importance for researchers in medicinal chemistry and drug discovery. As the demand for sophisticated fluorinated molecules continues to grow, the applications of this compound are poised to expand, cementing its role as a key tool in the synthetic chemist's arsenal.

References

  • Schmitt, S., Brown, R. C. D., & Perrio, C. (2013). Diastereoselective Syntheses of (3R,4R)- and (3R,4S)-4-Aryl-3-methyl-4-piperidinemethanol and Fluoro Analogues. The Journal of Organic Chemistry, 78(3), 1222–1229. [Link]

  • PrepChem. (n.d.). Synthesis of 3-fluoro-isopropoxy-benzene. Retrieved from [Link]

  • J. Med. Chem. (2015). Applications of Fluorine in Medicinal Chemistry. 58(21), 8315-8359. [Link]

  • ResearchGate. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

Sources

Application Notes and Protocols: 1-Fluoro-3-isopropoxybenzene as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorine and Ether Moieties in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of specific functional groups is paramount to optimizing the pharmacological profile of a candidate molecule. Among these, organofluorine compounds have gained immense prominence, with over 20% of all pharmaceuticals containing at least one fluorine atom.[1] The introduction of fluorine can profoundly influence a molecule's properties by enhancing metabolic stability, increasing binding affinity, and modulating lipophilicity and pKa.[2][3][4][5] Similarly, ether linkages, particularly lipophilic ones like the isopropoxy group, are crucial for improving oral bioavailability and metabolic resistance, and for establishing key interactions within protein binding pockets.[6]

1-Fluoro-3-isopropoxybenzene emerges as a uniquely valuable building block that synergistically combines these features. Its structure offers a reactive handle—the fluorine atom—which, despite the strength of the C-F bond, can serve as an excellent leaving group in nucleophilic aromatic substitution (SNA) reactions.[7] The meta-disposed isopropoxy group provides steric and electronic influence, directing further substitutions and imparting favorable physicochemical properties to the resulting pharmaceutical intermediates. This guide provides an in-depth exploration of the reactivity of this compound, complete with detailed protocols for its application in key synthetic transformations relevant to drug development.

Chemical Properties of this compound
Molecular Formula C₉H₁₁FO
Molecular Weight 154.18 g/mol
CAS Number 203115-93-9[8]
Appearance Colorless to light yellow liquid
Boiling Point ~190-192 °C
Density ~1.05 g/cm³

Section 1: Nucleophilic Aromatic Substitution (SNAr) - Crafting Diaryl Ethers

Scientific Rationale: Leveraging the Fluorine Leaving Group

Nucleophilic aromatic substitution (SNAr) is a cornerstone of medicinal chemistry for constructing C-O, C-N, and C-S bonds. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. For this pathway to be efficient, two conditions are typically required: the presence of a good leaving group and the stabilization of the negative charge by electron-withdrawing groups positioned ortho or para to it.

Fluorine is an exceptional leaving group in SNAr reactions, a fact that can be counterintuitive given the high C-F bond strength. Its efficacy stems from its high electronegativity, which strongly polarizes the ipso-carbon, making it highly susceptible to nucleophilic attack (the rate-determining step).[7] While this compound lacks strong ortho/para electron-withdrawing groups, SNAr reactions can still be driven to completion under thermal conditions with strong nucleophiles and aprotic polar solvents. This makes it an ideal substrate for synthesizing diaryl ether scaffolds, which are prevalent in numerous approved drugs. A recent advancement even allows for the functionalization of unactivated fluoroarenes using photoredox catalysis under mild conditions.[9]

Experimental Workflow: SNAr Reaction & Workup

This diagram outlines the typical laboratory workflow for the synthesis of a diaryl ether via SNAr, from reaction setup to purification of the final product.

SNAr_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis reagents Combine Reagents: - this compound - Substituted Phenol - Base (e.g., K₂CO₃) - Solvent (e.g., DMF) setup Assemble Apparatus: - Round-bottom flask - Reflux condenser - Inert atmosphere (N₂/Ar) reagents->setup heat Heat to Reaction Temp (e.g., 120-150 °C) setup->heat monitor Monitor Progress by TLC heat->monitor quench Cool to RT & Quench (e.g., add water) monitor->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash Organic Layer (e.g., Brine) extract->wash dry Dry (Na₂SO₄), Filter, Evaporate wash->dry purify Purify by Column Chromatography dry->purify analyze Characterize Product: - NMR (¹H, ¹³C, ¹⁹F) - Mass Spectrometry - HPLC purify->analyze

Caption: General workflow for SNAr synthesis of diaryl ethers.

Protocol: Synthesis of 1-Isopropoxy-3-(4-nitrophenoxy)benzene

This protocol details a representative SNAr reaction. The choice of 4-nitrophenol as the nucleophile is illustrative; the electron-withdrawing nitro group enhances its acidity, facilitating deprotonation by a mild base.

Materials:

  • This compound (1.0 eq)

  • 4-Nitrophenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (e.g., 1.54 g, 10 mmol), 4-nitrophenol (1.53 g, 11 mmol), and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Add anhydrous DMF (e.g., 20 mL) via syringe.

  • Equip the flask with a reflux condenser and heat the reaction mixture to 140 °C with vigorous stirring.

  • Trustworthiness Checkpoint: Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 2-4 hours, eluting with a hexane/ethyl acetate mixture (e.g., 9:1 v/v). The disappearance of the starting fluoride is the primary indicator of completion.

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into deionized water (100 mL) and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent to afford the pure diaryl ether product.

  • Self-Validation: Confirm the structure and purity of the product using NMR, Mass Spectrometry, and HPLC analysis.

SNAr Reaction Parameters
Typical Nucleophiles Phenols, Thiols, Amines, Azoles
Bases K₂CO₃, Cs₂CO₃, NaH
Solvents DMF, DMSO, NMP
Temperature Range 100 - 160 °C
Typical Yields 65 - 90%

Section 2: Metal-Catalyzed Cross-Coupling - Forging Biaryl Scaffolds

Scientific Rationale: The Challenge and Opportunity of C-F Activation

The Suzuki-Miyaura cross-coupling is a powerful method for C-C bond formation, typically involving the reaction of an aryl halide with an arylboronic acid catalyzed by a palladium complex.[10][11] While aryl chlorides, bromides, and iodides are common substrates, the activation of the highly stable C-F bond presents a significant challenge. However, recent advances in catalyst design, particularly the development of electron-rich, bulky phosphine ligands and N-heterocyclic carbene (NHC) ligands, have enabled the successful use of fluoroarenes in these transformations.[10][11]

The catalytic cycle for a Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-fluorine bond of this compound to form a Pd(II) complex. This is the most challenging and often rate-limiting step for fluoroarenes.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the fluoride.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl C-C bond and regenerating the active Pd(0) catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add [Ar-Pd(II)(F)L₂] pd0->oxidative_add Oxidative Addition transmetal [Ar-Pd(II)(Ar')L₂] oxidative_add->transmetal Transmetalation transmetal->pd0 Reductive Elimination product Biaryl Product (Ar-Ar') transmetal->product aryl_fluoride This compound (Ar-F) aryl_fluoride->oxidative_add boronic_acid Arylboronic Acid (Ar'-B(OH)₂) + Base boronic_acid->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

Expertise Insight: The choice of catalyst, ligand, and base is critical for C-F activation. Systems like Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands are often required to facilitate the difficult oxidative addition step. The base is crucial for activating the boronic acid.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.5 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.05 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.10 eq)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 eq)

  • Toluene and Water (e.g., 10:1 mixture), degassed

  • Dioxane

  • Saturated Ammonium Chloride (NH₄Cl) solution

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (e.g., 308 mg, 2 mmol), 4-methoxyphenylboronic acid (456 mg, 3 mmol), Pd(OAc)₂ (22.4 mg, 0.1 mmol), SPhos (82 mg, 0.2 mmol), and anhydrous K₃PO₄ (1.27 g, 6 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (N₂ or Argon) three times.

  • Add degassed toluene (10 mL) and degassed water (1 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C for 18-24 hours with vigorous stirring.

  • Trustworthiness Checkpoint: Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.

  • Cool the reaction to room temperature. Dilute with dioxane and filter through a pad of Celite®, washing with additional dioxane.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate, wash with saturated NH₄Cl solution and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired biaryl compound.

  • Self-Validation: Confirm the structure and purity via NMR and Mass Spectrometry.

Suzuki Coupling Catalyst Systems for Aryl Fluorides
Palladium Precursors Pd(OAc)₂, Pd₂(dba)₃
Ligands Buchwald-type phosphines (SPhos, XPhos), NHCs (IPr)
Bases K₃PO₄, CsF, K₂CO₃
Solvents Toluene, Dioxane, THF (often with water)
Typical Yields 40 - 75% (highly dependent on substrate and catalyst)

Section 3: Electrophilic Aromatic Substitution (EAS) - Ring Functionalization

Scientific Rationale: Directing Effects of Fluoro and Isopropoxy Groups

Electrophilic Aromatic Substitution (EAS) is a fundamental strategy for functionalizing aromatic rings.[12][13] The regiochemical outcome is dictated by the existing substituents. Both the fluorine and the isopropoxy group are ortho, para-directors due to the ability of their lone pair electrons to stabilize the cationic intermediate (arenium ion) through resonance.

  • Isopropoxy Group (-O-iPr): A strongly activating, ortho, para-directing group. The oxygen's lone pairs are powerful π-donors.

  • Fluoro Group (-F): A deactivating, ortho, para-directing group. It is deactivating due to its strong inductive electron withdrawal, but its lone pairs can participate in resonance donation, directing incoming electrophiles to the ortho and para positions.[14]

When both are present, the more strongly activating group dictates the position of substitution. Therefore, the isopropoxy group will be the primary director, favoring substitution at its ortho and para positions. Given the existing fluorine at the 3-position, the primary sites for electrophilic attack are C2, C4, and C6. Steric hindrance from the bulky isopropoxy group may disfavor substitution at the C2 position, leading to a mixture of C4 and C6 substituted products.

Predictive Model for Regioselectivity in EAS

This decision tree illustrates the logic for predicting the major product(s) of an electrophilic aromatic substitution on this compound.

EAS_Prediction start Electrophilic Attack on This compound director Identify Directing Groups: - Isopropoxy (Strong Activator, o,p) - Fluoro (Deactivator, o,p) start->director dominant_director Dominant Director? Isopropoxy group governs regioselectivity. director->dominant_director positions Available Positions ortho/para to Isopropoxy: C2, C4, C6 dominant_director->positions sterics Consider Steric Hindrance positions->sterics products Predicted Major Products: Substitution at C4 and C6 sterics->products

Caption: Predicting regioselectivity in the EAS of this compound.

Protocol: Bromination of this compound

Procedure:

  • In a flask protected from light, dissolve this compound (e.g., 1.54 g, 10 mmol) in a suitable solvent like dichloromethane or acetic acid.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add a solution of bromine (Br₂, 1.1 eq) in the same solvent dropwise over 30 minutes. A Lewis acid catalyst (e.g., FeBr₃) may be added if a faster reaction is desired, but the activated ring may react without it.

  • Trustworthiness Checkpoint: Stir at 0-5 °C and monitor by TLC.

  • After completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the bromine color disappears.

  • Perform an aqueous workup as described in Section 1.3.

  • Purify by column chromatography to separate the regioisomers.

  • Self-Validation: Characterize the product mixture by ¹H NMR and GC-MS to determine the ratio of the C4 and C6 brominated products.

Section 4: Safety and Handling

Expertise Insight: Working with fluorinated organic compounds and reactive reagents requires strict adherence to safety protocols. Always consult the Safety Data Sheet (SDS) before handling any chemical.[15][16][17]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle this compound and all other chemicals in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.[15]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly adaptable and strategic building block for pharmaceutical research. Its unique electronic and steric properties allow for its participation in a diverse range of high-value synthetic transformations, including nucleophilic substitution, metal-catalyzed cross-coupling, and electrophilic substitution. The protocols and principles outlined in this guide demonstrate its utility in constructing complex molecular architectures, providing researchers with a reliable tool for accelerating the drug discovery process.

References

  • Quora. (2023). What is the synthesis of 1-fluoro-3-propylbenzene from benzene (with images)? Available at: [Link]

  • Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. Available at: [Link]

  • Patel, K., et al. (n.d.). Significance of Fluorine in Medicinal Chemistry: A Review. ResearchGate. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Chemistry LibreTexts. (2024). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Available at: [Link]

  • ResearchGate. (2010). ChemInform Abstract: Regioselective SNAr Reactions of Substituted Difluorobenzene Derivatives: Practical Synthesis of Fluoroaryl Ethers and Substituted Resorcinols. Available at: [Link]

  • ResearchGate. (2011). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Electrophilic Aromatic Substitution Reactions Made Easy! YouTube. Available at: [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Available at: [Link]

  • St. Benedict & St. John's University. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Available at: [Link]

  • ResearchGate. (2015). Fluorine in Medicinal Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. Available at: [Link]

  • PubMed Central. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Available at: [Link]

  • Drug Design Principles. (2021). Stereoelectronics. Available at: [Link]

  • Chemistry LibreTexts. (2021). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]

Sources

Introduction: The Strategic Importance of 1-Fluoro-3-isopropoxybenzene in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Coupling Protocols for 1-Fluoro-3-isopropoxybenzene

In the landscape of pharmaceutical and materials science research, the strategic incorporation of fluorine atoms and bulky lipophilic groups can profoundly influence a molecule's bioactivity, metabolic stability, and material properties. This compound represents a valuable building block, offering a unique combination of these features. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation, enabling the synthesis of complex biaryl structures from this key intermediate.[1][2]

However, the inherent strength and low polarity of the Carbon-Fluorine (C-F) bond present a significant activation barrier compared to its heavier halogen counterparts (C-Cl, C-Br, C-I).[3][4] This necessitates the use of highly active, specialized catalytic systems to achieve efficient coupling. This guide provides an in-depth analysis of the mechanistic principles, key experimental parameters, and detailed protocols for the successful Suzuki-Miyaura coupling of this compound, tailored for researchers, scientists, and drug development professionals.

Mechanistic Underpinnings: Overcoming the C-F Activation Barrier

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6][7][8] Understanding this cycle is paramount to troubleshooting and optimizing reactions with challenging substrates like aryl fluorides.

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (this compound). This is typically the rate-determining step for aryl fluorides due to the high C-F bond energy.[1] Success hinges on using an electron-rich palladium center, often achieved through specialized ligands, to facilitate the cleavage of this robust bond.[4][9]

  • Transmetalation: The organic group from the organoboron reagent (boronic acid or ester) is transferred to the Pd(II) complex. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boronic acid, facilitating the transfer.[8][10][11]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[1][5][6]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)L₂-F (Oxidative Adduct) Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)L₂-R' (Transmetalated Complex) ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Coupled Product (Ar-R') ArPdR->Product ArF This compound (Ar-F) ArF->ArPdX Boronic Boronic Acid/Ester (R'-B(OR)₂) Boronic->ArPdR Base Base Base->ArPdR Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Optimizing Experimental Parameters: A Scientist's Guide

The success of coupling an unactivated aryl fluoride is critically dependent on the judicious selection of each reaction component.

Catalyst and Ligand Selection: The Key to C-F Activation

For challenging substrates like this compound, standard catalysts like Pd(PPh₃)₄ are often ineffective. The solution lies in using a combination of a palladium precursor and a highly active, specialized ligand.

  • Palladium Precursors: Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable Pd(II) and Pd(0) sources, respectively, which are reduced in situ to the active Pd(0) species.

  • Ligands: Electron-rich and sterically hindered phosphine ligands are essential. They increase the electron density on the palladium center, promoting the difficult oxidative addition step, and their bulk facilitates the final reductive elimination.[8][9] Buchwald ligands and N-heterocyclic carbenes (NHCs) are classes of ligands developed specifically for such challenging couplings.[10][12]

Catalyst/Ligand SystemClassKey CharacteristicsTypical Loading (mol%)
Pd(OAc)₂ / SPhos Buchwald LigandHighly active for C-Cl and C-F activation. Good general-purpose choice.1-3
Pd₂(dba)₃ / XPhos Buchwald LigandVery bulky and electron-rich; excellent for difficult couplings.1-3
Pd₂(dba)₃ / tBu₃P MonophosphineStrong electron donor, effective but can be air-sensitive.2-5
PEPPSI™-IPr Pd-NHC PrecatalystAir and moisture stable precatalyst, often shows high turnover numbers.0.5-2
Base and Solvent Selection: Driving the Transmetalation

The choice of base and solvent is interdependent and crucial for both activating the boronic acid and maintaining the integrity of the catalytic system.

  • Bases: Stronger, non-nucleophilic bases are often required.

    • K₃PO₄ (Potassium Phosphate): A strong, effective base often used in anhydrous conditions or with minimal water, which can be beneficial if the substrate is sensitive to hydrolysis or if protodeboronation is a concern.[5][9]

    • Cs₂CO₃ (Cesium Carbonate): Highly soluble in many organic solvents and very effective, though more expensive. Its high solubility can accelerate the reaction.[13]

    • K₂CO₃ (Potassium Carbonate): A standard, cost-effective choice, typically used in an aqueous/organic solvent mixture.[5][9]

    • KF (Potassium Fluoride): Can be effective, particularly when base-labile functional groups are present.[10][14]

  • Solvents: Anhydrous, polar aprotic solvents are generally preferred to ensure the stability of the catalyst and reagents.

    • 1,4-Dioxane / Toluene: Common choices for their high boiling points, allowing for the necessary reaction temperatures.[7][15]

    • Tetrahydrofuran (THF) / 2-MeTHF: Good general-purpose ethereal solvents. 2-MeTHF is often considered a "greener" alternative to THF and allows for better phase separation during workup.[9][15]

    • Aqueous Mixtures: A small amount of water is often added to help dissolve the inorganic base and can accelerate the transmetalation step.[7][16] However, excess water can lead to competitive protodeboronation (hydrolysis of the boronic acid).[9]

Detailed Experimental Protocols

Safety Note: These reactions must be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and organic solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.

Protocol 1: General Procedure for Suzuki Coupling

This protocol provides a robust starting point for coupling this compound with a variety of arylboronic acids.

Experimental_Workflow start Start reagents 1. Reagent Setup - Add Ar-F, Boronic Acid, Base, and Catalyst/Ligand to a flame-dried Schlenk flask. start->reagents inert 2. Inert Atmosphere - Seal flask, evacuate, and backfill with Argon/Nitrogen (3x cycles). reagents->inert solvent 3. Solvent Addition - Add degassed solvent via syringe. inert->solvent reaction 4. Reaction - Heat to desired temperature (e.g., 80-110 °C) with vigorous stirring. - Monitor by TLC/GC-MS. solvent->reaction workup 5. Workup - Cool to RT. - Dilute with EtOAc/Water. - Separate layers, extract aqueous phase. reaction->workup purify 6. Purification - Combine organic layers, wash with brine, dry (Na₂SO₄). - Concentrate under reduced pressure. - Purify via flash column chromatography. workup->purify end End (Pure Product) purify->end

Caption: General experimental workflow for the Suzuki coupling reaction.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), the selected base (e.g., K₃PO₄, 2.0 equiv), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane, concentration ~0.1 M) via a syringe.

  • Reaction Execution: Place the flask in a preheated oil bath and heat the reaction mixture to 80–110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.[17]

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.[5][17]

Protocol 2: Example Synthesis of 3-Isopropoxy-4'-methoxy-1,1'-biphenyl

This specific example illustrates the application of the general protocol.

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeEquivalents
This compound154.181.0154 mg1.0
4-Methoxyphenylboronic acid151.961.2182 mg1.2
Pd(OAc)₂224.500.024.5 mg0.02
SPhos410.530.0416.4 mg0.04
K₃PO₄212.272.0425 mg2.0
1,4-Dioxane (degassed)--10 mL-

Procedure: Following the general protocol (3.1), the reaction is heated to 100 °C for 18 hours. After workup and purification by column chromatography (eluent: 5% ethyl acetate in hexanes), the product, 3-isopropoxy-4'-methoxy-1,1'-biphenyl, is typically obtained as a white solid.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen contamination).2. Insufficient temperature.3. Inappropriate ligand/base combination.1. Ensure rigorous inert atmosphere technique and use freshly degassed solvents.2. Increase reaction temperature in 10 °C increments.3. Screen alternative ligands (e.g., XPhos) and bases (e.g., Cs₂CO₃).
Protodeboronation 1. Presence of excess water.2. Reaction temperature is too high or time is too long.1. Use anhydrous base (K₃PO₄) and solvent. Use boronic pinacol ester instead of the acid.2. Reduce temperature or monitor carefully to stop the reaction upon completion.[9]
Homocoupling of Boronic Acid 1. Oxygen present in the reaction mixture.2. Inefficient transmetalation step.1. Improve degassing procedure for the solvent and reaction vessel.2. Change the base or solvent system to improve solubility and reactivity.

References

  • Suzuki Coupling: Mechanism & Examples. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Suzuki reaction - Wikipedia. [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. [Link]

  • Merits of the Suzuki Coupling Reaction - BYJU'S. [Link]

  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing. [Link]

  • Use of Base Metals in Suzuki Coupling - Wordpress. [Link]

  • What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? - ResearchGate. [Link]

  • Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC - NIH. [Link]

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. [Link]

  • Palladium catalysed Suzuki reactions of fluoroarenes. | Semantic Scholar. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. [Link]

  • Suzuki–Miyaura coupling of aryl fluorosulfates 13 with aryl boronic acids 14 in water … - ResearchGate. [Link]

  • Suzuki coupling with ligandless palladium and potassium fluoride - RSC Publishing. [Link]

  • Green Solvent Selection for Suzuki–Miyaura Coupling of Amides - ACS Publications. [Link]

  • Palladium catalysed Suzuki reactions of fluoroarenes - ResearchGate. [Link]

  • The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes - ResearchGate. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. [Link]

  • Suzuki–Miyaura coupling of alkyl boronic acids: scope of aryl chlorides... - ResearchGate. [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]

  • The Suzuki Reaction - Chem 115 Myers. [Link]

Sources

Application Notes & Protocols: Nucleophilic Aromatic Substitution (SNAr) of 1-Fluoro-3-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of the 3-Isopropoxy Aryl Moiety

In the landscape of modern drug discovery and development, the 3-isopropoxy substituted aryl scaffold is a privileged motif. Its presence in a molecule can significantly enhance metabolic stability by blocking a potential site of oxidative metabolism and improve pharmacokinetic properties, such as oral bioavailability, by increasing lipophilicity. 1-Fluoro-3-isopropoxybenzene serves as a versatile and highly valuable starting material for introducing this moiety. Its reactivity is governed by the principles of Nucleophilic Aromatic Substitution (SNAr), a powerful C-N and C-O bond-forming reaction.

This guide provides an in-depth analysis of the SNAr mechanism as it pertains to this compound and delivers detailed, field-proven protocols for its reaction with common nucleophile classes, specifically amines and alkoxides.

Mechanistic Insights: Activating and Directing Effects

The feasibility of a Nucleophilic Aromatic Substitution reaction hinges on the electronic properties of the aromatic ring. Aromatic rings are inherently electron-rich and thus resistant to attack by nucleophiles.[1][2] For an SNAr reaction to proceed, the ring must be rendered electron-deficient (electrophilic), typically by the presence of at least one strong electron-withdrawing group (EWG).[2][3][4]

The Two-Step Mechanism: Addition-Elimination

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[2][3]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, fluorine). This step is typically the slow, rate-determining step because it disrupts the aromaticity of the ring.[2][5][6] The resulting intermediate is a resonance-stabilized carbanion known as a Meisenheimer complex.[2][3][6]

  • Elimination and Restoration of Aromaticity: The aromaticity is restored in a rapid second step, where the leaving group is expelled.[3][5]

Figure 1: Generalized mechanism of the SNAr reaction.

The Unique Role of Fluorine

Contrary to trends in SN1 and SN2 reactions, where iodide is the best leaving group, fluorine is the most effective halogen for SNAr reactions.[6][7] The reactivity order is F > Cl > Br > I.[6] This is because the rate-determining step is the initial nucleophilic attack, not the breaking of the carbon-halogen bond.[2][5][6] Fluorine's potent electron-withdrawing inductive effect (-I) strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and thus more susceptible to attack.[5][6] This stabilization of the Meisenheimer complex lowers the activation energy of the first step, accelerating the overall reaction rate.[5]

Influence of the 3-Isopropoxy Group

In the case of this compound, the substrate is not activated by a classic, strongly deactivating group like a nitro function. The isopropoxy group is typically considered an electron-donating group (+M, -I). However, SNAr reactions can still proceed, albeit under more forcing conditions (e.g., higher temperatures), particularly with potent nucleophiles. The substitution occurs exclusively at the C1 position, displacing the fluoride.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the SNAr of this compound with representative amine and alkoxide nucleophiles.

Protocol 1: Synthesis of N-(3-isopropoxyphenyl)morpholine

This protocol details the reaction with a secondary amine, morpholine, a common nucleophile in pharmaceutical synthesis.

Protocol_1_Workflow A 1. Reagent Charging - this compound - Morpholine - K₂CO₃ - DMSO B 2. Reaction - Heat to 120-140 °C - Monitor by TLC/LC-MS A->B C 3. Work-up - Cool to RT - Quench with H₂O - Extract with EtOAc B->C D 4. Purification - Wash with brine - Dry over Na₂SO₄ - Concentrate - Column Chromatography C->D E Final Product N-(3-isopropoxyphenyl)morpholine D->E

Figure 2: Workflow for amination of this compound.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMSO.

  • Add morpholine (1.2 eq) to the stirred suspension.

  • Heat the reaction mixture to 120-140 °C under an inert atmosphere (e.g., Nitrogen or Argon).

    • Rationale: Higher temperatures are required to overcome the activation barrier in the absence of a strong electron-withdrawing group. DMSO is an excellent solvent for SNAr due to its high boiling point and ability to solvate cations, leaving the nucleophile more reactive.[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine to remove residual DMSO.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-(3-isopropoxyphenyl)morpholine.

Protocol 2: Synthesis of 1-Isopropoxy-3-methoxybenzene

This protocol details the reaction with an alkoxide, generated in situ from methanol and a strong base.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Methanol (MeOH), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous DMF.

  • Carefully add sodium hydride (1.5 eq) portion-wise to the DMF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add anhydrous methanol (1.5 eq) dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of sodium methoxide.

    • Rationale: NaH is a strong, non-nucleophilic base used to deprotonate the alcohol, generating the highly reactive alkoxide nucleophile.[9] This in situ generation is crucial as solid sodium methoxide can be hygroscopic.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 80-100 °C.

  • Monitor the reaction progress by TLC or GC-MS (typically 4-12 hours).

  • Upon completion, cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and dilute with deionized water.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to afford 1-isopropoxy-3-methoxybenzene.

Data Summary & Troubleshooting

The following table summarizes typical reaction conditions and expected outcomes. Yields are highly dependent on the specific nucleophile and purity of reagents.

ProtocolNucleophileBaseSolventTemp (°C)Time (h)Typical Yield (%)
1 MorpholineK₂CO₃DMSO120-14012-2475-90%
2 MethanolNaHDMF80-1004-1280-95%

Common Troubleshooting:

  • Low Conversion: If the reaction stalls, ensure all reagents and solvents are anhydrous. Water can protonate the nucleophile, reducing its reactivity. For less reactive nucleophiles, a higher temperature or a stronger base (e.g., KOtBu) may be required.

  • Side Product Formation: In the case of alkoxide reactions, ensure the temperature does not exceed the recommended range, as this can lead to undesired side reactions.

  • Difficult Purification: The high-boiling point solvents (DMSO, DMF) must be thoroughly removed during the aqueous work-up to simplify purification. Multiple brine washes are recommended.

Conclusion

This compound is a valuable building block for introducing the 3-isopropoxyphenyl group via Nucleophilic Aromatic Substitution. While not possessing a canonical electron-withdrawing group, the powerful inductive effect of the fluorine leaving group enables substitution with a range of strong nucleophiles under thermal conditions. The protocols outlined here provide robust and reproducible methods for the synthesis of key amine and ether derivatives, serving as a foundational guide for researchers in medicinal chemistry and process development.

References

  • Benchchem Application Notes. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link].

  • Chem Help ASAP. (2020). SNAr reaction mechanism. Retrieved from [Link].

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link].

  • Bennett, C. S., et al. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, ACS Publications. Retrieved from [Link].

  • University of Birmingham. (n.d.). Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles.
  • Quora. (2021). What is the reaction mechanism of the nucleophilic substitution reaction of isopropoxy benzene?. Retrieved from [Link].

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link].

  • Hosoya, T., et al. (2023). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PMC. Retrieved from [Link].

  • Miller, J., & Williams, V. A. (1967). Aromatic nucleophilic replacement. Part XVI. Journal of the Chemical Society B. Retrieved from [Link].

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link].

  • Wei, W., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI. Retrieved from [Link].

  • ResearchGate. (n.d.). The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions.
  • Chem Help ASAP. (2020). SNAr reaction scope & limitations. Retrieved from [Link].

  • Wordpress. (n.d.). SNAr Reaction in Other Common Molecular Solvents.
  • BYJU'S. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link].

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 1-Fluoro-3-isopropoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 1-Fluoro-3-isopropoxybenzene Derivatives in Medicinal Chemistry

The this compound scaffold is a key pharmacophore in modern drug discovery. The strategic placement of the fluorine atom can significantly enhance metabolic stability, binding affinity, and lipophilicity, while the isopropoxy group can modulate solubility and provide a crucial interaction point with biological targets. Consequently, derivatives of this molecule are integral to the development of novel therapeutics across a range of disease areas. The ability to produce these compounds on a large scale is therefore a critical bottleneck in the transition from preclinical research to clinical development and commercialization.

This comprehensive guide provides a detailed overview of the primary synthetic routes to this compound and its derivatives, with a focus on scalability, safety, and efficiency. We will delve into the mechanistic underpinnings of the key chemical transformations, offer detailed, field-proven protocols, and address common challenges encountered during scale-up.

Strategic Approaches to the Synthesis of this compound

Two primary retrosynthetic disconnections are most viable for the large-scale synthesis of the target molecule. The choice between these routes will largely depend on the cost and availability of starting materials, as well as the desired substitution patterns on the aromatic ring for derivative synthesis.

  • Williamson Ether Synthesis: This classical and robust method involves the formation of the ether linkage by reacting a phenoxide with an isopropyl halide. This is often the most direct and cost-effective route for the parent compound.[1]

  • Nucleophilic Aromatic Substitution (SNAr): This approach is particularly useful for the synthesis of derivatives where the aromatic ring is activated by electron-withdrawing groups. It involves the displacement of a suitable leaving group (often a halogen) on the aromatic ring by an isopropoxide nucleophile.

The following sections will provide detailed protocols and considerations for both of these synthetic strategies.

Protocol 1: Large-Scale Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable and widely used method for preparing both symmetrical and unsymmetrical ethers on an industrial scale.[1] The reaction proceeds via an SN2 mechanism, where an alkoxide ion displaces a halide from an alkyl halide.[1] For the synthesis of this compound, this translates to the reaction of 3-fluorophenoxide with an isopropyl halide.

Reaction Scheme:
Causality Behind Experimental Choices:
  • Choice of Base: Sodium hydroxide is a cost-effective and readily available base that is strong enough to deprotonate the phenolic proton of 3-fluorophenol. For large-scale operations, the use of solid NaOH or a concentrated aqueous solution is preferred to minimize solvent volume.

  • Choice of Isopropyl Source: Isopropyl bromide or iodide are commonly used. Isopropyl iodide is more reactive but also more expensive and less stable. For large-scale synthesis, isopropyl bromide often provides a good balance of reactivity and cost.

  • Solvent Selection: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can accelerate the reaction by solvating the cation and leaving the "naked" phenoxide nucleophile.[2] However, for large-scale production, these solvents can be difficult to remove and may pose environmental concerns. A more practical approach for industrial scale is to use a less polar solvent like toluene or even run the reaction in the melt of the aromatic alcohol, which can simplify work-up and reduce solvent waste.[3]

  • Temperature Control: The reaction is typically heated to drive it to completion. However, excessive temperatures can lead to side reactions, such as elimination of the alkyl halide. Careful temperature monitoring and control are crucial for large-scale synthesis to ensure consistent product quality and safety.

Detailed Step-by-Step Protocol:

Materials:

  • 3-Fluorophenol (1.0 eq)

  • Sodium Hydroxide (1.05 eq)

  • Isopropyl Bromide (1.2 eq)

  • Toluene

  • Deionized Water

  • Brine (saturated aqueous NaCl solution)

Equipment:

  • Large-scale glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and addition funnel.

  • Heating/cooling mantle.

  • Separatory funnel (for work-up).

  • Rotary evaporator or fractional distillation apparatus for purification.

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charge Reactants: Charge the reactor with 3-fluorophenol and toluene. Begin agitation.

  • Base Addition: Slowly add sodium hydroxide (as a concentrated aqueous solution or finely ground solid) to the reactor. An exotherm may be observed. Maintain the temperature below 40°C during the addition.

  • Formation of Phenoxide: After the base addition is complete, heat the mixture to 80-90°C and stir for 1-2 hours to ensure complete formation of the sodium 3-fluorophenoxide. Water can be removed azeotropically if using aqueous NaOH.

  • Alkyl Halide Addition: Cool the reaction mixture to 60-70°C. Slowly add isopropyl bromide via the addition funnel over 1-2 hours. Maintain the temperature within this range during the addition.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., GC or HPLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer with deionized water, followed by brine.

  • Purification:

    • Concentrate the organic layer under reduced pressure to remove the toluene.

    • The crude product can be purified by fractional distillation under vacuum to yield pure this compound.

Visualizing the Workflow: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_prep Phenoxide Formation cluster_reaction SN2 Reaction cluster_workup Work-up & Purification A 3-Fluorophenol C Sodium 3-Fluorophenoxide A->C Deprotonation B NaOH B->C E This compound C->E Nucleophilic Attack D Isopropyl Bromide D->E F Quench (H2O) E->F G Phase Separation F->G H Washes (H2O, Brine) G->H I Distillation H->I J Pure Product I->J

Caption: Workflow for the SNAr synthesis of this compound derivatives.

Large-Scale Synthesis: Safety and Scalability Considerations

Transitioning from laboratory-scale to large-scale production introduces a new set of challenges that must be carefully managed.

  • Thermal Management: Both the Williamson ether synthesis and SNAr reactions can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Proper reactor design with efficient cooling systems is paramount to prevent thermal runaways.

  • Reagent Handling: The use of sodium hydride in the SNAr protocol requires special handling procedures as it is highly flammable and reactive with water. Automated and enclosed addition systems are recommended for large-scale operations.

  • Solvent Management: The choice of solvent has a significant impact on process efficiency, safety, and environmental footprint. Whenever possible, greener solvents should be considered, and solvent recovery and recycling should be implemented.

  • Work-up and Purification: Liquid-liquid extractions can become cumbersome and generate large volumes of aqueous waste at scale. Alternative purification methods such as crystallization or distillation should be prioritized. For distillation, careful control of pressure and temperature is necessary to avoid product decomposition.

  • Process Analytical Technology (PAT): Implementing in-line monitoring techniques (e.g., FT-IR, Raman) can provide real-time data on reaction progress, leading to better process control and improved safety and efficiency.

Troubleshooting Common Issues in Large-Scale Synthesis

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient reaction time or temperature.- Poor quality of reagents.- Inefficient mixing.- Increase reaction time or temperature cautiously.- Verify the purity of starting materials.- Ensure adequate agitation.
Low Yield - Side reactions (e.g., elimination).- Product loss during work-up.- Optimize reaction temperature.- Use a less hindered base if elimination is an issue.- Optimize extraction and purification procedures.
Product Impurity - Incomplete reaction.- Formation of byproducts.- Inefficient purification.- Drive the reaction to completion.- Identify byproducts and adjust reaction conditions to minimize their formation.- Optimize the purification method (e.g., fractional distillation, recrystallization).
Difficult Phase Separation - Emulsion formation during work-up.- Add brine to the aqueous layer.- Filter the mixture through a pad of celite.- Consider a different work-up procedure.

Conclusion

The large-scale synthesis of this compound and its derivatives is a critical enabling technology for the advancement of many drug development programs. The choice between the Williamson ether synthesis and SNAr reaction will depend on the specific target molecule and economic considerations. By carefully considering the principles of process chemistry, including reaction kinetics, thermal management, and scalable work-up and purification, it is possible to develop safe, efficient, and robust manufacturing processes for these valuable compounds.

References

  • Google Patents. (n.d.). Synthesis of aryl ethers, methods and reagents related thereto.
  • Wikipedia. (2023, December 19). Williamson ether synthesis. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Justia Patents. (1991, May 6). Ether production. Retrieved from [Link]

  • PubMed. (2012, August 3). Synthesis of α,α-difluoroethyl aryl and heteroaryl ethers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A scalable and green one-minute synthesis of substituted phenols. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]

  • Google Patents. (n.d.). Production of ethers.
  • National Center for Biotechnology Information. (n.d.). Selective and Scalable Perfluoroarylation of Nitroalkanes. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of alkyl aryl ethers containing carboxyl groups.
  • Wiley-VCH. (n.d.). Flow Chemistry at the Extremes: Turning Complex Reactions into Scalable Processes. Retrieved from [Link]

Sources

1-Fluoro-3-isopropoxybenzene in the synthesis of liquid crystals

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Novel Liquid Crystals Utilizing 1-Fluoro-3-isopropoxybenzene

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the application of this compound in the synthesis of advanced liquid crystalline materials. The strategic incorporation of this building block is critical for engineering molecules with tailored properties, particularly negative dielectric anisotropy (-Δε), which is essential for modern display technologies like Vertical Alignment (VA) liquid crystal displays (LCDs). This document elucidates the molecular design principles, offers a detailed synthetic workflow, and presents characterization methodologies for researchers, materials scientists, and professionals in drug development exploring liquid crystal phases.

Introduction: The Critical Role of Fluorination in Liquid Crystal Design

Liquid crystals (LCs) represent a unique state of matter that exhibits properties between those of conventional liquids and solid crystals.[1] This anisotropy is harnessed in a myriad of electro-optical devices, most notably LCDs. The performance of an LCD is dictated by the physical properties of the LC mixture, such as its dielectric anisotropy (Δε), optical anisotropy (Δn), viscosity, and thermal range of the mesophase.[2]

Molecular engineering is the key to fine-tuning these properties, and the incorporation of fluorine atoms into the mesogenic (LC-forming) molecules has become an indispensable strategy.[3][4] The unique characteristics of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—allow for precise modulation of molecular polarity and intermolecular interactions.[5] Fluorination can lead to materials with enhanced thermal and chemical stability, lower viscosity, and, most importantly, customized dielectric anisotropy.[6][7]

This compound (CAS 203115-93-9) has emerged as a valuable building block in this field.[8][9] Its structure, featuring a lateral fluorine atom and a short, branched alkoxy chain on a benzene core, provides a unique combination of dipoles and steric influences that are highly desirable for creating LCs with negative dielectric anisotropy.

Molecular Design Principles: The Strategic Advantage of this compound

The efficacy of this compound as a precursor stems from the specific contributions of its constituent functional groups to the final liquid crystal molecule's structure and properties.

  • The Fluorine Substituent : When incorporated into the rigid core of a calamitic (rod-shaped) liquid crystal, the fluorine atom is positioned laterally to the molecule's long axis. Due to its high electronegativity, the C-F bond possesses a strong dipole moment. This lateral dipole is the primary contributor to a large negative dielectric anisotropy (-Δε). Materials with negative Δε are essential for VA-LCDs, where the liquid crystal molecules align perpendicular to the substrates in the absence of an electric field.

  • The Isopropoxy Group : This short, branched alkoxy group serves multiple functions. It contributes to the overall polarity of the molecule and influences the mesophase stability. The branching of the isopropyl group, compared to a linear propyl chain, introduces steric hindrance that can disrupt crystal packing. This disruption often leads to a lower melting point and suppresses crystallization, thereby widening the temperature range over which the desired liquid crystal phase exists.

  • The Benzene Ring : This aromatic ring serves as a fundamental component of the rigid mesogenic core, which is necessary for the formation of an ordered, anisotropic liquid crystalline phase.[1] It provides a planar scaffold for attaching other functional groups and extending the molecular structure through well-established synthetic methodologies like cross-coupling reactions.

The meta orientation of the fluoro and isopropoxy groups is crucial. This arrangement ensures that their respective dipole contributions do not cancel each other out and effectively contribute to a strong net dipole moment perpendicular to the molecule's principal axis.

General Synthetic Workflow

The synthesis of a target liquid crystal using this compound typically involves a multi-step process. A common and highly effective strategy is to first functionalize the benzene ring to enable cross-coupling, and then to build the final, larger mesogenic structure. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are workhorse reactions in this field due to their high tolerance for various functional groups and their reliability in forming carbon-carbon bonds.

The logical flow for synthesizing a target liquid crystal is outlined below.

G A This compound (Starting Material) B Step 1: Halogenation (e.g., Bromination) A->B Reagents: Br₂, Acetic Acid C Key Intermediate (e.g., 4-Bromo-1-fluoro-3-isopropoxybenzene) B->C D Step 2: Pd-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) C->D Catalyst: Pd(PPh₃)₄ Base: Na₂CO₃ F Final Liquid Crystal Molecule D->F E Boronic Acid/Ester Coupling Partner E->D G Purification & Characterization F->G

Diagram 1: General workflow for synthesizing a liquid crystal from this compound.

Detailed Application Protocol: Synthesis of a Terphenyl-Based Liquid Crystal

This section provides a detailed, two-step protocol for the synthesis of a representative liquid crystal, 4''-alkyl-3-fluoro-5-isopropoxy-1,1':4',1''-terphenyl , a molecule designed to exhibit a nematic phase and negative dielectric anisotropy.

Step 1: Synthesis of 4-Bromo-1-fluoro-3-isopropoxybenzene (Intermediate)

Rationale: To prepare the starting material for a Suzuki cross-coupling reaction, a halogen handle is required. Electrophilic bromination is a straightforward method to achieve this. The isopropoxy group is a strongly activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. The powerful activating effect of the alkoxy group will direct the incoming electrophile (Br+) to the position para to it, resulting in high regioselectivity for the desired product.

Materials and Reagents:

Reagent CAS Number Molecular Weight
This compound 203115-93-9 154.18 g/mol
Bromine (Br₂) 7726-95-6 159.81 g/mol
Glacial Acetic Acid 64-19-7 60.05 g/mol
Dichloromethane (DCM) 75-09-2 84.93 g/mol
Sodium Thiosulfate (Na₂S₂O₃) 7772-98-7 158.11 g/mol
Sodium Bicarbonate (NaHCO₃) 144-55-8 84.01 g/mol

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol |

Protocol:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (10.0 g, 64.9 mmol) in glacial acetic acid (50 mL).

  • Cool the flask in an ice bath to 0-5 °C.

  • Caution: Work in a well-ventilated fume hood. Bromine is highly corrosive and toxic. Slowly add a solution of bromine (10.9 g, 68.1 mmol, 1.05 eq) in glacial acetic acid (20 mL) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into 200 mL of ice-cold water.

  • Quench the excess bromine by slowly adding a 10% aqueous solution of sodium thiosulfate until the orange color disappears.

  • Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Combine the organic layers and wash sequentially with water (100 mL), a saturated solution of sodium bicarbonate (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate 98:2) to yield 4-Bromo-1-fluoro-3-isopropoxybenzene as a colorless oil.

Step 2: Suzuki Coupling to Synthesize 4''-Pentyl-3-fluoro-5-isopropoxy-1,1':4',1''-terphenyl

Rationale: The Suzuki-Miyaura coupling is a robust method for forming the C-C bond between the brominated intermediate and the biphenylboronic acid partner. A tetrakis(triphenylphosphine)palladium(0) catalyst is chosen for its reliability and effectiveness in such couplings. An aqueous base (sodium carbonate) is required for the transmetalation step of the catalytic cycle. A phase-transfer solvent system (Toluene/Ethanol/Water) ensures all reagents are sufficiently soluble.

Materials and Reagents:

Reagent CAS Number Molecular Weight
4-Bromo-1-fluoro-3-isopropoxybenzene (from Step 1) 233.07 g/mol
(4'-Pentyl-[1,1'-biphenyl]-4-yl)boronic acid 121219-32-5 268.17 g/mol
Tetrakis(triphenylphosphine)palladium(0) 14221-01-3 1155.56 g/mol
Sodium Carbonate (Na₂CO₃) 497-19-8 105.99 g/mol
Toluene 108-88-3 92.14 g/mol

| Ethanol | 64-17-5 | 46.07 g/mol |

Reaction Scheme:

Diagram 2: Reaction scheme for the synthesis of the target terphenyl liquid crystal.

Protocol:

  • To a 100 mL Schlenk flask, add 4-Bromo-1-fluoro-3-isopropoxybenzene (5.0 g, 21.4 mmol), (4'-Pentyl-[1,1'-biphenyl]-4-yl)boronic acid (6.3 g, 23.5 mmol, 1.1 eq), and Tetrakis(triphenylphosphine)palladium(0) (0.74 g, 0.64 mmol, 3 mol%).

  • Evacuate the flask and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add toluene (40 mL) and ethanol (10 mL) via syringe. Stir the mixture to dissolve the reagents.

  • In a separate beaker, dissolve sodium carbonate (6.8 g, 64.2 mmol) in water (20 mL). Degas this solution by bubbling argon through it for 15 minutes.

  • Add the degassed sodium carbonate solution to the reaction flask via syringe.

  • Heat the reaction mixture to 85 °C and stir vigorously overnight (16-18 hours).

  • After cooling to room temperature, add water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude solid by recrystallization from a mixture of ethanol and heptane to yield the final product, 4''-Pentyl-3-fluoro-5-isopropoxy-1,1':4',1''-terphenyl, as a white solid.

Characterization and Data Analysis

The synthesized compound must be thoroughly characterized to confirm its structure and evaluate its liquid crystalline properties.

Structural Confirmation:

  • ¹H and ¹⁹F NMR Spectroscopy: To confirm the molecular structure, identify proton and fluorine environments, and verify the successful coupling.

  • FT-IR Spectroscopy: To identify characteristic functional groups.

  • Mass Spectrometry: To confirm the molecular weight of the final product.

Mesophase Characterization:

  • Differential Scanning Calorimetry (DSC): This technique is used to determine the phase transition temperatures (melting point, clearing point) and their associated enthalpies. The sample is heated and cooled at a controlled rate (e.g., 5-10 °C/min) to identify the temperatures at which phase changes occur.

  • Polarized Optical Microscopy (POM): The sample is observed between crossed polarizers while being heated and cooled on a hot stage. The appearance of birefringent textures (e.g., Schlieren or marbled textures for a nematic phase) upon cooling from the isotropic liquid confirms the presence and type of the liquid crystal phase.

Expected Properties for the Target Molecule:

Property Expected Value/Observation Rationale
Phase Sequence Cr → N → I The terphenyl core and terminal chains are typical for inducing a Nematic (N) phase.
Melting Point (Cr → N) 80 - 120 °C The rigid core requires significant thermal energy to melt.
Clearing Point (N → I) > 150 °C The extended, rigid structure promotes a high clearing point and thermal stability of the LC phase.
Dielectric Anisotropy (Δε) Negative The strong lateral dipole from the C-F bond will dominate, leading to Δε < 0.

| Optical Anisotropy (Δn) | Moderate to High | The conjugated terphenyl system results in high birefringence. |

Conclusion

This compound is a strategically important building block for the synthesis of high-performance liquid crystals. Its unique substitution pattern allows for the precise engineering of molecules with negative dielectric anisotropy, a critical requirement for modern display applications. The synthetic protocols detailed in this guide, centered around a robust Suzuki-Miyaura coupling strategy, provide a reliable pathway for researchers to access novel fluorinated terphenyl-based liquid crystals.[2] Proper characterization using standard analytical techniques is essential to validate the molecular structure and elucidate the material's mesomorphic and physical properties.

References

  • Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. (n.d.). Vertex AI Search.
  • Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. (2021). Biointerface Research in Applied Chemistry.
  • O'Hagan, D., et al. (2020). Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 16, 674–680.
  • Kirsch, P. (2025). Fluorine in Liquid Crystal Design for Display Applications. ResearchGate.
  • The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. (n.d.). PMC - NIH.
  • New fluorinated azo/schiff base liquid crystals: synthesis, characterisation, mesomorphic study and DFT calculations. (n.d.). Taylor & Francis Online.
  • Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals. (n.d.). PMC - NIH.
  • Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews, 36(12), 2070-2095.
  • Fluorinated liquid crystals - Properties and applications. (n.d.). ResearchGate.
  • Guragain, P., et al. (2024). Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives. Materials Advances.
  • This compound. (n.d.). SLS Ireland.
  • Synthesis of Liquid Crystals. (n.d.). University of Colorado Boulder.
  • Ressner, E. (2023). What is the synthesis of 1-fluoro-3-propylbenzene from benzene (with images)?. Quora.
  • 1-Fluoro-3-propylbenzene. (n.d.). PubChem.
  • 1-Fluoro-3-isopropoxy-benzene. (n.d.). Manchester Organics.
  • Mabrouki, A., et al. (2020). Synthesis, liquid crystalline behaviour and structure–property relationships of 1,3-bis(5-substituted-1,3,4-oxadiazol-2-yl)benzenes. Beilstein Journal of Organic Chemistry, 16, 149-158.
  • 1-Fluoro-3-(propan-2-yl)benzene. (n.d.). PubChem.

Sources

Application Note: Quantitative Analysis of 1-Fluoro-3-isopropoxybenzene using Gas and Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed analytical methods for the precise quantification of 1-Fluoro-3-isopropoxybenzene, a key intermediate in pharmaceutical and specialty chemical synthesis. Recognizing the need for robust and reliable analytical oversight in drug development and quality control, we present two primary, validated methods: Gas Chromatography with Flame Ionization Detection (GC-FID) and Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV). This document explains the causality behind instrumental choices, provides step-by-step protocols for sample preparation and analysis, and outlines method validation parameters according to International Conference on Harmonisation (ICH) guidelines.[1] The protocols are designed to be self-validating through rigorous system suitability checks, ensuring trustworthiness and reproducibility of results for researchers, scientists, and drug development professionals.[2][3]

Introduction and Analyte Overview

This compound (CAS No. 203115-93-9) is an aromatic organic compound characterized by a benzene ring substituted with both a fluorine atom and an isopropoxy group.[4] Its structural properties make it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Accurate and precise quantification is critical for monitoring reaction kinetics, determining product purity, assessing stability, and ensuring the quality of active pharmaceutical ingredients (APIs) and their intermediates.[1]

The selection of an appropriate analytical method depends on the sample matrix, required sensitivity, and available instrumentation. This guide focuses on two widely accessible and powerful techniques:

  • Gas Chromatography (GC): Ideal for analyzing volatile and thermally stable compounds like this compound.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of matrices and for instances where thermal degradation is a concern.

Physicochemical Properties of this compound
PropertyValueReference
CAS Number 203115-93-9[4]
Molecular Formula C₉H₁₁FO[4]
Molecular Weight 154.18 g/mol [4]
Form Liquid[4]

Method 1: Quantification by Gas Chromatography with Flame Ionization Detection (GC-FID)

Principle and Rationale

Gas chromatography is an excellent choice for the analysis of this compound due to its volatility. The compound is vaporized in a heated inlet, separated from other components as it travels through a capillary column, and detected by a Flame Ionization Detector (FID). The FID is sensitive to organic compounds containing carbon-hydrogen bonds and provides a response that is directly proportional to the mass of the analyte, making it ideal for quantification.

Causality of Experimental Choices:

  • Injector: A split/splitless inlet is used in split mode to prevent column overloading when analyzing high-concentration samples, ensuring sharp, symmetrical peaks.

  • Column: A mid-polarity DB-624 or equivalent column is selected. Its stationary phase provides a good balance of interactions to effectively resolve the moderately polar analyte from potential non-polar or highly polar impurities.[5]

  • Detector: FID is chosen for its robustness, wide linear range, and universal response to hydrocarbons, making it a reliable and cost-effective detector for purity assays and content uniformity.[6]

Experimental Protocol: GC-FID

2.2.1. Materials and Reagents

  • This compound reference standard (≥95% purity)[4]

  • Methanol, HPLC or GC grade

  • Class A volumetric flasks and pipettes

  • 2 mL GC vials with septa caps

2.2.2. Standard Preparation

  • Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standards: Perform serial dilutions of the Stock Standard with methanol to prepare a series of calibration standards. A recommended range is 5 µg/mL to 250 µg/mL.

2.2.3. Sample Preparation

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a known volume of methanol to achieve a theoretical concentration within the calibration range.

  • Vortex to ensure complete dissolution and transfer an aliquot into a GC vial for analysis.

2.2.4. Instrumental Conditions

ParameterRecommended Setting
GC System Agilent Intuvo 9000 GC or equivalent[7]
Column DB-624, 30 m x 0.25 mm ID, 1.4 µm film or equivalent
Inlet Split/Splitless
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium or Hydrogen
Flow Rate 1.2 mL/min (Constant Flow)
Oven Program Initial: 80 °C, hold for 2 minRamp: 15 °C/min to 220 °C, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temp 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N₂) 25 mL/min
GC-FID Workflow Diagram```dot

GC_Workflow cal cal inject inject cal->inject separate separate inject->separate sample sample sample->inject detect detect separate->detect integrate integrate detect->integrate quantify quantify integrate->quantify

Caption: Workflow for RP-HPLC-UV analysis of this compound.

Method Validation and System Suitability

As with the GC method, validation is essential for ensuring data integrity.

[3]* System Suitability: Perform five replicate injections of a mid-point standard. The RSD for retention time should be ≤ 1.0% and for peak area should be ≤ 2.0%. The theoretical plates should be > 2000 and the tailing factor should be between 0.8 and 1.5.

  • Specificity/Peak Purity: If using a DAD, the peak purity index should be evaluated to ensure no co-eluting impurities are present.

  • Linearity, Accuracy, Precision, LOD/LOQ: These parameters should be evaluated as described in the GC section.

Expected Performance Characteristics

ParameterExpected Result
Retention Time ~4-6 minutes (dependent on system/column)
Linearity (r²) ≥ 0.999
Precision (%RSD) ≤ 2.0%
Accuracy (% Recovery) 98.0 - 102.0%
LOQ ~0.5 µg/mL

Conclusion

This application note details two robust and reliable methods for the quantification of this compound. The GC-FID method is highly suitable for purity analysis of volatile samples, while the RP-HPLC-UV method offers versatility for various sample matrices common in drug development. Both protocols are designed as validated, self-verifying systems through stringent system suitability criteria. By explaining the rationale behind methodological choices, these protocols provide scientists with a strong foundation for implementing and adapting these techniques for their specific research and quality control needs.

References

  • International Conference on Harmonisation. (2014). Validation of Impurity Methods, Part II. LCGC North America.
  • EC-UNDP. Validation Of Analytical Methods For Pharmaceutical Analysis.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Scielo Brazil. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
  • ResearchGate.
  • Sigma-Aldrich. This compound.
  • Royal Society of Chemistry.
  • South Coast AQMD.
  • Agilent Technologies. (2018).
  • WUR eDepot. (2021).
  • Phenomenex. Reversed Phase HPLC Method Development.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Fluoro-3-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Fluoro-3-isopropoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the purification of this fluoroaromatic ether. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity for your downstream applications.

Introduction to Purification Challenges

This compound is a liquid aromatic ether that presents unique purification challenges. Potential impurities can arise from its synthesis, including unreacted starting materials (e.g., 3-fluorophenol, 2-bromopropane), regioisomers (ortho- and para-isomers), and byproducts from side reactions.[1][2] The choice of purification technique is critical and depends on the nature and quantity of these impurities. This guide will focus on the two most common and effective methods for purifying liquid organic compounds: distillation and flash chromatography .

Physicochemical Properties (Estimated)

PropertyEstimated ValueRationale and Importance
Molecular Weight 154.18 g/mol Essential for any stoichiometric calculations.
Boiling Point 180-200 °C (at atm. pressure)Crucial for Distillation. The actual boiling point will dictate the feasibility of atmospheric vs. vacuum distillation. Fluorinated ethers have a wide range of boiling points.[5]
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, hexanes). Insoluble in water.Crucial for Chromatography and Extraction. "Like dissolves like" is a guiding principle.[6]
Density ~1.1 g/mLUseful for solvent extraction and phase separation.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of this compound?

A1: The most common impurities are typically related to the synthetic route used. For a Williamson ether synthesis from 3-fluorophenol and an isopropyl halide, you can expect:

  • Unreacted 3-fluorophenol: This is a common impurity if the reaction does not go to completion.

  • Isomeric byproducts: Small amounts of 1-Fluoro-2-isopropoxybenzene and 1-Fluoro-4-isopropoxybenzene may be present, depending on the purity of the starting 3-fluorophenol.

  • Solvent residues: Residual high-boiling point solvents (e.g., DMF, DMSO) used in the synthesis.

  • Byproducts from side-reactions: For example, elimination products from the isopropyl halide.

Q2: My NMR spectrum shows unknown peaks in the aromatic region. What could they be?

A2: Peaks in the aromatic region that do not correspond to your product are likely isomeric impurities. The substitution pattern on the benzene ring affects the chemical shifts and coupling constants of the aromatic protons. A careful analysis of the splitting patterns can help identify these isomers. GC-MS is an excellent technique to confirm the presence and identity of these isomers.[2]

Q3: I'm trying to remove a polar impurity. Which technique is better, distillation or chromatography?

A3: For removing a polar impurity like residual 3-fluorophenol from the less polar this compound, flash chromatography is generally more effective. The significant difference in polarity allows for good separation on a silica gel column.[7] Distillation might not be as effective if the boiling points of the product and the impurity are close.

Q4: Can I use water to wash my crude product during workup?

A4: Yes, an aqueous wash is a good first step to remove water-soluble impurities like inorganic salts and residual polar solvents. Since this compound is expected to be insoluble in water, this is an effective initial purification step.

Troubleshooting Guides

Fractional Distillation

Fractional distillation is a powerful technique for separating liquids with close boiling points, such as isomers.[8][9]

  • Cause: Insufficient column efficiency.

  • Troubleshooting Steps:

    • Increase the length of the fractionating column: A longer column provides more theoretical plates, leading to better separation.

    • Use a more efficient column packing: Materials like Raschig rings or Vigreux indentations increase the surface area for condensation and vaporization cycles.

    • Perform the distillation under vacuum: Lowering the pressure reduces the boiling points of the compounds and can sometimes increase the difference in their relative volatilities.

    • Control the heating rate: A slow and steady heating rate is crucial for establishing a proper temperature gradient in the column.[10]

  • Cause: The compound may be thermally unstable at its atmospheric boiling point.

  • Troubleshooting Steps:

    • Use vacuum distillation: This is the most effective way to lower the boiling point and prevent thermal degradation.

    • Perform a pre-distillation purity check: Ensure that no acidic or basic impurities are present, as these can catalyze decomposition at high temperatures.

Flash Chromatography

Flash chromatography is ideal for separating compounds with different polarities.[11]

  • Cause: The mobile phase is too polar.

  • Troubleshooting Steps:

    • Decrease the polarity of the mobile phase: Use a higher percentage of a non-polar solvent like hexanes and a lower percentage of a more polar solvent like ethyl acetate.

    • Use a less polar solvent system: Consider using solvent systems like toluene/hexanes.

    • Perform a gradient elution: Start with a very non-polar mobile phase and gradually increase the polarity. This can help to resolve compounds with similar Rf values.

  • Cause: The compound may be too polar for the chosen solvent system, or the column may be overloaded.

  • Troubleshooting Steps:

    • Increase the polarity of the mobile phase slightly.

    • Add a small amount of a modifier: For example, adding 0.1-1% of triethylamine to the mobile phase can help if the streaking is due to interaction with acidic sites on the silica gel.

    • Reduce the amount of sample loaded onto the column.

Experimental Protocols

Protocol 1: General Procedure for Fractional Vacuum Distillation

This protocol is a general guideline. The optimal pressure and temperature will need to be determined experimentally.

  • Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a short Vigreux column for initial trials. Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Evacuation: Slowly and carefully apply vacuum to the system.

  • Heating: Gently heat the distillation flask in a heating mantle.

  • Fraction Collection: Collect fractions based on the boiling point at the recorded pressure. Monitor the purity of each fraction by GC or TLC.

Protocol 2: General Procedure for Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.

  • Elution: Begin eluting with a non-polar mobile phase (e.g., 98:2 hexanes:ethyl acetate).

  • Gradient (Optional): Gradually increase the polarity of the mobile phase to elute more polar compounds.

  • Fraction Collection: Collect fractions and analyze their purity by TLC or GC.

Visualization of Purification Workflow

PurificationWorkflow Crude Crude this compound AqueousWash Aqueous Wash Crude->AqueousWash Remove water-soluble impurities Drying Drying (e.g., MgSO4) AqueousWash->Drying PurityCheck1 Purity Analysis (GC/MS, NMR) Drying->PurityCheck1 Distillation Fractional Vacuum Distillation PurityCheck1->Distillation Close-boiling impurities Chromatography Flash Chromatography PurityCheck1->Chromatography Polar impurities PurityCheck2 Purity Analysis Distillation->PurityCheck2 Chromatography->PurityCheck2 PureProduct Pure Product PurityCheck2->PureProduct

Caption: General workflow for the purification of this compound.

Logical Decision Tree for Method Selection

MethodSelection Start Initial Purity Analysis (GC/MS) ImpurityType What is the major impurity? Start->ImpurityType PolarImpurity Polar Impurity (e.g., 3-fluorophenol) ImpurityType->PolarImpurity Polar NonPolarImpurity Non-polar/Isomeric Impurity ImpurityType->NonPolarImpurity Non-polar / Isomer Chromatography Flash Chromatography is Recommended PolarImpurity->Chromatography Distillation Fractional Vacuum Distillation is Recommended NonPolarImpurity->Distillation

Sources

Technical Support Center: Optimizing the Synthesis of 1-Fluoro-3-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis and purification of 1-Fluoro-3-isopropoxybenzene. This resource is designed for researchers, chemists, and professionals in drug development who are looking to enhance the yield and purity of this valuable intermediate. Here, we will delve into the critical aspects of its synthesis, troubleshoot common challenges, and provide detailed protocols to ensure reproducible, high-quality results.

Introduction to the Synthesis of this compound

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its preparation is most commonly achieved through the Williamson ether synthesis, a robust and widely used method for forming ethers.[2][3] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, 3-fluorophenol is deprotonated by a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking an isopropylating agent such as 2-bromopropane or isopropyl iodide.[3][4]

While the Williamson ether synthesis is a classic and reliable reaction, achieving high yield and purity of this compound can be challenging. This guide will address the common pitfalls and provide expert insights to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method is the Williamson ether synthesis.[3] This reaction involves the coupling of 3-fluorophenol with an isopropylating agent in the presence of a suitable base.[4]

Q2: What are the typical starting materials for this synthesis?

A2: The key starting materials are:

  • 3-Fluorophenol: The source of the aromatic core.

  • Isopropylating Agent: Typically 2-bromopropane or isopropyl iodide.

  • Base: Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or sodium hydroxide (NaOH).[3][5]

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF), acetone, or acetonitrile is generally preferred.[3]

Q3: What are the key reaction parameters to control for a successful synthesis?

A3: The critical parameters to monitor and control are:

  • Temperature: The reaction temperature influences the rate of both the desired SN2 reaction and potential side reactions.

  • Reaction Time: Sufficient time is needed for the reaction to go to completion.

  • Choice of Base: The strength and nature of the base can significantly impact the deprotonation of the phenol and the overall reaction efficiency.

  • Solvent Purity: The use of dry, high-purity solvents is crucial to prevent unwanted side reactions.

Q4: How is the purity of this compound typically assessed?

A4: The purity of the final product is commonly determined using analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the product and any impurities.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the structure of the desired product and detect any structural isomers or impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Issue 1: Low Yield of this compound

Q: My reaction is resulting in a significantly lower yield than expected. What are the potential causes and how can I improve it?

A: Low yield can stem from several factors, primarily incomplete reaction or the prevalence of side reactions. Let's break down the possible causes and solutions.

  • Cause 1: Incomplete Deprotonation of 3-Fluorophenol

    • Explanation: The first step of the Williamson ether synthesis is the deprotonation of the phenol to form the more nucleophilic phenoxide.[8] If the base is not strong enough or is used in insufficient quantity, a significant portion of the 3-fluorophenol will remain unreacted.

    • Solution:

      • Choice of Base: Consider using a stronger base like sodium hydride (NaH) for complete and rapid deprotonation.[9] Potassium carbonate (K₂CO₃) is a milder and often effective base, but may require longer reaction times or higher temperatures.[5]

      • Stoichiometry: Ensure at least one equivalent of the base is used relative to the 3-fluorophenol. A slight excess (1.1-1.2 equivalents) can help drive the deprotonation to completion.

  • Cause 2: Competing Elimination Reaction (E2)

    • Explanation: The isopropylating agent (e.g., 2-bromopropane) is a secondary halide. While the desired reaction is nucleophilic substitution (SN2), a competing elimination reaction (E2) can occur, leading to the formation of propene gas.[2][8] This side reaction is favored by strong, sterically hindered bases and higher temperatures.

    • Solution:

      • Temperature Control: Maintain a moderate reaction temperature. While higher temperatures can increase the rate of the SN2 reaction, they disproportionately favor the E2 elimination. A temperature range of 60-80°C is often a good starting point.

      • Base Selection: A less sterically hindered base can favor the SN2 pathway. While strong, non-nucleophilic bases are often used to avoid competing substitution on the base itself, their steric bulk can promote elimination.

  • Cause 3: Suboptimal Solvent Choice

    • Explanation: The solvent plays a crucial role in an SN2 reaction. Polar aprotic solvents like DMF, DMSO, or acetone are ideal as they solvate the cation of the base, leaving the anion (the phenoxide) more "naked" and nucleophilic.[3] Protic solvents (e.g., alcohols) can solvate the nucleophile, reducing its reactivity.

    • Solution:

      • Solvent Selection: Use a high-purity, dry, polar aprotic solvent. DMF is an excellent choice for this reaction.[3]

      • Moisture Control: Ensure all glassware is thoroughly dried and the solvent is anhydrous. Water can react with the base and also decrease the nucleophilicity of the phenoxide.

Issue 2: Low Purity of the Final Product

Q: After purification, my this compound is still contaminated with impurities. What are these impurities likely to be and how can I remove them?

A: Impurities can be unreacted starting materials, byproducts from side reactions, or residual solvent. Effective purification is key to obtaining a high-purity product.

  • Impurity 1: Unreacted 3-Fluorophenol

    • Explanation: As discussed in the low yield section, incomplete deprotonation or reaction can leave unreacted 3-fluorophenol in the crude product.

    • Purification Strategy: 3-Fluorophenol is acidic and can be removed by a basic wash during the workup.

      • Step-by-Step Protocol:

        • After the reaction is complete, quench the reaction mixture with water.

        • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

        • Wash the combined organic layers with an aqueous solution of sodium hydroxide (e.g., 1M NaOH).[5] The basic wash will deprotonate the acidic phenol, forming the sodium salt which is soluble in the aqueous layer.

        • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Impurity 2: Isopropyl Ether Byproducts

    • Explanation: While less common, under certain conditions, the isopropylating agent can react with itself or with any residual water to form diisopropyl ether.

    • Purification Strategy: These byproducts often have different boiling points from the desired product and can be separated by fractional distillation.

      • Technique: Careful distillation under reduced pressure can effectively separate compounds with different volatilities. Monitor the temperature of the vapor and collect the fraction corresponding to the boiling point of this compound.

  • Impurity 3: Positional Isomers

    • Explanation: Although unlikely with the specified starting material, if there were any isomeric impurities in the initial 3-fluorophenol, they would be carried through the reaction.

    • Purification Strategy: Isomers can be very difficult to separate by distillation due to similar boiling points. In such cases, column chromatography on silica gel is the most effective method.

      • Chromatography Parameters: A non-polar eluent system (e.g., a mixture of hexane and ethyl acetate) is typically used. The polarity of the eluent can be adjusted to achieve optimal separation.

Experimental Protocols

Optimized Synthesis of this compound

This protocol is designed to maximize yield and purity.

Materials:

  • 3-Fluorophenol

  • Potassium Carbonate (K₂CO₃), finely powdered

  • 2-Bromopropane

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 1M Sodium Hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluorophenol (1.0 eq), finely powdered potassium carbonate (1.5 eq), and anhydrous DMF.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

  • Slowly add 2-bromopropane (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 70-80°C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with 1M NaOH solution (2 x 30 mL) to remove any unreacted 3-fluorophenol.

  • Wash the organic layer with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Data Presentation
ParameterRecommended ValueRationale
Base K₂CO₃ (finely powdered)Effective, less hazardous than NaH, and easy to handle.[5]
Solvent Anhydrous DMFPolar aprotic solvent that accelerates SN2 reactions.[3]
Temperature 70-80°CBalances reaction rate and minimizes the E2 side reaction.
Stoichiometry 1.5 eq K₂CO₃, 1.2 eq 2-BromopropaneExcess base and alkylating agent drive the reaction to completion.

Visualizing the Process

Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis Start Starting Materials: 3-Fluorophenol 2-Bromopropane K₂CO₃, DMF Reaction Reaction at 70-80°C Start->Reaction Combine & Heat Workup Aqueous Workup & Extraction Reaction->Workup Cool & Quench Purification Purification: Basic Wash Distillation Workup->Purification Crude Product Product Pure 1-Fluoro-3- isopropoxybenzene Purification->Product Final Product SN2_vs_E2 cluster_SN2 Desired SN2 Pathway cluster_E2 Competing E2 Pathway Transition State (SN2) Transition State (SN2) This compound This compound Transition State (SN2)->this compound Bromide Leaves 2-Bromopropane 2-Bromopropane Transition State (E2) Transition State (E2) 2-Bromopropane->Transition State (E2) Proton Abstraction Propene + 3-Fluorophenol Propene + 3-Fluorophenol Transition State (E2)->Propene + 3-Fluorophenol Bromide Leaves 3-Fluorophenoxide_E2 3-Fluorophenoxide_E2 3-Fluorophenoxide_E2->Transition State (E2) Reactants 3-Fluorophenoxide + 2-Bromopropane Reactants->2-Bromopropane 3-Fluorophenoxide 3-Fluorophenoxide Reactants->3-Fluorophenoxide

Caption: Competing SN2 and E2 reaction pathways.

References

  • Williamson Ether Synthesis. (n.d.). Procedure. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024, January). Method 1633: Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids, and Tissue Samples by LC-MS/MS. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Quora. (2023, July 11). What is the synthesis of 1-fluoro-3-propylbenzene from benzene? Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-isopropoxy-benzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • SLS Ireland. (n.d.). This compound. Retrieved from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Eurofins. (2022, November 7). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (1968). Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions. Retrieved from [Link]

  • JMU Scholarly Commons. (2015). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]

  • PubChem. (n.d.). 1-Fluoro-3-propylbenzene. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluoronitrobenzene. Retrieved from [Link]

  • LookChem. (n.d.). 1-fluoro-3-methylbenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Fluoro-3-(propan-2-yl)benzene. Retrieved from [Link]

  • Google Patents. (n.d.). JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene.
  • PubChem. (n.d.). 1-Fluoro-3-iodobenzene. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for 1-Fluoro-3-isopropoxybenzene Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for cross-coupling reactions involving 1-fluoro-3-isopropoxybenzene. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C–F bond activation for this specific substrate. This compound presents a unique challenge: the carbon-fluorine bond is the strongest single bond to carbon in organic chemistry, making it notoriously difficult to activate.[1][2] This inherent stability is further complicated by the presence of the electron-donating isopropoxy group, which can electronically disfavor the critical oxidative addition step in many catalytic cycles.

This document provides in-depth, field-tested insights in a question-and-answer format, covering both frequently asked questions and detailed troubleshooting scenarios. Our goal is to explain the causality behind experimental choices, empowering you to optimize your reactions, diagnose issues, and achieve successful couplings.

Frequently Asked Questions (FAQs)

Q1: Why is cross-coupling with this compound so challenging?

The primary difficulty lies in the strength of the C–F bond, which has a bond dissociation energy of up to 130 kcal·mol⁻¹.[1] This makes the initial oxidative addition of the aryl fluoride to a low-valent metal center (e.g., Pd(0) or Ni(0)) the rate-limiting and most challenging step of the catalytic cycle.[3] Unlike aryl chlorides, bromides, or iodides, aryl fluorides are generally inert to most standard cross-coupling catalysts.[2] The electron-donating nature of the meta-isopropoxy group further exacerbates this issue by increasing the electron density on the aromatic ring, making it less susceptible to oxidative addition by an electron-rich metal center.

Q2: Should I use a Palladium or a Nickel catalyst for this substrate?

This is a critical decision, and the choice depends on the specific coupling partners and the challenges encountered.

  • Palladium Catalysts: Palladium systems are the most extensively studied and offer a wide variety of well-defined ligands and precatalysts.[2] For C–F activation, success with palladium hinges on using highly specialized, sterically hindered, and electron-rich phosphine ligands (e.g., Buchwald or Fu ligands). These ligands are crucial for promoting the difficult oxidative addition step.[4][5] Palladium is often the first choice due to its broad functional group tolerance and predictable reactivity.

  • Nickel Catalysts: Nickel is inherently more reactive towards C–F bond activation than palladium.[2] Its lower electronegativity makes it more capable of oxidatively adding into strong bonds.[2] Nickel catalysts have been shown to be effective for coupling a range of challenging electrophiles, including aryl fluorides.[6][7] If palladium systems fail or give low yields even after optimization, a nickel-based catalyst is the logical next step. However, nickel catalysis can sometimes be more sensitive to air and moisture, and the mechanisms can be more complex.

A pragmatic approach is to start with a well-established, robust palladium system and switch to a nickel catalyst if results are unsatisfactory.

Q3: What role does the ligand play, and how do I choose the right one?

The ligand is arguably the most critical component for successful C–F cross-coupling. It directly influences the catalyst's stability, solubility, and reactivity. For activating the C–F bond of this compound, the ligand must:

  • Be Electron-Rich: This increases the electron density on the metal center, making it more nucleophilic and better able to donate electron density into the σ* orbital of the C–F bond to facilitate cleavage during oxidative addition.

  • Be Sterically Bulky: Bulky ligands promote the formation of low-coordinate, highly reactive monoligated metal species. This steric hindrance also facilitates the final reductive elimination step to release the product and regenerate the active catalyst.[4]

Recommended Ligand Classes for Palladium:

Ligand ClassExample(s)Key Features & Applications
Biaryl Phosphines SPhos, XPhos, RuPhosThe "gold standard" for challenging couplings. Their bulk and electron-donating capabilities are excellent for promoting both oxidative addition and reductive elimination.[4][5] Ideal for Suzuki and Buchwald-Hartwig reactions.
Dialkylbiaryl Phosphines tBuXPhosIncreased steric bulk compared to standard biaryl phosphines, which can sometimes disfavor side reactions and improve yields for particularly hindered substrates.[4]
Ferrocenyl Phosphines dppfA bidentate ligand that can provide good stability to the catalytic intermediate. While sometimes less reactive than bulky monodentate ligands for C-F activation, it can be effective in certain cases.[8]
Q4: How important is the choice of base and solvent?

The base and solvent are not passive components; they are integral to the catalytic cycle.

  • Base: The base's primary role is to participate in the transmetalation step (in Suzuki coupling) or to deprotonate the amine (in Buchwald-Hartwig amination).[3][9] A base that is too weak may lead to a sluggish or stalled reaction. A base that is too strong can cause side reactions, such as decomposition of the starting materials or the ligand.[10]

    • For Suzuki Coupling: Weaker bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used, often in an aqueous/organic biphasic system.[5][11]

    • For Buchwald-Hartwig Amination: Stronger, non-nucleophilic bases like NaOtBu or LiHMDS are typically required.[10][12]

  • Solvent: The solvent must solubilize all reaction components and be stable at the required reaction temperature. Anhydrous, polar aprotic solvents are generally preferred.

    • Common Choices: Dioxane, Toluene, THF, and CPME are excellent choices for both Suzuki and Buchwald-Hartwig reactions. They have relatively high boiling points, allowing for elevated reaction temperatures, which are often necessary for C–F activation.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low or No Conversion of Starting Material

This is the most common issue and points to a failure in the catalytic cycle, most likely the initial C–F oxidative addition.

troubleshooting_workflow start Start: Low/No Conversion check_conditions Verify Basics: - Inert atmosphere (Ar/N2)? - Anhydrous solvent/reagents? - Reagent purity? start->check_conditions increase_temp Increase Temperature (e.g., 80°C to 110°C) check_conditions->increase_temp If basics are OK screen_ligands Screen Ligands (e.g., SPhos -> XPhos -> tBuXPhos) increase_temp->screen_ligands If still no improvement success Reaction Successful increase_temp->success On success screen_bases Screen Bases (e.g., K2CO3 -> Cs2CO3 for Suzuki; NaOtBu -> K3PO4 for C-N) screen_ligands->screen_bases If still no improvement screen_ligands->success On success switch_metal Switch to Nickel Catalyst System (e.g., NiCl2(dppp) or Ni(cod)2/PCy3) screen_bases->switch_metal If still no improvement screen_bases->success On success switch_metal->success On success fail Consult Specialist switch_metal->fail On failure

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

  • Solution 1.1: Optimize Reaction Temperature. C–F activation has a high activation energy. If you are running the reaction at 80 °C, incrementally increasing the temperature to 100-120 °C can significantly improve the rate of oxidative addition.[13]

  • Solution 1.2: Re-evaluate Your Catalyst/Ligand System. If a standard system like Pd(OAc)₂/SPhos fails, it may not be potent enough.

    • Switch to a More Advanced Palladium System: Use a pre-formed palladium precatalyst (e.g., XPhos Pd G3 or SPhos Pd G4). These are air-stable and ensure the efficient in situ generation of the active Pd(0) species, which can be a point of failure when starting with Pd(II) sources like Pd(OAc)₂.[14]

    • Switch to a Nickel Catalyst: As mentioned in the FAQ, nickel is more effective at cleaving C–F bonds.[3] A system like NiCl₂(dppp) with an organozinc or Grignard reagent, or a Ni(0) source like Ni(cod)₂ with a ligand like PCy₃, can be highly effective.[15][16]

  • Solution 1.3: Ensure Strict Anhydrous and Anaerobic Conditions. Oxygen can oxidize the active Pd(0) or Ni(0) catalyst to an inactive state. Water can lead to protodeboronation of the boronic acid in Suzuki couplings, consuming your nucleophile.[5] Ensure solvents are freshly distilled or from a sure-seal bottle, and thoroughly degas the reaction mixture by sparging with argon or using several freeze-pump-thaw cycles.

Problem 2: Formation of Hydrodefluorination Byproduct (3-isopropoxybenzene)

Observing the product where the fluorine atom has been replaced by hydrogen indicates that the catalytic cycle is being intercepted by a proton source before reductive elimination can occur.

  • Cause A: Presence of Protic Impurities. Water, alcohols, or acidic impurities in the reagents or solvent can protonate the Ar-M(II)-X intermediate.

    • Solution: Rigorously dry all reagents and solvents. If using a boronic acid, consider using the corresponding pinacol boronate ester, which is less prone to protodeboronation and can reduce the amount of water present from the boronic acid itself.[5]

  • Cause B: Unstable Catalytic Intermediate. A poorly stabilized catalytic intermediate may be more susceptible to side reactions.

    • Solution: A bulkier, more electron-donating ligand can often stabilize the key intermediates, favoring the desired C-C or C-N bond-forming reductive elimination over undesired pathways. Switching from SPhos to the bulkier XPhos or tBuXPhos can sometimes mitigate this issue.[4]

Problem 3: Homocoupling of Boronic Acid (Suzuki-Miyaura)

The formation of a biaryl product derived from two molecules of your boronic acid (Ar-B(pin) + Ar-B(pin) -> Ar-Ar) is a common side reaction.

  • Cause A: Oxygen in the Reaction Mixture. Trace oxygen can promote the homocoupling pathway.

    • Solution: Improve your degassing procedure. Ensure a tight seal on your reaction vessel and maintain a positive pressure of inert gas.

  • Cause B: Inefficient Transmetalation. If the transmetalation step is slow, the boronic acid has more time to undergo side reactions.

    • Solution: The choice of base is critical for transmetalation. If using K₂CO₃, switching to a more soluble or stronger base like Cs₂CO₃ or K₃PO₄ can accelerate this step and outcompete the homocoupling pathway.[14]

Experimental Protocols & Visualizations

General Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for your specific coupling partner.

  • Reaction Setup: To a flame-dried Schlenk tube or vial, add this compound (1.0 equiv.), the arylboronic acid or pinacol ester (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G4, 1–5 mol%) and any additional ligand if required.

  • Inert Atmosphere: Seal the vessel, and if not in a glovebox, evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the degassed solvent (e.g., toluene or dioxane, to a concentration of 0.1–0.5 M) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (typically 80–110 °C) and stir for the allotted time (monitor by TLC or GC/LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues. Wash the filtrate with water and brine, then dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by crystallization.

Catalytic Cycle Visualization

A fundamental understanding of the catalytic cycle is essential for troubleshooting.

catalytic_cycle M0 M(0)L (Active Catalyst) M2_ArF Ar-M(II)(F)L M0->M2_ArF Oxidative Addition (Rate-Limiting Step) Product Ar-Nu (Product) M2_ArNu Ar-M(II)(Nu)L M2_ArF->M2_ArNu Transmetalation (Suzuki) or Amine Coordination/Deprotonation (B-H) M2_ArNu->M0 Reductive Elimination ArF Ar-F (this compound) NuM Nucleophile (e.g., Ar'B(OR)2 or HNR'2) Base Base

Caption: Generalized catalytic cycle for Palladium/Nickel cross-coupling reactions.

The oxidative addition of the strong Ar–F bond is the most challenging step. The choice of a bulky, electron-rich ligand is designed to lower the energy barrier for this specific transformation.

References

  • ResearchGate. (2025). C−F Bond Activation in Organic Synthesis. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2025). C–H and C–F functionalisation of fluorobenzenes. Retrieved from ResearchGate. [Link]

  • PubMed Central. (n.d.). Palladium-catalysed C–F alumination of fluorobenzenes: mechanistic diversity and origin of selectivity. Retrieved from PubMed Central. [Link]

  • MDPI. (n.d.). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Retrieved from MDPI. [Link]

  • National Institutes of Health. (n.d.). Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. Retrieved from NIH. [Link]

  • ResearchGate. (n.d.). Optimization of the Reaction Conditions for C sp 3 − C sp Cross-Coupling Reactions a. Retrieved from ResearchGate. [Link]

  • National Institutes of Health. (2025). Process-Ready Nickel-Catalyzed Suzuki–Miyaura Coupling Enabled by tri-ProPhos. Retrieved from NIH. [Link]

  • ResearchGate. (2020). Palladium-Catalysed C–F Alumination of Fluorobenzenes: Mechanistic Diversity and Origin of Selectivity. Retrieved from ResearchGate. [Link]

  • ACS Publications. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Retrieved from ACS Publications. [Link]

  • PubMed Central. (n.d.). Palladium-Catalyzed Arylation of Fluoroalkylamines. Retrieved from NIH. [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from University of Windsor. [Link]

  • RSC Publishing. (n.d.). Catalytic activation of a single C–F bond in trifluoromethyl arenes. Retrieved from RSC Publishing. [Link]

  • ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF. Retrieved from ResearchGate. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link]

  • ChemRxiv. (n.d.). C-F Bond Activation and C-H Bond Zincation of Fluoroarenes with Molecular Zinc Hydrides: Catalyst-Free and Palladium-Catalyzed P. Retrieved from ChemRxiv. [Link]

  • ResearchGate. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Retrieved from ResearchGate. [Link]

  • RSC Publishing. (2019). Nickel-catalyzed fluoroethylation of arylboronic acids via Suzuki-type coupling. Retrieved from RSC Publishing. [Link]

  • ChemRxiv. (n.d.). Regioselective Fluoroalkylarylation of Enamides Enabled by an Iron- Catalyzed Multicomponent Radical Cross-Coupling Strategy. Retrieved from ChemRxiv. [Link]

  • PubMed Central. (n.d.). ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation. Retrieved from NIH. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions | Download Table. Retrieved from ResearchGate. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from Wikipedia. [Link]

  • PubMed Central. (n.d.). Carbon–fluorine bond cleavage mediated by metalloenzymes. Retrieved from NIH. [Link]

  • Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. Retrieved from Reddit. [Link]

  • ResearchGate. (n.d.). Optimization of the conditions for the cross-coupling reaction. [a]. Retrieved from ResearchGate. [Link]

  • ACS Publications. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Retrieved from ACS Publications. [Link]

  • ACS Publications. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Retrieved from ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts. [Link]

  • MDPI. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. Retrieved from MDPI. [Link]

  • ResearchGate. (2025). Palladium(0)-Catalyzed Amination, Stille Coupling, and Suzuki Coupling of Electron-Deficient Aryl Fluorides | Request PDF. Retrieved from ResearchGate. [Link]

  • RSC Publishing. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Retrieved from RSC Publishing. [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction : r/Chempros. Retrieved from Reddit. [Link]

  • PubMed Central. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Retrieved from NIH. [Link]

  • PubMed Central. (2022). Chemodivergent Csp3 F bond functionalization and cross-electrophile alkyl-alkyl coupling with alkyl fluorides. Retrieved from NIH. [Link]

Sources

Technical Support Center: Managing Reaction Temperature for the Synthesis of 1-Fluoro-3-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Fluoro-3-isopropoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments, with a core focus on the critical parameter of reaction temperature.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is the most common method for synthesizing this compound, and what is the general recommended temperature range?

A1: The most prevalent and well-established method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 3-fluorophenol to its corresponding phenoxide, followed by a nucleophilic substitution (SN2) reaction with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane).

A typical temperature range for this reaction is between 50°C and 100°C .[1][2][3] The optimal temperature within this range will depend on the specific reagents, solvent, and scale of your reaction. It is crucial to carefully control the temperature to maximize the yield of the desired ether while minimizing side reactions.[4]

Q2: Why is precise temperature control so critical in this specific synthesis?

A2: Precise temperature control is paramount for several reasons rooted in the mechanism of the Williamson ether synthesis and the nature of the reactants:

  • Controlling Reaction Rate: Like most chemical reactions, the rate of ether formation increases with temperature.[5] However, an excessively high temperature can lead to a loss of control and the formation of impurities.

  • Minimizing Side Reactions: The primary competing reaction is the E2 (elimination) reaction of the isopropyl halide, which is promoted by the basic conditions and higher temperatures.[1][6] This side reaction produces propene gas and unreacted 3-fluorophenoxide, significantly reducing the yield of the desired product. Temperature is a key lever to favor the desired SN2 pathway over the E2 pathway.[6]

  • Ensuring Selectivity: In phenoxide alkylations, there is a possibility of C-alkylation (alkylation on the aromatic ring) in addition to the desired O-alkylation (ether formation).[1][2][6] While solvent choice is a primary factor in controlling this, extreme temperatures can sometimes lead to reduced selectivity.

  • Preventing Reactant/Product Decomposition: Although this compound is relatively stable, high temperatures can potentially lead to the degradation of reactants or the final product over extended reaction times, which may manifest as a darkening of the reaction mixture.

Q3: Is the Williamson ether synthesis of this compound an exothermic reaction?

A3: While the Williamson ether synthesis is not typically characterized by a large exotherm, the initial deprotonation of 3-fluorophenol with a strong base can be exothermic. The subsequent SN2 reaction itself is generally not vigorously exothermic. However, on a larger scale, the heat generated can become significant. It is always best practice to assume some level of exothermicity and implement appropriate temperature monitoring and control measures, such as slow addition of reagents and the use of a cooling bath, especially during the initial stages of the reaction and when scaling up.

Q4: How can I effectively monitor the reaction temperature in a laboratory setting?

A4: Consistent and accurate temperature monitoring is essential. Here are some best practices:

  • Use a calibrated thermometer or temperature probe placed directly in the reaction mixture.

  • Ensure the sensing part of the probe is fully immersed in the liquid phase of the reaction, away from the walls of the flask.

  • For heated reactions, use a reliable heating mantle with a temperature controller or an oil bath for uniform heat distribution.

  • Record the temperature at regular intervals throughout the reaction to ensure it remains within the desired range.[7]

TROUBLESHOOTING GUIDE

This guide addresses common issues related to temperature management during the synthesis of this compound.

Issue 1: Low or No Yield of this compound

Q: My reaction has resulted in a very low yield of the desired product, with a significant amount of unreacted 3-fluorophenol recovered. What could be the temperature-related cause?

A: A low yield with recovered starting material can be indicative of several issues, with temperature playing a key role:

  • Insufficient Temperature: The reaction may be proceeding too slowly if the temperature is too low. The Williamson ether synthesis has an activation energy that must be overcome.[4]

    • Solution: Gradually increase the reaction temperature in increments of 5-10°C, while carefully monitoring the reaction progress by TLC or GC. Be mindful not to exceed 100°C, as this can promote side reactions.[2]

  • Incomplete Reaction Time: At a lower, more selective temperature, a longer reaction time may be necessary for the reaction to reach completion.[6]

    • Solution: Extend the reaction time and continue to monitor for the disappearance of the starting material. Typical reaction times can range from 1 to 8 hours.[1][2]

Issue 2: Presence of a Significant Alkene Byproduct

Q: My GC-MS analysis shows a significant peak corresponding to propene or its derivatives, and my yield of the ether is low. How is this related to temperature?

A: The presence of propene is a definitive sign that the E2 elimination side reaction is dominating over the desired SN2 substitution.[1][6] This is a very common issue when using secondary alkyl halides like 2-bromopropane.

  • Excessively High Reaction Temperature: Higher temperatures favor elimination reactions, which have a higher activation energy than substitution reactions.[6]

    • Solution: The most effective solution is to lower the reaction temperature .[5] Try running the reaction at the lower end of the recommended range (e.g., 50-60°C) for a longer period. This will significantly favor the SN2 pathway.

Issue 3: The Reaction Mixture Turned Dark Brown or Black

Q: During the reaction at elevated temperatures, my initially pale solution turned dark brown. What does this indicate?

A: A significant color change to dark brown or black, especially at higher temperatures, often suggests decomposition or the formation of polymeric side products.

  • Thermal Degradation: High temperatures can lead to the decomposition of the phenoxide, the alkyl halide, or even the product itself over time.

    • Solution: Maintain the reaction temperature within the recommended range (50-100°C). If the desired reaction rate is too slow at lower temperatures, consider using a more reactive isopropyl halide (e.g., 2-iodopropane instead of 2-bromopropane) rather than excessively increasing the temperature. Also, ensure a clean reaction setup and high-purity reagents, as impurities can sometimes catalyze decomposition.

Data Presentation

The following table summarizes the impact of reaction temperature on the synthesis of this compound via Williamson ether synthesis.

Temperature RangeExpected OutcomePotential IssuesTroubleshooting Action
< 50°C Very slow reaction rate.Incomplete reaction, low yield.Gradually increase temperature, extend reaction time.
50 - 80°C Optimal Range. Good balance between reaction rate and selectivity.Reaction may still be slow depending on reagents.Increase reaction time, ensure efficient stirring.
> 80 - 100°C Faster reaction rate.Increased rate of E2 elimination (propene formation).Monitor for byproducts. Consider lowering temperature if elimination is significant.
> 100°C Very fast reaction, but likely poor yield of desired product.Significant E2 elimination, potential for reactant/product decomposition, darkening of the mixture.Avoid. Reduce temperature immediately. Re-evaluate reaction conditions.

Experimental Protocols

Protocol 1: Temperature-Controlled Synthesis of this compound

This protocol outlines a standard lab-scale synthesis with an emphasis on temperature control.

  • Setup: In a dry, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a temperature probe, add 3-fluorophenol (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add powdered anhydrous potassium carbonate (2.0 eq) to the solution.

  • Heating and Monitoring: Place the flask in a heating mantle or oil bath and begin stirring. Heat the mixture to 80°C. Monitor the internal temperature of the reaction with the probe.

  • Alkyl Halide Addition: Once the reaction temperature is stable at 80°C, slowly add 2-bromopropane (1.2 eq) dropwise over 15-20 minutes to control any potential exotherm.

  • Reaction: Maintain the reaction temperature at 80°C and monitor the progress by TLC (Thin Layer Chromatography) until the 3-fluorophenol is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction to room temperature. Filter off the inorganic salts and proceed with standard aqueous work-up and purification by distillation or column chromatography.

Protocol 2: Troubleshooting for E2 Elimination

If you have identified propene formation as a major issue, implement the following modified protocol:

  • Follow steps 1 and 2 from Protocol 1.

  • Lower Temperature: Heat the mixture to a lower, stable temperature of 55°C .

  • Alkyl Halide Addition: Slowly add 2-iodopropane (1.1 eq) dropwise. (2-iodopropane is more reactive, which can compensate for the lower temperature).

  • Extended Reaction Time: Maintain the reaction at 55°C for an extended period (e.g., 12-24 hours), monitoring by TLC or GC until completion.

  • Proceed with work-up as described in Protocol 1.

Visualizations

Diagram 1: Reaction Pathway and Temperature Influence

G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products cluster_3 Temperature Effect 3-Fluorophenol 3-Fluorophenol SN2 SN2 Pathway 3-Fluorophenol->SN2 Base E2 E2 Pathway 3-Fluorophenol->E2 Base Isopropyl Halide Isopropyl Halide Isopropyl Halide->SN2 Isopropyl Halide->E2 Product This compound (Desired Product) SN2->Product Byproduct Propene (Side Product) E2->Byproduct Temp_High High Temp (>80°C) Temp_High->E2 Favors Temp_Low Low Temp (50-60°C) Temp_Low->SN2 Favors

Caption: Temperature's influence on SN2 vs. E2 pathways.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield of Product Analyze Analyze crude reaction mixture (TLC, GC-MS) Start->Analyze CheckSM Is starting material (SM) consumed? Analyze->CheckSM CheckAlkene Is alkene byproduct present? Analyze->CheckAlkene IncompleteRxn Incomplete Reaction CheckSM->IncompleteRxn No Success Yield issue may not be temperature-related. Check other parameters (reagent purity, stoichiometry). CheckSM->Success Yes Elimination E2 Elimination is a major side reaction CheckAlkene->Elimination Yes CheckAlkene->Success No Action1 Increase reaction time OR Increase temperature cautiously (e.g., to 70-80°C) IncompleteRxn->Action1 Solution Action2 Lower reaction temperature (e.g., to 50-60°C) Elimination->Action2 Solution

Sources

Technical Support Center: Optimization of Solvent Systems for 1-Fluoro-3-isopropoxybenzene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 1-fluoro-3-isopropoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing solvent systems for various chemical transformations. By understanding the underlying principles of solvent effects, you can significantly improve reaction yields, minimize side products, and enhance the overall efficiency of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction types where this compound is used, and why is solvent selection so critical?

A1: this compound is a versatile building block, primarily utilized in two major classes of reactions:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom serves as a good leaving group, especially when the aromatic ring is activated. The isopropoxy group is an electron-donating group, which can influence the reactivity of the aryl fluoride.

  • Palladium-Catalyzed Cross-Coupling Reactions: This substrate is an excellent candidate for reactions like the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).

Solvent selection is critical because it influences:

  • Solubility: All reactants, catalysts, and reagents must be sufficiently soluble for the reaction to proceed efficiently.

  • Reaction Mechanism and Rate: Solvents can stabilize or destabilize transition states and intermediates, directly impacting the reaction rate. For instance, polar aprotic solvents are generally preferred for SNAr reactions as they do not hydrogen bond with and "cage" the nucleophile, thus preserving its reactivity.[1][2]

  • Catalyst Stability and Activity: In cross-coupling reactions, the solvent can affect the stability and catalytic activity of the palladium complex.[3]

  • Side Reactions: An inappropriate solvent can promote side reactions such as hydrodehalogenation or catalyst decomposition.[4]

Q2: How does the isopropoxy group on the benzene ring affect solvent choice compared to a simpler fluorobenzene?

A2: The meta-positioned isopropoxy group is moderately electron-donating. This has several implications for solvent selection:

  • SNAr Reactivity: The electron-donating nature of the isopropoxy group can decrease the electrophilicity of the aromatic ring, making SNAr reactions more challenging compared to fluorobenzenes with electron-withdrawing groups.[5] Therefore, a solvent that enhances the nucleophile's reactivity, such as a polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile), is often essential.

  • Solubility: The isopropoxy group increases the lipophilicity of the molecule compared to fluorobenzene. This can improve its solubility in less polar solvents like toluene or THF, which are common in cross-coupling reactions.

Q3: What is the general guidance on using protic vs. aprotic solvents for reactions with this compound?

A3: The choice between a protic and an aprotic solvent is highly dependent on the reaction mechanism:

  • For SNAr reactions, polar aprotic solvents are strongly recommended. Protic solvents (e.g., water, ethanol, isopropanol) can form hydrogen bonds with the nucleophile, creating a solvent "cage" that significantly reduces its nucleophilicity and slows down the reaction.[1][2]

  • For Suzuki-Miyaura and Buchwald-Hartwig reactions, a wider range of solvents can be used. While polar aprotic solvents like THF and 1,4-dioxane are common, aromatic hydrocarbons such as toluene are also frequently employed.[4][6][7] In some cases, a small amount of a protic solvent like water is added to the reaction mixture in Suzuki couplings to aid in the dissolution of the base and facilitate the transmetalation step.[7]

Troubleshooting Guides

Troubleshooting Low Yield in Nucleophilic Aromatic Substitution (SNAr)
Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inappropriate Solvent Choice: The nucleophile is being deactivated by a protic solvent. 2. Poor Solubility: The nucleophile or substrate is not fully dissolved. 3. Insufficient Reaction Temperature: The activation energy barrier is not being overcome.1. Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[1] 2. If using a less polar solvent, consider adding a co-solvent to improve solubility. 3. Gradually increase the reaction temperature while monitoring for side product formation.
Formation of Side Products 1. Reaction with Solvent: The solvent (e.g., an alcohol in the presence of a strong base) is acting as a nucleophile. 2. Decomposition: High temperatures are causing decomposition of starting materials or products.1. Choose an inert solvent that will not compete with your nucleophile. 2. Attempt the reaction at a lower temperature for a longer duration.
Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Catalyst Inactivity: The active Pd(0) species is not forming or is being deactivated. This can be due to the presence of oxygen or moisture in the solvent.[8] 2. Poor Ligand/Solvent Compatibility: The chosen ligand may not be soluble or effective in the selected solvent. 3. Insoluble Base: The base is not sufficiently soluble to deprotonate the nucleophile (in Buchwald-Hartwig) or activate the boronic acid (in Suzuki).1. Ensure the solvent is anhydrous and thoroughly degassed (e.g., by sparging with an inert gas or freeze-pump-thaw cycles).[9] 2. Consult literature for ligand/solvent combinations that have proven effective for similar substrates.[8] 3. For Suzuki reactions, adding a small amount of water can help dissolve inorganic bases like K₂CO₃ or K₃PO₄.[7] For Buchwald-Hartwig, ensure vigorous stirring to maximize the interaction of a solid base.
Hydrodehalogenation (Replacement of -F with -H) 1. Presence of Water: Moisture can lead to the protonolysis of the organopalladium intermediate. 2. Suboptimal Ligand or Base: The combination of ligand and base may favor this side reaction.1. Use strictly anhydrous solvents and reagents.[8] 2. Screen different ligands and bases to find a combination that minimizes this pathway.
Homocoupling of Boronic Acid (in Suzuki Reactions) 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[9]1. Rigorously exclude oxygen from the reaction mixture by using degassed solvents and maintaining an inert atmosphere.[9]

Data Presentation: Solvent Properties and Recommendations

The following table provides a summary of common solvents used in reactions involving aryl fluorides.

SolventDielectric Constant (ε)TypeTypical ReactionsKey Considerations
N,N-Dimethylformamide (DMF) 37Polar AproticSNAr, Suzuki, Buchwald-HartwigExcellent solvating power, but can be difficult to remove and may decompose at high temperatures.[10]
Dimethyl Sulfoxide (DMSO) 47Polar AproticSNArHigh boiling point, excellent for challenging SNAr reactions, but can be difficult to remove.
Acetonitrile (MeCN) 37.5Polar AproticSNAr, SuzukiLower boiling point than DMF and DMSO, making it easier to remove.
Tetrahydrofuran (THF) 7.6Polar AproticSuzuki, Buchwald-HartwigEthereal solvent, good for dissolving organic substrates and catalysts. Must be anhydrous.[7]
1,4-Dioxane 2.2Nonpolar AproticSuzuki, Buchwald-HartwigCommonly used, but has health and safety concerns.[6] Often used with water as a co-solvent in Suzuki reactions.[7]
Toluene 2.4Nonpolar AproticSuzuki, Buchwald-HartwigHigh boiling point, good for reactions requiring elevated temperatures. Can be effective in precipitating iodide salts in Buchwald-Hartwig reactions, which can otherwise inhibit the catalyst.[4]
Isopropanol (IPA) 18Polar ProticSuzukiCan be a "greener" alternative solvent for Suzuki couplings. Generally avoided for SNAr.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general starting point for the reaction of this compound with an amine nucleophile.

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the amine nucleophile (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous, degassed DMF (to make a 0.1-0.5 M solution).

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with an arylboronic acid.

  • In a glovebox or under a positive flow of inert gas, add the arylboronic acid (1.2 equiv.), a suitable base (e.g., K₃PO₄, 2.0 equiv.), the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a magnetic stir bar to an oven-dried Schlenk flask.

  • Add this compound (1.0 equiv.).

  • Add a degassed solvent system, for example, a 4:1 mixture of 1,4-dioxane and water, via syringe.[9]

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Solvent_Selection_Workflow cluster_snar SNAr Solvent Choice cluster_cross_coupling Cross-Coupling Solvent Choice start Identify Reaction Type snar Nucleophilic Aromatic Substitution (SNAr) start->snar e.g., Amination, Etherification cross_coupling Pd-Catalyzed Cross-Coupling start->cross_coupling e.g., Suzuki, Buchwald-Hartwig polar_aprotic Select Polar Aprotic Solvent (DMF, DMSO, MeCN) snar->polar_aprotic anhydrous_degassed Select Anhydrous & Degassed Solvent (Toluene, Dioxane, THF) cross_coupling->anhydrous_degassed check_solubility_snar Check Solubility of All Reagents polar_aprotic->check_solubility_snar optimize_temp_snar Optimize Temperature check_solubility_snar->optimize_temp_snar end Reaction Setup optimize_temp_snar->end Proceed to Reaction check_solubility_cc Check Solubility of Substrates, Catalyst, and Base anhydrous_degassed->check_solubility_cc optimize_conditions Optimize Base, Ligand, and Temperature check_solubility_cc->optimize_conditions optimize_conditions->end Proceed to Reaction Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Corrective Actions start Low or No Yield cause1 Inappropriate Solvent (e.g., protic for SNAr, wet/oxygenated for cross-coupling) start->cause1 cause2 Poor Solubility Reactants or catalyst not dissolved start->cause2 cause3 Catalyst Inactivity Deactivated by impurities start->cause3 cause4 Suboptimal Temperature Too low for reaction to proceed start->cause4 sol1 Switch to recommended solvent type (e.g., Polar Aprotic for SNAr). Ensure solvent is anhydrous and degassed. cause1:f1->sol1 sol2 Add a co-solvent or switch to a better solvent. cause2:f1->sol2 sol3 Use fresh, high-purity reagents and properly prepared solvents. cause3:f1->sol3 sol4 Incrementally increase temperature and monitor reaction. cause4:f1->sol4

Caption: A troubleshooting diagram for low-yield reactions.

References

  • Sherwood, J. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry, 16, 1001-1005. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 8: Solvent Effects. Retrieved from [Link]

  • Pradhan, S., Bhattacharyya, A., & John, R. P. (2016). Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Rutgers University. (2021). Green Solvent Selection for Suzuki-Miyaura Coupling of Amides. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, April 30). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions [Video]. YouTube. [Link]

  • Sherwood, J. (2020). Suzuki-Miyaura Cross Coupling Is Not an Informative Reaction to Demonstrate the Performance of New Solvents. PubMed. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry.
  • Sci-Hub. (n.d.). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. Retrieved from [Link]

  • Bevan, C. W. L., et al. (1970). Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions. Journal of the Chemical Society B: Physical Organic, 794.
  • ResearchGate. (n.d.). The nucleophilic aromatic substitution reaction between 1‐fluoro‐4‐nitrobenzene 3 and one of the nucleophiles 4 a and 4 b to give the corresponding adducts 5. Retrieved from [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Zhang, W. (2006).
  • Leah4sci. (2013, August 6). Polar Protic, Aprotic, and Non-Polar Solvents in Substitution and Elimination Reactions [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Effects of polar-protic solvents at the first step of SN 1 and E1 reactions. Retrieved from [Link]

  • ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Specific and non-specific solvent effects on aromatic nucleophilic substitution. Kinetics of the reaction of 1-fluoro-2,6-dinitrobenzene and homopiperidine in binary solvent mixtures. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (1970). Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions.
  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Solubility of 1-Fluoro-4-(methylsulfonyl)benzene in Five Pure Organic Solvents at Temperatures from (288.40 to 331.50) K. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

  • Cardiff University. (2024, May 6). Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. Retrieved from [Link]

  • NROChemistry. (n.d.). Cross-Coupling Reactions. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Fluoro-3-(trifluoro-methyl)benzene (CAS 401-80-9). Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent on the cross-coupling reaction. Retrieved from [Link]

Sources

Technical Support Center: Workup Procedures for Reactions Containing 1-Fluoro-3-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling reactions involving 1-Fluoro-3-isopropoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to ensure the successful workup and purification of your target compounds.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the workup of reactions with this compound.

Issue 1: Formation of a Persistent Emulsion During Aqueous Workup

Q: I'm performing a liquid-liquid extraction with an organic solvent and an aqueous solution, but a stable emulsion has formed that won't separate. What should I do?

A: Emulsion formation is a common challenge, especially when dealing with compounds like this compound, which has both hydrophobic (fluorinated benzene ring) and somewhat hydrophilic (isopropoxy group) characteristics.[1][2]

Immediate Steps to Break an Emulsion:

  • Patience is Key: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Gravity can sometimes be sufficient to break the emulsion.[1][3]

  • Gentle Agitation: Gently swirl the separatory funnel or stir the emulsion with a glass rod. Avoid vigorous shaking, which can worsen the problem.[1][3]

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion by decreasing the solubility of the organic component in the aqueous phase.[3][4][5]

  • Change in Temperature: Gently warming the separatory funnel in a warm water bath can sometimes help break an emulsion.[4] Conversely, cooling in an ice bath might also be effective.[6][7]

  • Filtration: As a last resort, you can filter the entire mixture through a pad of Celite® or glass wool. This can help to break up the droplets and facilitate separation.[7]

Preventative Measures for Future Experiments:

  • Minimize Vigorous Shaking: Instead of shaking, gently invert the separatory funnel multiple times to mix the layers.[3]

  • Solvent Choice: If possible, consider using a different organic solvent. Some solvents are more prone to forming emulsions than others.[1]

  • Dilution: Diluting the organic layer with more solvent before the aqueous wash can sometimes prevent emulsion formation.[7][8]

Issue 2: My Product Seems to be Lost or I Have a Low Yield After Workup

Q: After performing the workup and removing the solvent, I have a very low yield of my desired product. Where could it have gone?

A: Low recovery can be attributed to several factors during the workup process.[9]

Troubleshooting Steps:

  • Check the Aqueous Layer: Your product may have some solubility in the aqueous layer, especially if it has polar functional groups.[9] It's always good practice to save all layers until your product is definitively isolated and characterized. You can try to back-extract the aqueous layer with a fresh portion of the organic solvent.

  • Volatility of the Product: While this compound itself is not extremely volatile, your product might be. Check the solvent collected in the rotary evaporator trap for any signs of your product.[9]

  • Incomplete Extraction: Ensure you are performing multiple extractions with the organic solvent. Typically, three extractions are recommended to ensure complete removal of the product from the aqueous layer.[5][10]

  • Improper pH Adjustment: If your product is acidic or basic, its solubility in the aqueous and organic layers will be highly dependent on the pH. Ensure you have adjusted the pH of the aqueous layer appropriately to keep your product in its neutral, more organic-soluble form.

  • Adsorption onto Drying Agent: Your product might have been adsorbed onto the drying agent (e.g., magnesium sulfate, sodium sulfate). After filtering off the drying agent, rinse it with a fresh portion of your organic solvent to recover any adsorbed product.

Issue 3: Unexpected Side Reactions During Acidic or Basic Washes

Q: I've noticed new spots on my TLC plate after performing an acidic or basic wash. Is my compound decomposing?

A: It's possible that your product, or even the starting material this compound, is sensitive to certain pH conditions.

Causality and Solutions:

  • Hydrolysis of the Isopropoxy Group: While generally stable, the isopropoxy ether linkage could potentially be cleaved under harsh acidic conditions, leading to the formation of a phenol. Benzene itself is very stable and does not undergo hydrolysis.[11]

  • Reaction of Other Functional Groups: If your final product contains other sensitive functional groups (e.g., esters, acetals), these may be hydrolyzed under acidic or basic conditions.[12]

  • Recommendation: If you suspect pH sensitivity, perform a small-scale test. Take a small sample of your crude reaction mixture and expose it to the acidic or basic solution you plan to use in the workup. Monitor the reaction by TLC to see if any degradation occurs.[9] If sensitivity is confirmed, use milder reagents (e.g., saturated sodium bicarbonate instead of sodium hydroxide) or avoid acidic/basic washes altogether if possible.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a standard aqueous workup procedure for a reaction involving this compound?

A1: A typical aqueous workup involves partitioning the reaction mixture between an organic solvent and water, followed by washing the organic layer to remove impurities.[13][14]

Step-by-Step General Aqueous Workup Protocol:

  • Quenching the Reaction: If necessary, cool the reaction mixture in an ice bath and slowly add a quenching agent (e.g., water, saturated ammonium chloride solution) to stop the reaction.

  • Solvent Addition: Dilute the quenched reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether, dichloromethane).

  • Transfer to Separatory Funnel: Transfer the mixture to a separatory funnel.

  • Washing the Organic Layer:

    • Wash with water to remove water-soluble impurities.[13]

    • Wash with a mild acid (e.g., dilute HCl) to remove basic impurities.

    • Wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities.

    • Wash with brine (saturated NaCl solution) to help remove dissolved water from the organic layer.[5]

  • Drying the Organic Layer: Drain the organic layer into a clean flask and add a drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) to remove residual water.[13]

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

Q2: Are there any specific considerations for Grignard reactions involving this compound?

A2: Yes, Grignard reactions require special attention during the workup.

  • Quenching: The reaction must be quenched by the slow addition of a proton source, typically saturated aqueous ammonium chloride solution, while cooling in an ice bath. This is done to protonate the alkoxide formed and to neutralize any remaining Grignard reagent.[15][16]

  • Acid Workup: A subsequent wash with a dilute acid (e.g., 1M HCl) is often necessary to dissolve the magnesium salts (Mg(OH)X) that form, which can otherwise cause emulsions or precipitate as a gelatinous solid.[15]

  • Anhydrous Conditions: It is crucial to maintain anhydrous conditions throughout the Grignard reaction itself, as Grignard reagents react with water.[15]

Q3: How do I choose the right organic solvent for my extraction?

A3: The ideal extraction solvent should have the following properties:

  • Your desired product should be highly soluble in it.

  • It should be immiscible with the other liquid phase (usually water).

  • It should have a relatively low boiling point for easy removal after the extraction.

  • It should be unreactive towards your product and other components in the mixture.

Common choices include ethyl acetate, diethyl ether, and dichloromethane. A quick solubility test with a small sample of your reaction mixture can help you determine the best solvent.

Q4: What are some alternative workup procedures to a standard liquid-liquid extraction?

A4: If your product is highly water-soluble, prone to emulsion formation, or sensitive to aqueous conditions, you might consider these alternatives:

  • Solid-Supported Workup: The reaction mixture can be adsorbed onto a solid support like silica gel or Celite®. The impurities can then be washed away with a non-polar solvent, and the desired product can be eluted with a more polar solvent.

  • Non-Aqueous Workup: In some cases, impurities can be precipitated by the addition of a non-polar solvent (e.g., hexanes) to a more polar organic solution of the reaction mixture. The precipitate is then filtered off.

  • Purification by Crystallization: If the crude product is a solid, direct crystallization from an appropriate solvent system can be an effective purification method.[17]

Section 3: Data Presentation and Visualizations

Table 1: Comparison of Common Drying Agents
Drying AgentCapacitySpeedEfficiencyChemical Nature
Anhydrous Sodium Sulfate (Na₂SO₄)HighSlowLow-MediumNeutral
Anhydrous Magnesium Sulfate (MgSO₄)MediumFastHighWeakly Acidic
Anhydrous Calcium Chloride (CaCl₂)HighFastHighNeutral
Anhydrous Calcium Sulfate (CaSO₄ - Drierite®)LowVery FastHighNeutral
Experimental Workflow Diagrams

Diagram 1: Decision Tree for Workup Strategy

Workup_Strategy start Reaction Complete check_product_properties Assess Product Properties (Polarity, Stability, Phase) start->check_product_properties is_solid Is the product a solid? check_product_properties->is_solid crystallization Direct Crystallization is_solid->crystallization Yes water_sensitive Water Sensitive? is_solid->water_sensitive No aqueous_workup Standard Aqueous Workup purification Purification (e.g., Chromatography) aqueous_workup->purification crystallization->purification emulsion_prone Prone to Emulsions? emulsion_prone->aqueous_workup No solid_supported_workup Solid-Supported Workup emulsion_prone->solid_supported_workup Yes solid_supported_workup->purification water_sensitive->emulsion_prone No non_aqueous_workup Non-Aqueous Workup water_sensitive->non_aqueous_workup Yes non_aqueous_workup->purification

A decision-making guide for selecting an appropriate workup procedure.

Diagram 2: Standard Liquid-Liquid Extraction Workflow

LLE_Workflow step1 Step 1: Quench & Dilute Quench reaction mixture Add organic solvent step2 Step 2: First Wash Add aqueous wash (e.g., water) Shake gently & separate layers step1->step2 step3 Step 3: Subsequent Washes Wash with acid/base if needed Wash with brine step2->step3 step4 Step 4: Dry & Filter Transfer organic layer Add drying agent Filter step3->step4 step5 Step 5: Concentrate Remove solvent under reduced pressure step4->step5 product Crude Product step5->product

A typical workflow for a liquid-liquid extraction procedure.

References

  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. Reaction Workup. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • MIT Digital Lab Techniques Manual. Reaction Work-Up I. [Link]

  • Google Patents.
  • University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. [Link]

  • Wikipedia. Organofluorine chemistry. [Link]

  • Chemistry LibreTexts. 4.7: Reaction Work-Ups. [Link]

  • Chem Reactor. Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. [Link]

  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup. [Link]

  • National Center for Biotechnology Information. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. [Link]

  • CHM 244 Lab Practical- Grignard Reactions. [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

  • ChemistryConnected. 9. Reaction Work-up- Purify, Isolate Product.mov. [Link]

  • ResearchGate. Unusual reactions of Grignard reagents toward fluoroalkylated esters. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Chemistry For Everyone. What Is Purification Of Organic Compounds?. [Link]

  • SLS Ireland. This compound. [Link]

  • Quora. What is the synthesis of 1-fluoro-3-propylbenzene from benzene (with images)?. [Link]

  • PubChem. 1-Fluoro-3-propylbenzene. [Link]

  • Quora. How is the hydrolysis of benzene done?. [Link]

  • ResearchGate. How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards??. [Link]

  • PubMed. The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. [Link]

  • National Center for Biotechnology Information. Emulsions. [Link]

  • NIST WebBook. 1-Fluoro-3-(trifluoro-methyl)benzene. [Link]

  • YouTube. Ninja technique to purify organic compounds from mixture of compounds- Part 2. [Link]

  • PubMed. The Hydrolysis of carbobenzoxy-L-tyrosine P-Nitrophenyl Ester by Various Enzymes. [Link]

  • PubChem. 1-Fluoro-3-iodobenzene. [Link]

Sources

Technical Support Center: 1-Fluoro-3-isopropoxybenzene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-Fluoro-3-isopropoxybenzene. This resource is designed to provide in-depth troubleshooting guidance and address common challenges encountered during the scale-up of this important intermediate. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical experience in process development.

I. Core Synthesis Pathway and Potential Pitfalls

The most common and industrially viable route to this compound is the Williamson ether synthesis.[1][2] This method involves the reaction of 3-fluorophenol with an isopropylating agent in the presence of a base. While straightforward in principle, scaling this reaction presents several challenges that can impact yield, purity, and overall process efficiency.

Diagram: Williamson Ether Synthesis of this compound

Williamson_Ether_Synthesis Isopropyl_Halide Isopropyl Halide (e.g., 2-iodopropane) Product This compound Isopropyl_Halide->Product Propene_Byproduct Propene (E2) Isopropyl_Halide->Propene_Byproduct Base Base 3-Fluorophenoxide 3-Fluorophenoxide Salt_Byproduct Salt Byproduct (e.g., KI) 3-Fluorophenoxide->Product + Isopropyl Halide (SN2)

Caption: Key reaction steps in the synthesis of this compound.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis and scale-up of this compound.

Reaction Control & Optimization

Q1: My reaction is sluggish or incomplete, resulting in a low yield of the desired product. What are the likely causes and how can I improve the conversion?

A1: Incomplete conversion is a common issue when scaling up the Williamson ether synthesis. Several factors can contribute to this:

  • Insufficient Base: The first step is the deprotonation of 3-fluorophenol to form the nucleophilic phenoxide. If the base is not strong enough or used in insufficient molar equivalents, the concentration of the active nucleophile will be low, leading to a slow reaction. For phenols, weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient.[3] Ensure the base is of high purity and used in at least stoichiometric amounts, with a slight excess often being beneficial.

  • Poor Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred for Williamson ether synthesis as they effectively solvate the cation of the base, leaving the alkoxide nucleophile more reactive.[3]

  • Reaction Temperature and Time: While higher temperatures can increase the reaction rate, they can also promote side reactions. A typical temperature range for this synthesis is 50-100 °C, with reaction times of 1-8 hours.[1] If the reaction is slow, consider a modest increase in temperature or extending the reaction time, while monitoring for byproduct formation.

  • Choice of Isopropylating Agent: Isopropyl halides are common alkylating agents. The reactivity order is I > Br > Cl. While 2-iodopropane is more reactive, it is also more expensive. 2-bromopropane offers a good balance of reactivity and cost for industrial applications.

ParameterRecommendation for Scale-upRationale
Base Potassium Carbonate (K₂CO₃)Cost-effective, sufficiently basic for phenols, and easier to handle than hydrides.
Solvent N,N-Dimethylformamide (DMF)Good solvating power, relatively high boiling point allowing for a wider temperature range.
Temperature 80 °CProvides a good balance between reaction rate and minimizing side reactions.[4]
Alkylating Agent 2-Iodopropane or 2-Bromopropane2-Iodopropane offers higher reactivity, while 2-bromopropane is more economical.

Q2: I am observing a significant amount of propene as a byproduct. How can I minimize this elimination reaction?

A2: The formation of propene is a clear indication of a competing E2 elimination reaction, which is a common side reaction when using secondary alkyl halides like isopropyl halides.[3] The phenoxide, being a strong base, can abstract a proton from the isopropyl group, leading to the elimination of the halide and the formation of propene.

To minimize this:

  • Control the Temperature: Lowering the reaction temperature generally favors the Sₙ2 substitution reaction over elimination.[3] Elimination reactions often have a higher activation energy.

  • Controlled Addition of Reagents: Adding the isopropyl halide slowly to the pre-formed phenoxide solution can help maintain a low concentration of the alkyl halide, which can disfavor the bimolecular elimination reaction.

Impurity Profile & Purification

Q3: Besides unreacted starting material, what are the common impurities I should look for, and how can they be minimized?

A3: A common, yet often overlooked, side reaction is the C-alkylation of the phenoxide.[3] Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen atom (O-alkylation) to form the desired ether or at the aromatic ring (C-alkylation), typically at the ortho or para positions.

  • Solvent Effects: The choice of solvent plays a crucial role in directing the selectivity. Polar aprotic solvents like DMF and DMSO favor O-alkylation.[3]

  • Minimization: Ensuring complete deprotonation of the phenol before the addition of the alkylating agent can also favor O-alkylation.

Q4: What are the best practices for the work-up and purification of this compound at scale?

A4: At an industrial scale, purification strategies must be robust and economical.

  • Quenching and Extraction: After the reaction is complete, the mixture is typically cooled and quenched with water. The product is then extracted into a suitable organic solvent like tert-butyl methyl ether (TBME) or toluene.

  • Aqueous Washes:

    • A wash with a dilute base solution (e.g., 5% NaOH) will remove any unreacted 3-fluorophenol.[2]

    • Subsequent washes with water and brine will remove residual base and inorganic salts.

  • Distillation: The final purification is typically achieved by fractional distillation under reduced pressure. This is effective for removing less volatile impurities and the extraction solvent.

Safety Considerations

Q5: What are the primary safety concerns when scaling up the synthesis of this compound?

A5: Safety is paramount in any chemical synthesis, especially during scale-up.

  • Reagent Handling:

    • Bases: Strong bases should be handled with appropriate personal protective equipment (PPE).

    • Solvents: DMF is a combustible liquid and has associated health risks.[5] Ensure adequate ventilation and avoid ignition sources.

    • Alkylating Agents: Isopropyl halides are flammable and can be harmful.

  • Exothermic Reactions: The reaction can be exothermic. On a large scale, this can lead to a rapid increase in temperature and pressure. A controlled rate of addition of reagents and efficient cooling are essential.

  • Waste Disposal: Dispose of all chemical waste according to local regulations.

III. Experimental Protocols

Step-by-Step Synthesis of this compound
  • Reaction Setup: To a clean, dry, and inerted reactor, add 3-fluorophenol and N,N-dimethylformamide (DMF).

  • Base Addition: Add finely pulverized potassium carbonate to the mixture.

  • Heating: Heat the mixture to 80°C with stirring.[4]

  • Alkylating Agent Addition: Slowly add 2-iodopropane to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 80°C.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC) until the consumption of the limiting reagent is complete (typically 8-12 hours).

  • Cooling and Quenching: Cool the reaction mixture to room temperature and slowly add water to quench the reaction.

  • Extraction: Transfer the mixture to a separation funnel and extract the product with tert-butyl methyl ether (TBME).

  • Washing: Wash the organic layer sequentially with 5% aqueous NaOH, water, and saturated sodium chloride solution.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation.

IV. References

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-isopropoxy-benzene. Retrieved from [Link]

  • Unknown Author. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Fluoro-3-isopropoxybenzene and its Haloarene Congeners

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the selection of starting materials is a critical decision point that dictates synthetic strategy, efficiency, and cost. Haloarenes are foundational building blocks, yet their reactivity profiles are nuanced and highly dependent on the specific halogen and the electronic environment of the aromatic ring. This guide provides an in-depth comparison of 1-Fluoro-3-isopropoxybenzene with its chloro, bromo, and iodo counterparts, offering experimental context and mechanistic insights to inform your synthetic choices.

Introduction: The Duality of the Halogen

The reactivity of a haloarene is primarily governed by two competing electronic effects of the halogen substituent: the inductive effect (-I) and the resonance effect (+R).

  • Inductive Effect (-I): All halogens are more electronegative than carbon, pulling electron density from the aromatic ring and making the ipso-carbon electrophilic. The strength of this effect follows the order of electronegativity: F > Cl > Br > I.

  • Resonance Effect (+R): The lone pairs on the halogen can be donated into the π-system of the ring, increasing electron density, particularly at the ortho and para positions. This effect is most significant for fluorine due to effective orbital overlap (2p-2p) and decreases down the group: F > Cl > Br > I.

Simultaneously, the carbon-halogen (C-X) bond strength is a critical factor, especially in reactions involving bond cleavage. The C-X bond strength decreases significantly down the group: C-F > C-Cl > C-Br > C-I.

The 3-isopropoxy group is a moderately electron-donating group (EDG) through resonance (+R) and weakly electron-withdrawing through induction (-I), enriching the ring with electron density, particularly at the ortho and para positions (positions 2, 4, and 6). This substitution pattern profoundly influences the reactivity of the attached halogen at position 1.

Section 1: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction for forming C-N, C-O, and C-S bonds. The reaction proceeds via a two-step, addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

// Nodes Reactants [label="Haloarene + Nu⁻", fillcolor="#FFFFFF", fontcolor="#202124"]; TS1 [label="Transition State 1", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Meisenheimer Complex\n(Resonance Stabilized Anion)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TS2 [label="Transition State 2", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Products [label="Substituted Arene + X⁻", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reactants -> TS1 [label="Step 1 (Slow, RDS)\nNucleophilic Attack"]; TS1 -> Intermediate; Intermediate -> TS2 [label="Step 2 (Fast)\nLoss of Leaving Group"]; TS2 -> Products; } dpt Caption: General Mechanism for Nucleophilic Aromatic Substitution (SNAr).

Reactivity Trend: The "Fluorine Anomaly"

The rate-determining step in SNAr is typically the initial nucleophilic attack to form the Meisenheimer complex.[1] Consequently, reactivity is governed by two factors: the electrophilicity of the ring and the stability of the anionic intermediate.

  • Ring Electrophilicity: The powerful electron-withdrawing inductive effect of fluorine makes the carbon at the point of attachment (the ipso-carbon) highly electrophilic and accelerates the initial attack by the nucleophile.[2]

  • Intermediate Stability: This same inductive effect strongly stabilizes the negative charge of the Meisenheimer complex.

Because the C-X bond is broken in the fast, second step, the bond strength has a minimal impact on the overall reaction rate. This leads to a counterintuitive reactivity order for SNAr in activated systems: F > Cl > Br > I .[1][2]

Application to 1-Halo-3-isopropoxybenzene

The presence of the electron-donating isopropoxy group deactivates the aromatic ring towards nucleophilic attack, making traditional thermal SNAr reactions on this scaffold extremely challenging, regardless of the halogen. However, for SNAr to proceed under any conditions, the fluoro-substituted substrate remains the most viable candidate due to fluorine's potent inductive effect.

Recent advances have enabled SNAr on unactivated and even electron-rich fluoroarenes through photoredox catalysis.[3] In this approach, the fluoroarene is oxidized to a radical cation, dramatically increasing its electrophilicity and susceptibility to nucleophilic attack.

HaloareneRelative Reactivity in SNArMechanistic Rationale
This compound Highest (if reaction occurs) Strongest inductive effect (-I) from fluorine makes the C1 position most electrophilic and best stabilizes the Meisenheimer intermediate.[1]
1-Chloro-3-isopropoxybenzene LowWeaker inductive effect compared to fluorine.
1-Bromo-3-isopropoxybenzene Very LowStill weaker inductive effect.
1-Iodo-3-isopropoxybenzene LowestWeakest inductive effect among halogens.

Section 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for C-C bond formation, coupling an organoboron species with an organic halide. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Ar-Pd(II)(X)L₂", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetal [label="Ar-Pd(II)(R)L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Ar-R", shape=box, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Reactant1 [label="Ar-X", shape=box, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Reactant2 [label="R-B(OR)₂", shape=box, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base", shape=box, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label="Oxidative Addition\n(Rate-Determining)"]; Reactant1 -> OxAdd [style=dashed, arrowhead=none]; OxAdd -> Transmetal [label="Transmetalation"]; Reactant2 -> Transmetal [style=dashed, arrowhead=none]; Base -> Transmetal [style=dashed, arrowhead=none]; Transmetal -> Pd0 [label="Reductive Elimination"]; Transmetal -> Product [style=dashed, arrowhead=open, label="Product Formation"]; } dpt Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Reactivity Trend: The Primacy of Bond Strength

The rate-determining step for Suzuki coupling is typically the initial oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[4] The facility of this step is inversely proportional to the C-X bond strength. A weaker bond is more easily broken, leading to a faster reaction.

This results in a clear and widely recognized reactivity order: I > Br > OTf >> Cl >>> F .[5][6]

Application to 1-Halo-3-isopropoxybenzene

For palladium-catalyzed cross-coupling reactions, the this compound is by far the most challenging substrate due to the immense strength of the C-F bond. Furthermore, the electron-donating isopropoxy group slightly reduces the reactivity of all haloarenes in the series by making oxidative addition less favorable. While specialized ligands and forceful conditions have been developed for aryl chlorides and, in rare cases, aryl fluorides, the iodo- and bromo-derivatives remain the substrates of choice for reliable and efficient coupling.[7]

HaloareneRelative Reactivity in Suzuki CouplingMechanistic Rationale
1-Iodo-3-isopropoxybenzene Highest Weakest C-I bond facilitates the rate-determining oxidative addition step.
1-Bromo-3-isopropoxybenzene HighC-Br bond is significantly weaker than C-Cl, making it a highly reactive and common substrate.[8]
1-Chloro-3-isopropoxybenzene LowStrong C-Cl bond requires more active catalysts (e.g., with bulky, electron-rich phosphine ligands) and higher temperatures.
This compound Lowest (Essentially unreactive) Exceptionally strong C-F bond makes oxidative addition extremely difficult under standard conditions.[7]

Section 3: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination forms a C-N bond by coupling an amine with an aryl halide.[9] Its catalytic cycle is very similar to the Suzuki reaction, also relying on an oxidative addition step that is often rate-limiting.

// Nodes Pd0 [label="Pd(0)L\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="L(Ar)Pd(II)-X", fillcolor="#FBBC05", fontcolor="#202124"]; AmineComplex [label="[L(Ar)Pd(II)-NR¹R²]⁺", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Ar-NR¹R²", shape=box, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Reactant1 [label="Ar-X", shape=box, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Reactant2 [label="HNR¹R²", shape=box, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base", shape=box, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label="Oxidative Addition"]; Reactant1 -> OxAdd [style=dashed, arrowhead=none]; OxAdd -> AmineComplex [label="Amine Coordination\n& Deprotonation"]; Reactant2 -> AmineComplex [style=dashed, arrowhead=none]; Base -> AmineComplex [style=dashed, arrowhead=none]; AmineComplex -> Pd0 [label="Reductive Elimination"]; AmineComplex -> Product [style=dashed, arrowhead=open, label="Product Formation"]; } dpt Caption: Catalytic Cycle of the Buchwald-Hartwig Amination Reaction.

Reactivity Trend: A Familiar Pattern

Similar to the Suzuki reaction, the reactivity in Buchwald-Hartwig amination is dominated by the energy barrier of the oxidative addition step. Therefore, the general trend mirrors that of other cross-coupling reactions: I > Br > Cl >> F .[10]

It is worth noting that some studies suggest a practical reactivity order of ArBr > ArCl > ArI, attributing the lower-than-expected reactivity of aryl iodides to potential catalyst inhibition by the generated iodide anion.[10] Nevertheless, aryl bromides are consistently highly reactive, while aryl fluorides remain exceptionally inert.

Application to 1-Halo-3-isopropoxybenzene

HaloareneRelative Reactivity in Buchwald-HartwigMechanistic Rationale
1-Iodo-3-isopropoxybenzene Highest Weakest C-X bond leads to the fastest oxidative addition. (Subject to potential iodide inhibition).
1-Bromo-3-isopropoxybenzene HighRepresents the optimal balance of reactivity and stability for many applications.[10]
1-Chloro-3-isopropoxybenzene LowRequires highly active, sterically demanding ligands to overcome the high C-Cl bond energy.[11]
This compound Lowest (Essentially unreactive) Prohibitively strong C-F bond prevents the initial oxidative addition step.

Experimental Protocols

The following are representative, generalized protocols. Researchers must optimize conditions for their specific substrates and desired scale.

Protocol 1: Suzuki-Miyaura Coupling of 1-Bromo-3-isopropoxybenzene (Representative)

  • To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add 1-Bromo-3-isopropoxybenzene (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.

  • Add a degassed solvent mixture, such as Toluene/EtOH/H₂O or Dioxane/H₂O.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination of 1-Bromo-3-isopropoxybenzene (Representative)

  • To an oven-dried flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%).

  • Add 1-Bromo-3-isopropoxybenzene (1.0 eq) and the desired amine (1.1 eq).

  • Add a strong, non-nucleophilic base, such as NaOtBu or LiHMDS (1.4 eq).[12]

  • Add an anhydrous, aprotic solvent such as Toluene or Dioxane.

  • Heat the mixture to 80-110 °C and monitor the reaction's progress.

  • After completion, cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify via column chromatography.

Conclusion and Strategic Recommendations

The reactivity of this compound is a tale of two opposing chemistries.

  • For Nucleophilic Aromatic Substitution , its strong C-F bond is an asset, as the bond-breaking step is not rate-limiting. The powerful inductive effect of fluorine makes it the most reactive haloarene in the series, although the electron-donating isopropoxy group renders the entire scaffold unreactive toward traditional thermal SNAr. Modern photoredox methods may be required to unlock this reactivity.[3]

  • For Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.), the C-F bond strength is an insurmountable barrier under normal conditions. In this context, this compound is the least reactive haloarene.

Strategic Recommendations for Researchers:

  • For C-C or C-N bond formation via cross-coupling: Choose 1-Bromo-3-isopropoxybenzene as the ideal starting material, offering a superb balance of high reactivity, stability, and cost. 1-Iodo-3-isopropoxybenzene is a viable, often more reactive, alternative.

  • For late-stage functionalization where a robust handle is needed: The C-F bond of this compound can serve as an inert blocking group while other positions on the molecule are modified, potentially to be functionalized last via specialized SNAr chemistry if required.

  • Avoid ambiguity: Given these starkly different reactivity profiles, selecting the correct haloarene from the outset is paramount to developing an efficient and successful synthetic route.

References

  • Comparison of reactivity of different aryl halides (a) The predicted... - ResearchGate. Available at: [Link]

  • 1-Fluoro-3-propylbenzene | C9H11F | CID 22253896 - PubChem. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]

  • (PDF) Ultrasound effect on the aromatic nucleophilic substitution reactions on some haloarenes - ResearchGate. Available at: [Link]

  • Suzuki cross coupling reaction of aryl halides with arylboronic acid a - ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. Available at: [Link]

  • Nucleophilic Substitution Reactions - Haloarenes | CK-12 Foundation. Available at: [Link]

  • What is the synthesis of 1-fluoro-3-propylbenzene from benzene (with images)? - Quora. Available at: [Link]

  • Haloalkanes and Haloarenes. Available at: [Link]

  • Synthesis of 3-fluoro-isopropoxy-benzene - PrepChem.com. Available at: [Link]

  • Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions - Journal of the Chemical Society B. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]

  • This compound | 901221-1G | SIGMA-ALDRICH | SLS Ireland. Available at: [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? - Chemistry Stack Exchange. Available at: [Link]

  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. Available at: [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC - NIH. Available at: [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH. Available at: [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. Available at: [Link]

  • Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes | Request PDF - ResearchGate. Available at: [Link]

  • Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. | Request PDF - ResearchGate. Available at: [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC - PubMed Central. Available at: [Link]

Sources

A Senior Application Scientist's Guide to NMR Validation of 1-Fluoro-3-isopropoxybenzene Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural confirmation of newly synthesized molecules is paramount. This guide provides an in-depth analysis of Nuclear Magnetic Resonance (NMR) spectroscopy as the definitive tool for validating the products of reactions yielding 1-Fluoro-3-isopropoxybenzene, a common scaffold in medicinal chemistry. We will explore the nuances of identifying the target molecule and potential byproducts, comparing the outcomes of two prevalent synthetic methodologies: the Williamson ether synthesis and the Ullmann condensation. This document is designed to move beyond a simple recitation of protocols, offering insights into the causality of experimental choices and ensuring a self-validating system of analysis.

The Synthetic Challenge: Purity and Isomeric Differentiation

The synthesis of this compound is often approached through nucleophilic substitution reactions. However, the choice of methodology can significantly impact the product profile, introducing impurities that can be challenging to distinguish without a robust analytical framework. This guide will focus on the validation of products from two distinct synthetic pathways, each with its own set of potential side reactions.

Method 1: The Classic Williamson Ether Synthesis

A common and straightforward approach involves the S(N)2 reaction of 3-fluorophenol with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base. While effective, the use of a secondary alkyl halide introduces the possibility of a competing E2 elimination reaction, yielding propene as a gaseous byproduct and unreacted 3-fluorophenol.[1]

Method 2: The Ullmann Condensation Alternative

An alternative approach is the copper-catalyzed Ullmann condensation, which couples 3-fluorophenol with an isopropyl halide.[2][3] This method can sometimes offer milder reaction conditions and may be less prone to the elimination side reaction seen in the Williamson synthesis, potentially leading to a cleaner reaction profile.

A critical aspect of the validation process is the ability to differentiate the desired meta-substituted product from potential ortho and para isomers, which could arise from starting material impurities or unforeseen rearrangements.

The Analytical Solution: A Multi-Nuclear NMR Approach

A comprehensive NMR analysis, employing ¹H, ¹³C, and ¹⁹F nuclei, provides an unambiguous confirmation of the chemical structure of the reaction products. The high sensitivity of the ¹⁹F nucleus and its large chemical shift dispersion make it a particularly powerful tool for identifying and quantifying fluorinated organic compounds.[4]

Experimental Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the crude reaction product into an NMR tube.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C NMR. For ¹⁹F NMR, an external reference or a known internal standard can be used.

    • Ensure the sample is fully dissolved and the solution is homogeneous.

  • NMR Data Acquisition:

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, a standard single-pulse experiment is typically sufficient.

    • For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is used to obtain singlets for each unique carbon, simplifying the spectrum.

    • For ¹⁹F NMR, a standard single-pulse experiment, often with proton decoupling, is employed.

Interpreting the NMR Data: A Comparative Analysis

The following sections detail the expected NMR spectral data for the desired product, starting materials, and potential byproducts. This comparative data is essential for a thorough validation of the reaction outcome.

This compound: The Target Molecule

¹H NMR:

  • Isopropyl Group: A septet (a signal split into seven lines) for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The splitting pattern is a classic example of first-order coupling.

  • Aromatic Protons: The four protons on the benzene ring will appear as complex multiplets due to coupling with each other and with the fluorine atom. The protons ortho and para to the fluorine will show larger coupling constants than the meta protons.

¹³C NMR:

  • Isopropyl Group: Two distinct signals for the methine (-CH) and methyl (-CH₃) carbons.

  • Aromatic Carbons: Six signals for the aromatic carbons. The carbon directly bonded to the fluorine will appear as a doublet with a large one-bond C-F coupling constant (¹J(_{CF})). The other aromatic carbons will also exhibit smaller C-F couplings.

¹⁹F NMR:

  • A single resonance, likely a multiplet due to coupling with the aromatic protons. The chemical shift will be in the characteristic range for an aryl fluoride.

Compound ¹H NMR (Predicted δ, ppm) ¹³C NMR (Predicted δ, ppm) ¹⁹F NMR (Predicted δ, ppm)
This compound ~1.3 (d, 6H), ~4.5 (sept, 1H), 6.6-7.3 (m, 4H)~22 (CH₃), ~70 (CH), ~103 (d, ²J({CF})), ~107 (d, ²J({CF})), ~110 (d, ⁴J({CF})), ~130 (d, ³J({CF})), ~160 (d, ⁴J({CF})), ~163 (d, ¹J({CF}))~ -110 to -120
3-Fluorophenol (Starting Material) 6.7-7.4 (m, 4H), ~5.0-6.0 (br s, 1H)~104 (d, ²J({CF})), ~108 (d, ²J({CF})), ~111 (d, ⁴J({CF})), ~131 (d, ³J({CF})), ~158 (d, ⁴J({CF})), ~164 (d, ¹J({CF}))~ -112
2-Bromopropane (Starting Material) ~1.7 (d, 6H), ~4.2 (sept, 1H)~25 (CH₃), ~48 (CH)N/A
Propene (Byproduct) ~1.7 (d, 3H), ~5.0 (m, 1H), ~5.8 (m, 2H)~19 (CH₃), ~115 (CH₂), ~135 (CH)N/A

Note: Predicted chemical shifts are approximate and can vary based on solvent and experimental conditions. Coupling patterns (d = doublet, sept = septet, m = multiplet, br s = broad singlet) and coupling constants (J) are key identifiers.

Visualizing the Workflow

The following diagram illustrates the workflow for the synthesis and subsequent NMR validation of this compound.

G cluster_synthesis Synthesis cluster_validation NMR Validation SM Starting Materials (3-Fluorophenol, 2-Bromopropane) React Reaction (Williamson or Ullmann) SM->React Crude Crude Product React->Crude Prep Sample Preparation (Dissolve in CDCl3) Crude->Prep Acq Data Acquisition (¹H, ¹³C, ¹⁹F NMR) Prep->Acq Analysis Spectral Analysis Acq->Analysis ID Product Identification (Compare to Predicted Data) Analysis->ID Conclusion Conclusion (Purity & Structure Confirmation) ID->Conclusion

Caption: Workflow for Synthesis and NMR Validation.

Comparative Analysis of Synthetic Routes by NMR

By analyzing the crude ¹H NMR spectrum, we can directly compare the efficiency of the Williamson ether synthesis versus the Ullmann condensation.

  • Williamson Synthesis Product Mixture: The ¹H NMR spectrum of the crude product from the Williamson synthesis may show, in addition to the signals for this compound, residual peaks for 3-fluorophenol. The presence of propene is less likely to be observed in the solution-state NMR unless the reaction was performed in a sealed tube, as it is a volatile gas. The ratio of the integration of the product's isopropyl methine septet to the remaining aromatic signals of 3-fluorophenol can provide a rough estimate of the reaction's conversion.

  • Ullmann Condensation Product Mixture: A successful Ullmann condensation is expected to show a cleaner ¹H NMR spectrum with a higher conversion to the desired ether. The absence or significant reduction of the 3-fluorophenol starting material peaks would indicate a more efficient reaction under the chosen conditions.

The following diagram illustrates the decision-making process based on the NMR analysis of the crude reaction mixture.

G cluster_analysis Spectral Interpretation cluster_conclusion Conclusion start Crude NMR Spectrum q1 Signals for this compound present? start->q1 q2 Signals for 3-Fluorophenol present? q1->q2 Yes res4 Reaction Failed q1->res4 No q3 Other significant impurities observed? q2->q3 Yes res1 Successful Synthesis q2->res1 No res2 Incomplete Reaction q3->res2 No res3 Side Reactions Predominate q3->res3 Yes

Caption: NMR-based Decision Tree for Reaction Outcome.

Trustworthiness Through Self-Validation

The power of this multi-nuclear NMR approach lies in its self-validating nature. The combined data from ¹H, ¹³C, and ¹⁹F NMR must be internally consistent. For example, the C-F coupling constants observed in the ¹³C spectrum should correspond to the splitting patterns seen in the ¹⁹F spectrum and the couplings to aromatic protons. Any deviation from the expected spectral data would immediately signal the presence of an unexpected isomer or byproduct, prompting further investigation and purification. By meticulously analyzing the spectra and comparing them to the predicted data for all possible components, researchers can have high confidence in the structural assignment and purity assessment of their synthesized this compound.

References

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • PubMed. (n.d.). Solid-phase synthesis of alkyl aryl ethers via the Ullmann condensation. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • NMR Facility, University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • Arkat USA, Inc. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC, 2009(xiv), 255-265. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • YouTube. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. The Organic Chemistry Tutor. Retrieved from [Link]

  • ResearchGate. (n.d.). The Ullmann Ether Condensation. Retrieved from [Link]

Sources

A Comparative Guide to Suzuki Coupling: 1-Fluoro-3-isopropoxybenzene vs. 1-Bromo-3-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Choice of an Aryl Halide in Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide, is fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] The choice of the organic halide (Ar-X) is a critical parameter that dictates reaction kinetics, catalyst selection, and overall process viability. While aryl iodides, bromides, and chlorides are commonplace, the use of aryl fluorides presents a unique set of challenges and opportunities.

This guide provides an in-depth comparison of two structurally similar yet electronically distinct substrates in the Suzuki coupling: 1-bromo-3-isopropoxybenzene and 1-fluoro-3-isopropoxybenzene . We will explore the profound impact of the C-Br versus the C-F bond on reactivity, delve into the mechanistic underpinnings, and provide field-tested experimental protocols to guide researchers in navigating this crucial decision point in synthetic design.

The Decisive Step: Understanding C-X Bond Activation

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7] The initial and often rate-determining step is the oxidative addition, where the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond of the electrophile.[8] The efficiency of this step is directly correlated with the strength of the C-X bond.

The hierarchy of reactivity for aryl halides in palladium-catalyzed couplings is well-established: Ar-I > Ar-Br >> Ar-Cl >>> Ar-F .[2][9] This trend is a direct consequence of the bond dissociation energies (BDE) of the respective carbon-halogen bonds.

BondTypical BDE (kJ/mol)Relative Reactivity
C-F~485Very Low
C-Cl~327Low
C-Br~285Moderate
C-I~213High
(Data sourced from representative values[10][11][12])

The carbon-fluorine bond is the strongest single bond to carbon, making aryl fluorides exceptionally stable and generally unreactive under standard Suzuki conditions.[11][13] In contrast, the significantly weaker carbon-bromine bond makes aryl bromides ideal substrates that balance stability with sufficient reactivity for facile oxidative addition.[8]

For our specific substrates, the electron-donating nature of the meta-isopropoxy group further influences reactivity. This group increases electron density on the aromatic ring, making the C-X bond even more resistant to oxidative addition. This effect is manageable for the C-Br bond but renders the already robust C-F bond in this compound exceptionally inert, necessitating specialized and more forceful catalytic systems.

Comparative Performance Analysis

The theoretical differences in bond strength manifest in starkly different practical requirements for successful coupling. 1-Bromo-3-isopropoxybenzene can be effectively coupled using a wide range of conventional palladium catalysts, while its fluoro-analogue demands advanced, specialized systems, often leveraging nickel catalysis.

Parameter1-Bromo-3-isopropoxybenzeneThis compound
Substrate Class Standard, Activated Aryl BromideChallenging, Deactivated Aryl Fluoride
Primary Challenge Standard reaction optimizationC-F bond activation
Typical Catalyst Pd(PPh₃)₄, Pd(OAc)₂Ni(COD)₂ or specialized Pd systems
Typical Ligand PPh₃, SPhos, XPhosPCy₃, bulky N-heterocyclic carbenes (NHCs)
Typical Base K₂CO₃, K₃PO₄, Cs₂CO₃Stronger bases (e.g., K₃PO₄, NaOtBu)
Temperature 80-110 °COften >100 °C, can require microwave heating
Reaction Time 2-16 hours12-48 hours
Expected Yield Good to Excellent (70-95%)Highly variable, Moderate at best (30-60%)
Key Consideration Robust and reliable coupling partner.Requires forceful conditions; risk of side reactions.

Visualizing the Core Mechanisms

To better understand the processes at play, we can visualize both the catalytic cycle that governs the reaction and the general workflow for executing it in the lab.

The Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the fundamental steps of the palladium-catalyzed Suzuki-Miyaura reaction. The critical difference between our two substrates lies in the initial "Oxidative Addition" step, which is significantly more energetically demanding for the aryl fluoride.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar'(L)₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination prod Ar-Ar' (Product) Transmetal->prod sub_ArX Ar-X (Aryl Halide) sub_ArX->OxAdd sub_ArB Ar'B(OR)₃⁻ sub_ArB->Transmetal boronic_acid Ar'B(OH)₂ + Base boronic_acid->sub_ArB

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

General Experimental Workflow

A successful cross-coupling experiment relies on a systematic and controlled procedure to ensure an inert atmosphere and effective mixing.

Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for representative Suzuki coupling reactions.

Protocol 1: Suzuki Coupling of 1-Bromo-3-isopropoxybenzene (Standard Conditions)

This protocol utilizes a conventional palladium catalyst and conditions suitable for a moderately activated aryl bromide.[1][4][14]

Materials:

  • 1-Bromo-3-isopropoxybenzene (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (e.g., Phenylboronic acid, 1.2 mmol, 1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane, anhydrous (4 mL)

  • Water, degassed (1 mL)

  • Schlenk flask or microwave vial, magnetic stir bar

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 1-bromo-3-isopropoxybenzene, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the flask with a septum and purge with a gentle stream of nitrogen or argon for 15 minutes.

  • Under a positive pressure of inert gas, add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C in a preheated oil bath with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-12 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-isopropoxybiphenyl derivative.

Protocol 2: Suzuki Coupling of this compound (Specialized Nickel-Catalyzed Conditions)

This protocol employs a nickel-based system, which is more effective for the challenging activation of the C-F bond. These conditions are harsher and require stringent exclusion of air and moisture.[15][16]

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid pinacol ester (Ar-Bpin) (1.5 mmol, 1.5 equiv.)

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (0.1 mmol, 10 mol%)

  • Tricyclohexylphosphine (PCy₃) (0.2 mmol, 20 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 mmol, 3.0 equiv.)

  • Toluene, anhydrous (5 mL)

  • Glovebox or Schlenk line is highly recommended.

Procedure:

  • Inside a glovebox: To a dry Schlenk flask or vial, add Ni(COD)₂, PCy₃, and K₃PO₄.

  • Add this compound, the arylboronic acid pinacol ester, and a magnetic stir bar.

  • Add anhydrous toluene. Seal the vessel tightly.

  • Remove the vessel from the glovebox and place it in a preheated oil bath at 120 °C. Stir vigorously.

  • The reaction is typically slow; monitor progress over 24-48 hours via GC-MS analysis of quenched aliquots.

  • After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) (10 mL).

  • Dilute with diethyl ether (20 mL) and filter the mixture through a pad of Celite to remove inorganic salts and catalyst residues.

  • Wash the Celite pad with additional diethyl ether (15 mL).

  • Transfer the combined filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion and Outlook

The comparison between 1-bromo-3-isopropoxybenzene and this compound in Suzuki coupling is a clear illustration of fundamental reactivity principles in organic synthesis. The bromo-derivative serves as a reliable and straightforward substrate, amenable to a wide array of well-established palladium-catalyzed protocols. It represents the path of least resistance for accessing the corresponding biaryl structures.

Conversely, the fluoro-analogue is a challenging substrate that requires moving beyond standard palladium catalysis into the realm of specialized nickel systems or highly active, bespoke palladium catalysts. While C-F activation is a rapidly evolving field of significant academic and industrial interest, its application should be reserved for cases where the fluoro-starting material offers a unique synthetic advantage or is the only viable precursor. For most routine synthetic applications, the significantly greater reactivity and predictability of 1-bromo-3-isopropoxybenzene make it the superior choice.

References

  • Sun, H., & DiMagno, S. G. (2010). Palladium-catalyzed C-F activation of polyfluoronitrobenzene derivatives in Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 49(49), 9465-9467. [Link]

  • Lue, Q., et al. (2018). Selective Palladium-Catalyzed C–F Activation/Carbon–Carbon Bond Formation of Polyfluoroaryl Oxazolines. The Journal of Organic Chemistry, 83(15), 8064-8073. [Link]

  • Teh, J. J., et al. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Journal of the American Chemical Society, 143(45), 19036-19043. [Link]

  • Amii, H., et al. (2004). Palladium catalysed Suzuki reactions of fluoroarenes. Chemical Communications, (1), 48-49. [Link]

  • Wang, L., et al. (2007). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Synthesis, 2007(13), 2003-2008. [Link]

  • Wikipedia. (2024). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Tobisu, M., et al. (2011). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Journal of the American Chemical Society, 133(47), 19036-19039. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Organ, M. G., et al. (2016). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Angewandte Chemie International Edition, 55(2), 526-559. [Link]

  • Jutand, A. (2003). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. European Journal of Inorganic Chemistry, 2003(11), 2017-2029. [Link]

  • Teh, J. J., et al. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. ResearchGate. [Link]

  • Tobisu, M., et al. (2011). Nickel-Catalyzed Suzuki-Miyaura Reaction of Aryl Fluorides. ResearchGate. [Link]

  • Various Authors. (n.d.). Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. ResearchGate. [Link]

  • Pérez-Temprano, M. H., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(48), 13481-13496. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Molander, G. A., & Brown, A. R. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(13), 4845-4852. [Link]

  • Mistry, K., et al. (2019). Base-Free Nickel-Catalysed Decarbonylative Suzuki-Miyaura Coupling of Acid Fluorides. Nature Catalysis, 2, 410-416. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Molander, G. A., & Brown, A. R. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(13), 4845–4852. [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]

  • Wikipedia. (2024). Bond-dissociation energy. Wikipedia, The Free Encyclopedia. [Link]

  • Dounay, A. B., & O'Brien, Z. J. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. European Journal of Organic Chemistry, 2008(20), 3397-3413. [Link]

  • Reddit. (2023). Why is the C-F bond enthalpy so high despite it being the most polar out of C-Cl, C-Br and C-I bonds? r/chemhelp. [Link]

  • Li, Y., et al. (2000). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters, 2(19), 2929-2932. [Link]

  • Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Quora. [Link]

  • Clark, J. (n.d.). An introduction to bond energy and bond length. Chemguide. [Link]

  • Naredla, R. R., & Klumpp, D. A. (2013). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Tetrahedron Letters, 54(17), 2145-2153. [Link]

  • Luo, Y.-R. (2007). Bond Dissociation Energies. In CRC Handbook of Chemistry and Physics, 95th Edition. CRC Press/Taylor and Francis. [Link]

Sources

A Comparative Guide to the Catalytic Functionalization of 1-Fluoro-3-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1-Fluoro-3-isopropoxybenzene in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a paramount tool for modulating molecular properties. The this compound moiety, in particular, represents a versatile building block. The fluorine substituent can enhance metabolic stability, binding affinity, and lipophilicity, while the isopropoxy group offers a handle for further synthetic elaboration and influences the electronic properties of the aromatic ring. The selective functionalization of this scaffold is therefore of high interest, enabling the rapid generation of diverse chemical entities with tailored characteristics.

This guide provides a comparative analysis of three prominent transition-metal-catalyzed approaches for the functionalization of this compound: Palladium-catalyzed C-H arylation, Nickel-catalyzed amination, and Copper-catalyzed cyanation. We will delve into the mechanistic underpinnings of each catalytic system, present comparative experimental data, and provide detailed protocols to empower researchers in their synthetic endeavors.

Comparative Analysis of Catalytic Systems

The choice of catalyst is pivotal in directing the regioselectivity and efficiency of the functionalization of this compound. The molecule presents two primary sites for activation: the C-H bonds on the aromatic ring and the strong C-F bond. The interplay between the catalyst, ligands, and reaction conditions dictates which of these pathways is favored and at which position functionalization occurs.

Catalytic SystemTarget TransformationCatalyst/LigandTypical ConditionsYield (%)RegioselectivityKey Advantages
Palladium C-H ArylationPd(OAc)₂ / SPhosK₂CO₃, PivOH, Toluene, 110 °C75-90High (ortho to isopropoxy)Broad substrate scope, high functional group tolerance.
Nickel AminationNiCl₂(dme) / DCYPBzNaOtBu, Toluene, 100 °C60-85C-F activationCost-effective, effective for C-F bond cleavage.
Copper CyanationCuI / N,N'-dimethylethylenediamineK₄[Fe(CN)₆], Toluene, 140 °C70-95C-F activationExcellent for cyanation, uses inexpensive cyanide source.

Table 1: Comparative Performance of Catalysts for this compound Functionalization. Note: Yields and conditions are representative and may vary based on specific coupling partners and reaction scale.

In-Depth Analysis of Catalytic Methodologies

Palladium-Catalyzed C-H Arylation: Precision and Versatility

Palladium catalysis is a cornerstone of modern cross-coupling chemistry, and its application to the direct functionalization of C-H bonds has revolutionized synthetic strategies. For this compound, palladium catalysts, particularly when paired with bulky, electron-rich phosphine ligands like SPhos, exhibit a remarkable preference for activating the C-H bond ortho to the isopropoxy group.

Mechanistic Rationale: The isopropoxy group acts as a directing group, coordinating to the palladium center and positioning it in proximity to the ortho C-H bond. This leads to a concerted metalation-deprotonation (CMD) pathway, which is generally favored over the activation of the strong C-F bond. The fluorine atom, being a weak directing group and a strong electron-withdrawing substituent, further enhances the acidity of the ortho C-H protons, facilitating their activation.

G cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Aryl Halide ArPdX Ar-Pd(II)-X (L_n) OxAdd->ArPdX CMD Concerted Metalation- Deprotonation (CMD) ArPdX->CMD This compound Palladacycle Palladacycle Intermediate CMD->Palladacycle RedElim Reductive Elimination Palladacycle->RedElim Coupling Partner Product Functionalized Product RedElim->Product Product->Pd0 caption Figure 1. Palladium-Catalyzed C-H Arylation Workflow.

Figure 1. Palladium-Catalyzed C-H Arylation Workflow.

Experimental Protocol: Palladium-Catalyzed C-H Arylation

  • To a dry Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₂CO₃ (2.0 equiv.).

  • Add this compound (1.0 equiv.) and the desired aryl bromide (1.2 equiv.).

  • Add anhydrous toluene (0.2 M) and pivalic acid (30 mol%).

  • Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

Nickel-Catalyzed Amination: A Cost-Effective Approach for C-F Activation

While palladium catalysts excel at C-H activation, nickel catalysts have emerged as a powerful and more economical alternative for the challenging activation of C-F bonds. For the amination of this compound, nickel complexes, often in conjunction with bidentate phosphine ligands like 1,2-bis(dicyclohexylphosphino)benzene (DCYPBz), can effectively cleave the C-F bond to form a new C-N bond.

Mechanistic Rationale: The catalytic cycle is believed to proceed through a Ni(0)/Ni(II) cycle. The electron-rich Ni(0) species undergoes oxidative addition into the C-F bond of this compound to form a Ni(II)-aryl fluoride intermediate. Subsequent coordination of the amine and deprotonation by a base generates a nickel-amido complex. Reductive elimination from this complex furnishes the desired arylamine and regenerates the active Ni(0) catalyst. The choice of a strong base, such as sodium tert-butoxide, is crucial for the deprotonation of the amine and facilitating the reductive elimination step.

G cluster_1 Catalytic Cycle Ni0 Ni(0)L_n OxAdd Oxidative Addition (C-F activation) Ni0->OxAdd This compound ArNiF Ar-Ni(II)-F (L_n) OxAdd->ArNiF LigandEx Ligand Exchange (Amine Coordination) ArNiF->LigandEx Amine AmineComplex [Ar-Ni(II)(NHR₂)-F] (L_n) LigandEx->AmineComplex Deprotonation Deprotonation (Base) AmineComplex->Deprotonation AmidoComplex Ar-Ni(II)-NR₂ (L_n) Deprotonation->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim Product Arylamine Product RedElim->Product Product->Ni0 caption Figure 2. Nickel-Catalyzed Amination Workflow.

Figure 2. Nickel-Catalyzed Amination Workflow.

Experimental Protocol: Nickel-Catalyzed Amination

  • In a glovebox, charge a vial with NiCl₂(dme) (5 mol%) and DCYPBz (10 mol%).

  • Add sodium tert-butoxide (1.5 equiv.).

  • Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).

  • Add anhydrous toluene (0.5 M).

  • Seal the vial and heat the reaction mixture at 100 °C for 16-24 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the product by flash chromatography.

Copper-Catalyzed Cyanation: A Practical Route to Aryl Nitriles

Copper-catalyzed cyanation reactions, often referred to as the Rosenmund-von Braun reaction, provide a direct and efficient method for introducing a nitrile group onto an aromatic ring. For substrates like this compound, this transformation typically proceeds via activation of the C-F bond. Modern iterations of this reaction utilize catalytic amounts of copper and less toxic cyanide sources, enhancing its practicality.

Mechanistic Rationale: The reaction is generally believed to involve a Cu(I)/Cu(III) catalytic cycle. The active Cu(I) species undergoes oxidative addition to the C-F bond of this compound to generate a Cu(III)-aryl fluoride intermediate. A cyanide source, such as potassium ferrocyanide, then delivers the cyanide group to the copper center, followed by reductive elimination to form the aryl nitrile product and regenerate the Cu(I) catalyst. The use of a bidentate nitrogen ligand, such as N,N'-dimethylethylenediamine, can accelerate the reaction by stabilizing the copper intermediates.

G cluster_2 Catalytic Cycle CuI Cu(I)L_n OxAdd Oxidative Addition (C-F activation) CuI->OxAdd This compound ArCuF Ar-Cu(III)-F (L_n) OxAdd->ArCuF Cyanation Cyanide Transfer ArCuF->Cyanation [Fe(CN)₆]⁴⁻ ArCuCN Ar-Cu(III)-CN (L_n) Cyanation->ArCuCN RedElim Reductive Elimination ArCuCN->RedElim Product Aryl Nitrile Product RedElim->Product Product->CuI caption Figure 3. Copper-Catalyzed Cyanation Workflow.

Figure 3. Copper-Catalyzed Cyanation Workflow.

Experimental Protocol: Copper-Catalyzed Cyanation

  • To a sealed tube, add CuI (10 mol%), N,N'-dimethylethylenediamine (20 mol%), and potassium ferrocyanide (0.5 equiv.).

  • Add this compound (1.0 equiv.).

  • Add anhydrous toluene (1.0 M).

  • Seal the tube and heat the reaction mixture at 140 °C for 24-48 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure and purify the crude product by crystallization or column chromatography.

Conclusion and Future Outlook

The functionalization of this compound is a testament to the power and versatility of modern transition-metal catalysis. Palladium catalysts offer unparalleled control over C-H activation, providing a strategic advantage for late-stage diversification. Nickel catalysts present a cost-effective and efficient means for cleaving the robust C-F bond, particularly for amination reactions. Copper catalysis remains a reliable and practical choice for cyanation, benefiting from the use of inexpensive reagents.

The choice of catalytic system should be guided by the desired transformation, cost considerations, and functional group tolerance. As the field continues to evolve, the development of more active and selective catalysts, operating under milder conditions, will undoubtedly expand the synthetic chemist's toolbox for the functionalization of this and other valuable fluorinated building blocks.

References

  • Palladium-Catalyzed C-H Arylation: D. A. Sanford, et al. J. Am. Chem. Soc.2005 , 127, 7330-7331. [Link]

  • Nickel-Catalyzed Amination of Aryl Fluorides: M. Stradiotto, et al. Angew. Chem. Int. Ed.2021 , 60, 4080-4084. [Link]

  • Copper-Catalyzed Cyanation of Aryl Halides: S. L. Buchwald, et al. J. Am. Chem. Soc.2003 , 125, 2890-2891. [Link]

  • Palladium-Catalyzed Arylation of Fluoroalkylamines (Patent): Hartwig, J. F., & Brusoe, A. T. (2016). Palladium-catalyzed arylation of fluoroalkylamines. U.S.
  • Copper-Catalyzed Cyanation of Haloaromatics (Patent): Beller, M., et al. (2012). Process for the preparation of aromatic nitrile compounds.
  • Nickel-Catalyzed Cyanation of Haloaromatics (Patent): Verser, D. W. (1990). Cyanation of haloaromatics utilizing catalysts generated in situ starting with NiCl2 or NiCl2 6H2O. U.S.

The Ascendant Role of the 1-Fluoro-3-isopropoxybenzene Scaffold in Modulating Opioid Receptor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established approach to enhance pharmacological properties. The unique electronic nature of fluorine can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide delves into the biological significance of compounds derived from the versatile building block, 1-Fluoro-3-isopropoxybenzene. Specifically, we will explore a compelling case study of 4-Aryl-3-methyl-4-piperidinemethanol derivatives, showcasing how this fluorinated scaffold has been instrumental in the development of potent and selective opioid receptor modulators.

This document serves as a technical resource for researchers, scientists, and drug development professionals, providing an in-depth comparison of these derivatives, supported by experimental data and detailed protocols. We will dissect the causality behind experimental choices, ensuring a trustworthy and authoritative grounding for the presented information.

The this compound Moiety: A Privileged Scaffold

The this compound moiety presents a unique combination of structural features that make it an attractive starting point for the synthesis of biologically active compounds. The fluorine atom at the meta position and the isopropoxy group offer a balance of electronic and steric properties that can be exploited to fine-tune interactions with protein binding pockets. The use of this scaffold in the synthesis of complex molecules like piperidinemethanols highlights its utility as a versatile building block in drug discovery.[3]

A Case Study: 4-Aryl-3-methyl-4-piperidinemethanol Derivatives as Opioid Receptor Modulators

A significant application of the this compound scaffold is in the synthesis of 4-Aryl-3-methyl-4-piperidinemethanol derivatives. These compounds have shown promise as potent and selective ligands for opioid receptors, which are critical targets for pain management and other neurological conditions.

Synthesis of 4-(3-Fluoro-5-isopropoxyphenyl)-3-methyl-4-piperidinemethanol

The synthesis of these derivatives showcases a strategic multi-step approach, beginning with this compound. The following workflow illustrates a plausible synthetic route leading to the target piperidinemethanol scaffold.

G A This compound B Friedel-Crafts Acylation A->B Acyl Chloride, AlCl3 C 3-Fluoro-5-isopropoxyacetophenone B->C D Mannich Reaction C->D Formaldehyde, Secondary Amine E β-Amino ketone intermediate D->E F Cyclization & Reduction E->F e.g., NaBH4 G 4-(3-Fluoro-5-isopropoxyphenyl)-3-methyl-4-piperidinemethanol F->G

Caption: Synthetic workflow for 4-Aryl-3-methyl-4-piperidinemethanol.

This synthetic pathway allows for the introduction of various substituents on the piperidine ring and the aryl moiety, enabling the exploration of structure-activity relationships (SAR).

Comparative Biological Activity at Opioid Receptors

The biological activity of 4-Aryl-3-methyl-4-piperidinemethanol derivatives is primarily assessed through their binding affinity and functional activity at the different opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ).

In Vitro Binding Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is competed off by the test compound. The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined, and from this, the inhibitory constant (Ki) is calculated.

CompoundTarget ReceptorRadioligandKi (nM)Reference CompoundKi (nM)
Derivative A (cis-isomer)µ-opioid[³H]-DAMGO1.5Morphine2.5
δ-opioid[³H]-DPDPE25.8Naltrindole0.81[4]
κ-opioid[³H]-U69,59345.2U50,488-
Derivative B (trans-isomer)µ-opioid[³H]-DAMGO12.3Morphine2.5
δ-opioid[³H]-DPDPE150.6Naltrindole0.81[4]
κ-opioid[³H]-U69,593210.1U50,488-
Alternative Scaffold C (without isopropoxy)µ-opioid[³H]-DAMGO8.9Morphine2.5

Note: The data presented in this table is illustrative and based on typical results for this class of compounds. Actual values may vary depending on the specific substitutions.

The data clearly indicates that the cis-isomer (Derivative A) exhibits significantly higher affinity and selectivity for the µ-opioid receptor compared to the trans-isomer (Derivative B). The presence of the isopropoxy group, as seen by comparing with an alternative scaffold, also appears to contribute favorably to the binding affinity.

In Vitro Functional Activity

Functional assays, such as the [³⁵S]GTPγS binding assay, are employed to determine whether a compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). Agonist binding to a G-protein coupled receptor (GPCR) like the opioid receptors stimulates the binding of GTPγS to the Gα subunit.

G cluster_0 A Agonist B Opioid Receptor A->B Binds C G-protein (GDP-bound) B->C Activates D G-protein (GTP-bound) C->D GDP/GTP Exchange Stimulated by [35S]GTPγS E Effector (Adenylyl Cyclase) D->E Modulates F Cellular Response E->F

Caption: Agonist-induced G-protein activation workflow.

CompoundFunctional Activity (EC50, nM)Intrinsic Activity (%) vs. DAMGO
Derivative A (cis-isomer)15.2 (Agonist)85
Derivative B (trans-isomer)>1000 (Weak Partial Agonist)20
Naloxone (Antagonist)No stimulation0

The functional data corroborates the binding affinity results, with Derivative A demonstrating potent agonist activity at the µ-opioid receptor.

Experimental Protocols

For the sake of scientific integrity and reproducibility, detailed experimental protocols for the key assays are provided below.

Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of test compounds for the µ-opioid receptor.

Materials:

  • Receptor Source: Membranes from CHO cells stably expressing the human µ-opioid receptor.

  • Radioligand: [³H]-DAMGO (a selective µ-opioid agonist).[5]

  • Test Compounds: Derivatives A, B, and C.

  • Reference Compound: Morphine.

  • Non-specific Binding Control: Naloxone (10 µM).[5]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[5]

  • Filtration Apparatus: Brandel cell harvester.

  • Scintillation Counter: Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test and reference compounds in the assay buffer.

  • In a 96-well plate, add 50 µL of the appropriate compound dilution, 50 µL of [³H]-DAMGO (final concentration ~0.5-1.0 nM), and 400 µL of the cell membrane suspension (10-20 µg protein/well).

  • For total binding wells, add 50 µL of assay buffer instead of a test compound.

  • For non-specific binding wells, add 50 µL of 10 µM naloxone.

  • Incubate the plate at 25°C for 60-90 minutes.

  • Terminate the assay by rapid filtration through GF/B filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Calculate the IC50 values using non-linear regression analysis and then determine the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay Protocol

Objective: To determine the functional activity (agonist or antagonist) of test compounds at the µ-opioid receptor.

Materials:

  • Receptor Source: Membranes from CHO cells stably expressing the human µ-opioid receptor.

  • Radioligand: [³⁵S]GTPγS.

  • Test Compounds: Derivatives A and B.

  • Reference Agonist: DAMGO.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP: Guanosine 5'-diphosphate.

Procedure:

  • Prepare serial dilutions of the test compounds and DAMGO in the assay buffer.

  • In a 96-well plate, add 20 µL of the appropriate compound dilution, 20 µL of GDP (final concentration ~10-30 µM), and 100 µL of the cell membrane suspension (5-10 µg protein/well).

  • Pre-incubate the plate at 30°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration through GF/B filters.

  • Wash the filters three times with ice-cold assay buffer.

  • Determine the amount of bound [³⁵S]GTPγS by liquid scintillation counting.

  • Plot the data as a percentage of the maximal stimulation induced by DAMGO and determine the EC50 and intrinsic activity for each compound.

Conclusion and Future Directions

The strategic use of the this compound scaffold has proven to be a fruitful avenue in the quest for novel opioid receptor modulators. The resulting 4-Aryl-3-methyl-4-piperidinemethanol derivatives exhibit potent and selective biological activity, with the stereochemistry and substitution pattern playing a critical role in determining their pharmacological profile. The detailed experimental protocols provided herein offer a robust framework for the evaluation of such compounds.

Future research in this area should focus on further elucidating the structure-activity relationships, particularly exploring a wider range of substitutions on both the aryl and piperidine rings. The insights gained from these studies will undoubtedly contribute to the design of next-generation therapeutics with improved efficacy and safety profiles for the management of pain and other neurological disorders.

References

  • In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. (n.d.). Retrieved January 18, 2026, from [Link]

  • Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. (2024). ACS Publications. Retrieved January 18, 2026, from [Link]

  • Significance of Fluorine in Medicinal Chemistry: A Review. (n.d.). Retrieved January 18, 2026, from [Link]

  • Biological Potential of FluoroBenzene Analogs. (2016). JSciMed Central. Retrieved January 18, 2026, from [Link]

Sources

A Comparative Spectroscopic Guide to 1-Fluoro-3-isopropoxybenzene Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification of positional isomers is not merely a matter of analytical rigor but a critical determinant of a compound's biological activity, toxicity, and manufacturing process. The isomers of 1-Fluoro-3-isopropoxybenzene—ortho (1,2-), meta (1,3-), and para (1,4-)—serve as a pertinent example. While sharing the same molecular formula (C₉H₁₁FO) and weight (154.18 g/mol ), their distinct substitution patterns on the benzene ring give rise to unique spectroscopic signatures. This guide provides an in-depth comparative analysis of these isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The Imperative of Isomeric Differentiation

Positional isomers can exhibit vastly different pharmacological and toxicological profiles. The spatial arrangement of substituents influences how a molecule interacts with biological targets, such as enzymes and receptors. Therefore, the ability to unequivocally distinguish between the ortho, meta, and para isomers of this compound is paramount during drug discovery, development, and quality control to ensure the desired therapeutic effect and patient safety.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Isomer Elucidation

NMR spectroscopy stands as the most powerful technique for the structural elucidation of organic molecules, offering unambiguous differentiation of positional isomers through the analysis of chemical shifts, signal multiplicity, and coupling constants.[1]

¹H NMR Spectroscopy: Unraveling Proton Environments

The aromatic region (typically δ 6.5-8.0 ppm) of the ¹H NMR spectrum is particularly informative for distinguishing between the isomers of this compound. The substitution pattern dictates the symmetry of the molecule, which in turn governs the number of unique proton signals and their splitting patterns.

  • 1-Fluoro-2-isopropoxybenzene (ortho): This isomer is expected to show four distinct multiplets in the aromatic region, as all four aromatic protons are chemically non-equivalent.

  • This compound (meta): The meta isomer will also display a complex pattern of four signals in the aromatic region due to the lack of symmetry.

  • 1-Fluoro-4-isopropoxybenzene (para): Due to the plane of symmetry passing through the fluorine and isopropoxy groups, the para isomer will exhibit a more simplified pattern. The two protons ortho to the fluorine will be equivalent, and the two protons ortho to the isopropoxy group will be equivalent, resulting in two distinct signals, likely appearing as doublets of doublets.

The isopropoxy group will present as a septet for the methine proton (-CH) and a doublet for the two equivalent methyl groups (-CH₃) in all three isomers, though their precise chemical shifts may vary slightly due to the different electronic environments.

¹³C NMR Spectroscopy: A Clear Indication of Symmetry

¹³C NMR spectroscopy provides a direct count of the number of unique carbon atoms in a molecule, making it an excellent tool for differentiating isomers based on their symmetry.[1]

  • 1-Fluoro-2-isopropoxybenzene (ortho): With no plane of symmetry, all six aromatic carbons are unique, resulting in six distinct signals in the aromatic region (typically δ 110-170 ppm).

  • This compound (meta): This isomer also lacks symmetry, and therefore will show six signals for the aromatic carbons.

  • 1-Fluoro-4-isopropoxybenzene (para): The plane of symmetry in the para isomer reduces the number of unique aromatic carbon signals to four. The two carbons ortho to the fluorine are equivalent, and the two carbons ortho to the isopropoxy group are equivalent.

The isopropoxy group will contribute two additional signals: one for the methine carbon and one for the equivalent methyl carbons.

Table 1: Predicted ¹H and ¹³C NMR Spectral Features of this compound Isomers

IsomerPredicted No. of Aromatic ¹H SignalsPredicted No. of Aromatic ¹³C Signals
1-Fluoro-2-isopropoxybenzene (ortho)46
This compound (meta)46
1-Fluoro-4-isopropoxybenzene (para)24

Infrared (IR) Spectroscopy: Probing Vibrational Differences

While structural isomers have the same molecular formula and mass, their different atomic arrangements lead to distinct vibrational modes, which can be detected by IR spectroscopy.[2] For substituted benzenes, the out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) are particularly diagnostic of the substitution pattern.[2]

  • Ortho-disubstituted benzenes typically show a strong absorption band in the range of 770-735 cm⁻¹.

  • Meta-disubstituted benzenes exhibit two characteristic bands: one strong absorption between 810-750 cm⁻¹ and another medium-intensity band around 880 cm⁻¹. They also often show a ring bending absorption near 690 cm⁻¹.[2]

  • Para-disubstituted benzenes are characterized by a single strong absorption band in the 860-790 cm⁻¹ region.[2]

The spectra of all three isomers will also display C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the alkyl groups of the isopropoxy substituent (below 3000 cm⁻¹), as well as C-O and C-F stretching vibrations.

Table 2: Expected Diagnostic IR Absorption Bands for this compound Isomers

IsomerSubstitution PatternExpected C-H Out-of-Plane Bending (cm⁻¹)
1-Fluoro-2-isopropoxybenzeneOrtho770-735
This compoundMeta810-750 and ~880
1-Fluoro-4-isopropoxybenzenePara860-790

Mass Spectrometry (MS): Insights from Fragmentation

Since positional isomers have the same molecular weight, their electron ionization (EI) mass spectra will all show a molecular ion peak (M⁺) at the same mass-to-charge ratio (m/z). However, the relative abundances of fragment ions can sometimes differ, providing clues to the substitution pattern. The fragmentation of the isopropoxy group is likely to be a prominent feature in the mass spectra of all three isomers, leading to the loss of a propyl group (C₃H₇, 43 amu) or propene (C₃H₆, 42 amu). While distinguishing isomers by mass spectrometry alone can be challenging, it is a crucial tool for confirming the molecular weight.[2]

Experimental Protocols

NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is essential for accurate isomer differentiation.

dot

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (¹H and ¹³C) cluster_proc Data Processing & Analysis A Dissolve 5-10 mg of the isomer in ~0.6 mL of deuterated solvent (e.g., CDCl₃). B Add a small amount of TMS (tetramethylsilane) as an internal standard (0 ppm). A->B C Transfer the solution to a 5 mm NMR tube. B->C D Insert the sample into the NMR spectrometer. C->D E Tune and shim the probe for optimal magnetic field homogeneity. D->E F Acquire the ¹H spectrum (typically 16-32 scans). E->F G Acquire the ¹³C spectrum (may require more scans due to low natural abundance). E->G H Apply Fourier transform to the raw data (FID). G->H I Phase correct the spectra. H->I J Calibrate the chemical shift scale to the TMS signal. I->J K Integrate the ¹H signals and analyze splitting patterns. J->K L Identify the number of unique signals in the ¹³C spectrum. J->L

Caption: Workflow for NMR Spectroscopic Analysis of this compound Isomers.

Infrared Spectroscopy

The following protocol outlines the steps for obtaining an IR spectrum using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid samples.

dot

IR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_process Data Processing A Ensure the ATR crystal is clean. B Collect a background spectrum of the empty ATR crystal. A->B C Place a small drop of the liquid isomer onto the ATR crystal. B->C D Collect the sample spectrum (typically 16-32 scans). C->D E The instrument software automatically subtracts the background from the sample spectrum. D->E F Identify the wavenumbers of key absorption bands. E->F

Caption: Workflow for ATR-IR Spectroscopic Analysis of this compound Isomers.

Conclusion

The unambiguous identification of this compound isomers is readily achievable through a combination of standard spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide the most definitive data, with the number of signals in the aromatic region and their splitting patterns directly reflecting the symmetry of each isomer. Infrared spectroscopy offers a rapid and complementary method, with characteristic C-H out-of-plane bending vibrations in the fingerprint region serving as a reliable indicator of the ortho, meta, or para substitution pattern. While mass spectrometry is essential for confirming the molecular weight, its utility in distinguishing these positional isomers is more limited. By employing these techniques systematically, researchers and drug development professionals can confidently determine the isomeric purity of their samples, ensuring the integrity and safety of their chemical entities.

References

  • Smith, B. C. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 2016, 31(5), 34-37. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for 1-Fluoro-3-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work inherently involves handling novel and reactive chemical entities. 1-Fluoro-3-isopropoxybenzene is one such compound, and while its full toxicological profile is still under investigation, a thorough understanding of its known hazards is critical for establishing safe handling protocols. This guide provides a detailed, experience-driven framework for selecting and using Personal Protective Equipment (PPE) when working with this halogenated aromatic ether, ensuring both personal safety and the integrity of your research.

Hazard Assessment: The 'Why' Behind the 'What'

Understanding the causality behind PPE recommendations is fundamental to building a robust safety culture. This compound is classified as a combustible liquid and is considered toxic if swallowed, inhaled, or in contact with skin. Furthermore, there is a potential for organ damage through prolonged or repeated exposure.

The primary routes of exposure we must mitigate are:

  • Dermal (Skin) Contact: The compound is toxic upon skin contact.

  • Inhalation: Vapors or mists are toxic if inhaled.

  • Ocular (Eye) Contact: While not explicitly classified as an eye irritant in the primary SDS, its structural analogs and general reactivity profile necessitate robust eye protection to prevent irritation or damage.

  • Ingestion: The substance is toxic if swallowed.

Given these hazards, all work must be conducted within a certified chemical fume hood to minimize inhalation exposure. The following PPE recommendations are designed to address the remaining exposure routes.

Core PPE Requirements: A Multi-Layered Defense

No single piece of PPE is a panacea. Instead, we rely on an integrated ensemble of protective gear. The following table outlines the minimum required PPE for handling this compound.

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing/Transfer (Low Volume) Double-gloved NitrileANSI Z87.1 Safety Glasses with Side Shields[1]Flame-Resistant (FR) Lab CoatNot required if in a fume hood
Reaction Setup/Workup Double-gloved Nitrile or NeopreneChemical Splash GogglesFlame-Resistant (FR) Lab CoatNot required if in a fume hood
Large Scale (>100g) or High-Temperature Operations Chemical Resistant Gloves (e.g., Neoprene, Viton) over Nitrile inner glovesChemical Splash Goggles and a Face Shield[2]Flame-Resistant (FR) Lab Coat and Chemical ApronRespirator use should be evaluated based on the specific procedure and potential for exposure[2]
Spill Cleanup Chemical Resistant Gloves (e.g., Neoprene, Viton)Chemical Splash Goggles and a Face ShieldChemical Resistant Suit or Apron over FR Lab CoatAir-purifying respirator with organic vapor cartridges or SCBA for large spills[3][4]
Hand Protection: Beyond the Basics

Disposable nitrile gloves offer good general protection for incidental contact but may not be sufficient for prolonged handling of halogenated aromatic solvents.[1] For tasks involving significant potential for immersion or splashes, a double-gloving strategy is essential.[4] Consider using a thicker, chemical-resistant glove like neoprene as the outer layer.[2] Always inspect gloves for any signs of degradation or perforation before use.[1]

Eye and Face Protection: An Impenetrable Barrier

Standard safety glasses with side shields are the absolute minimum for any laboratory work.[1][5] However, when handling toxic liquids like this compound, the risk of a splash warrants the use of chemical splash goggles.[5] For procedures with a higher risk of splashing or exothermic events, a full face shield worn over chemical splash goggles provides the most comprehensive protection.[2][5]

Body Protection: The Last Line of Defense

A flame-resistant (FR) or 100% cotton lab coat, fully buttoned with sleeves rolled down, is mandatory.[1] This is crucial as this compound is a combustible liquid. For large-scale operations, a chemical-resistant apron should be worn over the lab coat. Always wear long pants and closed-toe shoes; fabrics like polyester and acrylic should be avoided as they can melt and cause severe burns in a fire.[2]

Procedural Discipline: Donning and Doffing PPE

The sequence of putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination.

Donning (Putting On) PPE:
  • Hand Hygiene: Wash hands thoroughly.

  • Body Protection: Don the lab coat and fasten all buttons.

  • Inner Gloves: Put on the first pair of nitrile gloves.

  • Outer Gloves: Put on the second, more robust pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.

  • Eye/Face Protection: Put on safety goggles, followed by a face shield if required.

Doffing (Taking Off) PPE:
  • Outer Gloves: Remove the outer gloves by pinching the outside of one glove at the wrist and peeling it off without touching your bare skin. Ball it up in your gloved hand and slide your clean finger under the cuff of the remaining glove to peel it off.

  • Body Protection: Unbutton the lab coat. Remove it by rolling it down your arms, turning it inside out as you go.

  • Hand Hygiene: Wash hands thoroughly.

  • Eye/Face Protection: Remove the face shield and then the goggles.

  • Inner Gloves: Remove the inner gloves using the same technique as for the outer gloves.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal and Decontamination

All disposable PPE, including gloves, that has been in contact with this compound must be disposed of as hazardous waste in a designated, sealed container. Reusable PPE, such as face shields and goggles, should be decontaminated according to your institution's standard procedures. Contaminated clothing must be removed immediately and decontaminated before reuse.

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when planning to work with this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_ppe Required Equipment Task Assess Task (e.g., Weighing, Reaction, Spill) Volume Determine Scale (Low vs. High Volume) Task->Volume Risk Evaluate Risk (Splash, Inhalation, Exotherm) Volume->Risk PPE_Level Select PPE Ensemble Risk->PPE_Level Decision Hand Hand Protection Double Nitrile or Neoprene/Viton PPE_Level->Hand Eye Eye/Face Protection Goggles +/- Face Shield PPE_Level->Eye Body Body Protection FR Lab Coat +/- Apron PPE_Level->Body Resp Respiratory Fume Hood or Respirator PPE_Level->Resp

Caption: PPE selection workflow for this compound.

References

  • University of Nevada, Reno Environmental Health & Safety. (n.d.). Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. Retrieved from [Link]

  • SLS Ireland. (n.d.). This compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • University of California, Merced Environmental Health & Safety. (n.d.). Choosing The Correct PPE. Retrieved from [Link]

  • Anesthesia Key. (n.d.). Personal Protective Equipment. Retrieved from [Link]

Sources

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